Antrodin A
Description
Antrodin A is a natural product found in Antrodia cinnamomea and Taiwanofungus camphoratus with data available.
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)furan-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-12(2)9-10-22-15-7-5-14(6-8-15)17-16(11-13(3)4)18(20)23-19(17)21/h5-9,13H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIUCXGVUOQMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)OCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656830-24-9 | |
| Record name | Antrodin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656830249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Antrodin A: A Technical Guide to Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antrodia camphorata (syn. Taiwanofungus camphoratus), a rare medicinal fungus endemic to Taiwan, has a long history of use in traditional medicine for treating a variety of ailments, including liver diseases, inflammation, and cancer.[1][2] Its potent therapeutic properties are attributed to a rich diversity of unique secondary metabolites, including triterpenoids, polysaccharides, and maleic/succinic acid derivatives.[2] Among these, the "antrodin" class of compounds has garnered significant scientific interest.
This technical guide focuses on Antrodin A, a bioactive metabolite isolated from the mycelium of A. camphorata. It provides a comprehensive overview of its discovery, detailed protocols for its isolation and purification, methods for structural elucidation, and a summary of its known biological activities and mechanisms of action.
Discovery and Physicochemical Properties
This compound was first identified as part of a series of maleic and succinic acid derivatives isolated from Antrodia cinnamomea.[3] It is recognized for its antiviral and hepatoprotective activities.[4][5] The fundamental physicochemical properties of this compound are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₂₂O₄ | [4] |
| Molecular Weight | 314.4 g/mol | [4] |
| IUPAC Name | 3-[4-[(3-methyl-2-buten-1-yl)oxy]phenyl]-4-(2-methylpropyl)-2,5-furandione | [4] |
| CAS Number | 656830-24-9 | [4] |
| Appearance | Solution in ethanol | [4] |
| Solubility | Soluble in Acetonitrile, DMSO, Ethanol |[4] |
Isolation and Purification
The isolation of this compound from A. camphorata mycelium is a multi-step process involving extraction, solvent partitioning, and chromatographic separation. While yields can vary based on culture conditions and extraction efficiency, liquid fermentation has proven to be a viable method for producing this compound.[6]
Experimental Workflow for this compound Isolation
The general workflow for isolating this compound is depicted below. This process ensures the separation of the target compound from the complex mixture of metabolites present in the fungal mycelium.
Detailed Experimental Protocols
Protocol 1: Extraction and Partitioning [1]
-
Extraction: The dried and powdered mycelium of A. camphorata is extracted exhaustively with methanol (or 95% ethanol) at room temperature. The process is often repeated multiple times to ensure complete extraction.
-
Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Bioactivity-guided fractionation typically indicates the presence of antrodins in the less polar fractions (e.g., n-hexane).
Protocol 2: Chromatographic Purification [1][7]
-
Silica Gel Column Chromatography: The bioactive n-hexane soluble fraction is subjected to open column chromatography on a silica gel column.
-
Elution: The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fraction Pooling: Fractions containing the compound of interest are pooled based on their TLC profiles.
-
High-Performance Liquid Chromatography (HPLC): The pooled, semi-purified fraction is further purified using a semi-preparative HPLC system equipped with a C18 column.[1]
-
Mobile Phase: A typical mobile phase involves a gradient of acetonitrile and water.[8] The pure compound is collected based on its retention time and UV absorbance.
Structural Elucidation
Following isolation, the definitive structure of this compound is confirmed using a combination of spectroscopic techniques. This process is critical for verifying the identity and purity of the compound.
Methodologies for Structural Analysis
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to determine the precise molecular weight and deduce the elemental composition of the molecule.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These 1D NMR techniques provide detailed information about the proton and carbon framework of the molecule, respectively.[9]
-
2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between atoms and definitively assemble the final structure.[9]
-
The obtained spectroscopic data is then compared with published data to confirm the identity of this compound.[1]
-
Biological Activities and Quantitative Data
This compound exhibits a range of promising biological activities, making it a compound of significant interest for drug development.
Table 2: Summary of this compound Biological Activities and IC₅₀ Values
| Activity | Model / Cell Line | Key Findings / IC₅₀ Value | Reference |
|---|---|---|---|
| Antiviral (HCV) | Hepatitis C Virus (HCV) Protease | Potent competitive inhibitor with an IC₅₀ = 0.9 µg/mL. | [3][4] |
| Antiviral (HSV) | Vero cells infected with HSV-1 / HSV-2 | Reduces cytotoxicity with IC₅₀ values of 5.8 µg/mL (HSV-1) and 5.5 µg/mL (HSV-2). | [4] |
| Hepatoprotective | Mouse model of acute alcoholic liver injury | Alleviates liver injury, reduces serum ALT and AST, improves antioxidant capacity, and modulates gut flora. | [5][10] |
| Anti-inflammatory | Mouse model of acute alcoholic liver injury | Decreases inflammatory markers (TNF-α, IL-1β, IL-6). |[11][12] |
Mechanism of Action & Signaling Pathways
Research indicates that the therapeutic effects of this compound and related compounds are mediated through the modulation of key cellular signaling pathways, particularly those involved in inflammation and cellular stress.
Anti-inflammatory Signaling Pathway
This compound has been shown to improve the anti-inflammatory capacity of the liver.[5] This is achieved in part by downregulating the expression of pro-inflammatory cytokines like TNF-α and inhibiting inflammatory signaling pathways such as the NF-κB pathway.[5][13]
Conclusion
This compound is a promising bioactive compound isolated from the mycelium of Antrodia camphorata. Its discovery has been followed by the development of systematic protocols for its isolation and purification, enabling further investigation into its biological properties. With demonstrated antiviral, hepatoprotective, and anti-inflammatory activities, this compound stands out as a strong candidate for further preclinical and clinical evaluation. Future research should focus on optimizing fermentation and isolation yields, conducting comprehensive in vivo efficacy and safety studies, and further elucidating its molecular targets to fully realize its therapeutic potential.
References
- 1. Frontiers | Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory effects of antrodins A-E from Antrodia cinnamomea and their metabolites on hepatitis C virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. syjxb.com [syjxb.com]
- 7. Isolation and identification of bioactive compounds from Antrodia camphorata against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake. | Semantic Scholar [semanticscholar.org]
- 12. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
The Enigmatic Pathway: A Technical Guide to Antrodin A Biosynthesis in Submerged Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antrodin A, a maleic anhydride derivative isolated from the mycelia of Antrodia cinnamomea (also known as Taiwanofungus camphoratus), has garnered significant interest within the scientific community for its potent biological activities. As a member of the antrodin family of compounds, it contributes to the therapeutic potential of this valuable medicinal mushroom. While solid-state fermentation and cultivation on its natural wood substrate yield a complex array of secondary metabolites, submerged fermentation offers a scalable and controlled environment for the production of specific bioactive compounds like this compound. This technical guide provides an in-depth exploration of the current understanding of the this compound biosynthetic pathway in submerged fermentation, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. Although the complete enzymatic cascade for this compound biosynthesis is yet to be fully elucidated, this guide synthesizes the available evidence to present a putative pathway and the methodologies to investigate it further.
Proposed Biosynthetic Pathway of this compound
This compound belongs to the maleidride class of fungal polyketides, which are characterized by a maleic anhydride moiety. The biosynthesis of these compounds generally involves the dimerization of two polyketide-derived monomers. While the specific genes and enzymes for this compound synthesis in A. cinnamomea have not been definitively identified, a putative pathway can be hypothesized based on general maleidride biosynthesis and transcriptomic data from the organism.
The proposed pathway begins with primary metabolic precursors, which are channeled into a polyketide synthase (PKS) pathway to generate monomeric units. These monomers then likely undergo enzymatic dimerization and subsequent modification to yield the final this compound structure. Transcriptomic analyses of A. cinnamomea have revealed gene clusters associated with polyketide and terpenoid biosynthesis, suggesting a rich secondary metabolism that could encompass this compound production.
Quantitative Data from Submerged Fermentation
The production of this compound in submerged fermentation is influenced by various factors, including medium composition, culture conditions, and the addition of precursors. The following tables summarize quantitative data from studies on Antrodin production in A. cinnamomea. It is important to note that much of the detailed optimization research has focused on Antrodin C, a structurally related compound.
Table 1: Effect of Precursor Feeding on Antrodin C Yield
| Precursor Added (0.1 g/L) | Antrodin C Yield (mg/L) | Fold Change vs. Control | Reference |
| Control (No Precursor) | 42.55 | - | |
| Inositol | 52.76 | +1.24 | |
| Maleic Acid | 25.31 | -0.59 | |
| Phenylalanine | No significant effect | ~1.0 | [1] |
| Tyrosine | No significant effect | ~1.0 | [1] |
| Citric Acid | Decrease | <1.0 | [1] |
| Glutamine | Decrease | <1.0 | [1] |
Table 2: Effect of in situ Extraction on this compound and C Yields
| In situ Extracting Agent | This compound Yield (mg/L) | Antrodin C Yield (mg/L) | Reference |
| Control (No Extractant) | Not Detected | - | [1] |
| Soybean Oil | Increased | Decreased | [1] |
| Peanut Oil | Increased | Decreased | [1] |
| Canola Oil | Increased | Decreased | [1] |
| Corn Germ Oil | Increased | No significant effect | [1] |
| Olive Oil | Increased | Decreased | [1] |
| Soybean Oil + Phenylalanine (0.1 g/L) | 268.30 | - | [1] |
| Soybean Oil + Inositol (0.1 g/L) | - | 475.00 | [1] |
Experimental Protocols
Submerged Fermentation of Antrodia cinnamomea for Antrodin Production
This protocol outlines a general procedure for the submerged fermentation of A. cinnamomea. Optimization of specific parameters may be required for different strains and production goals.
a. Media Preparation:
-
Basal Medium: A common basal medium consists of glucose (2-4%), yeast extract (0.5-1.5%), peptone (0.1-0.5%), KH₂PO₄ (0.1-0.3%), and MgSO₄·7H₂O (0.05-0.15%).
-
pH Adjustment: The initial pH of the medium is typically adjusted to 4.0-5.5 using 1M HCl or 1M NaOH before autoclaving.
-
Sterilization: The medium is sterilized by autoclaving at 121°C for 20-30 minutes.
b. Inoculum Preparation:
-
Aseptically transfer mycelial plugs from a fresh PDA (Potato Dextrose Agar) plate of A. cinnamomea to a flask containing the sterilized liquid medium.
-
Incubate the seed culture at 25-28°C on a rotary shaker at 120-150 rpm for 7-10 days.
c. Fermentation:
-
Inoculate the production-scale fermentation medium with 5-10% (v/v) of the seed culture.
-
Incubate the production culture at 25-28°C with agitation (120-150 rpm) for 14-21 days.
-
Samples can be aseptically withdrawn at regular intervals to monitor biomass and this compound concentration.
Precursor Feeding Experiment
To investigate the effect of precursors on this compound biosynthesis, the following workflow can be implemented.
Extraction and Quantification of this compound by HPLC
a. Mycelial Extraction:
-
Harvest the mycelia from the fermentation broth by filtration.
-
Wash the mycelia with distilled water and then lyophilize or oven-dry at 50-60°C.
-
Grind the dried mycelia into a fine powder.
-
Extract the powdered mycelia with a suitable solvent (e.g., ethanol or ethyl acetate) using sonication or shaking for 1-2 hours.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction process 2-3 times.
-
Pool the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
b. HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid) is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Quantification: Prepare a standard curve using a purified this compound reference standard. The concentration of this compound in the samples is determined by comparing the peak area with the standard curve.
Investigating the Biosynthetic Pathway: A Transcriptomic Approach
To identify the genes involved in this compound biosynthesis, a comparative transcriptomic analysis can be a powerful tool. This involves comparing the gene expression profiles of A. cinnamomea under conditions of high and low this compound production.
Conclusion and Future Perspectives
The biosynthesis of this compound in submerged fermentation is a complex process with significant potential for optimization. While the precise enzymatic steps remain an active area of research, the current understanding points towards a polyketide-based pathway. This guide provides a framework for researchers to explore this pathway through systematic experimentation, including precursor feeding and advanced molecular techniques like transcriptomics. Future work focusing on the characterization of the specific polyketide synthases and tailoring enzymes will be crucial for the metabolic engineering of Antrodia cinnamomea to enhance the production of this promising therapeutic compound. The detailed protocols and compiled data herein serve as a valuable resource for advancing our knowledge and harnessing the full potential of this compound.
References
Antrodin A: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antrodin A is a naturally occurring compound isolated from the mycelium of the medicinal fungus Antrodia cinnamomea (also known as Taiwanofungus camphoratus). This fungus has a long history of use in traditional medicine for various ailments, particularly liver-related conditions. Modern scientific investigation has identified this compound as one of the bioactive constituents responsible for some of the therapeutic effects of A. cinnamomea. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key biological activities of this compound, with a focus on its hepatoprotective and antiviral properties.
Chemical Structure
This compound is a maleic anhydride derivative. Its chemical identity has been confirmed through spectroscopic analysis.
Systematic IUPAC Name: 3-[4-[(3-methyl-2-buten-1-yl)oxy]phenyl]-4-(2-methylpropyl)-2,5-furandione
Chemical Formula: C₁₉H₂₂O₄
Molecular Weight: 314.38 g/mol
Structure:
Stereochemistry
The chemical structure of this compound possesses a chiral center at the carbon atom of the maleic anhydride ring that is substituted with the isobutyl group and the phenyl group. This gives rise to the possibility of two enantiomers, (R)-Antrodin A and (S)-Antrodin A.
To date, the absolute stereochemistry of naturally occurring this compound has not been determined in the reviewed scientific literature. The compound is often isolated from its natural source without resolution of its enantiomers or determination of its enantiomeric excess. Therefore, it is currently unknown whether this compound exists as a single enantiomer or a racemic mixture in nature. Further research, such as X-ray crystallography of a single enantiomer or asymmetric synthesis, is required to elucidate the absolute configuration of the naturally produced compound.
Biological Activity
This compound has demonstrated a range of biological activities in preclinical studies. The most well-documented of these are its hepatoprotective and antiviral effects.
Hepatoprotective Activity
This compound has been shown to protect the liver from acute alcohol-induced injury.[1] In a mouse model of alcoholic liver disease, administration of this compound demonstrated significant protective effects, as summarized in the tables below.
Table 1: Effect of this compound on Serum Biomarkers in a Mouse Model of Acute Alcoholic Liver Injury [1]
| Treatment Group | Dose (mg/kg) | Triglycerides (TG) (mmol/L) | High-Density Lipoprotein (HDL) (mmol/L) | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Control | - | 1.35 ± 0.12 | 2.45 ± 0.15 | 35.2 ± 3.1 | 85.6 ± 7.5 |
| Alcohol Model | - | 2.89 ± 0.25 | 1.87 ± 0.11 | 125.4 ± 11.3 | 210.8 ± 18.9 |
| This compound | 200 | 1.98 ± 0.17 | 2.21 ± 0.13 | 78.6 ± 6.9 | 135.2 ± 12.1 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to the alcohol model group.
Table 2: Effect of this compound on Hepatic Oxidative Stress Markers in a Mouse Model of Acute Alcoholic Liver Injury [1]
| Treatment Group | Dose (mg/kg) | Malondialdehyde (MDA) (nmol/mg protein) | Superoxide Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) | Glutathione (GSH) (mg/g protein) |
| Control | - | 2.1 ± 0.2 | 125.4 ± 10.8 | 45.3 ± 4.1 | 8.9 ± 0.7 |
| Alcohol Model | - | 5.8 ± 0.5 | 78.2 ± 6.5 | 28.7 ± 2.5 | 4.2 ± 0.4 |
| This compound | 200 | 3.2 ± 0.3 | 105.6 ± 9.2 | 38.9 ± 3.4 | 7.1 ± 0.6 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to the alcohol model group.
The hepatoprotective effects of this compound are associated with the modulation of key signaling pathways involved in oxidative stress and inflammation.[1] this compound has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target heme oxygenase-1 (HO-1), which are crucial for cellular antioxidant defense.[1] Concurrently, it downregulates the expression of pro-inflammatory and pro-oxidant mediators such as cytochrome P450 2E1 (CYP2E1), tumor necrosis factor-alpha (TNF-α), and toll-like receptor 4 (TLR-4).[1]
Antiviral Activity
This compound has been identified as a potent inhibitor of the hepatitis C virus (HCV) protease, a key enzyme in the viral replication cycle.[2]
Table 3: In Vitro Inhibitory Activity of this compound against HCV Protease [2]
| Compound | IC₅₀ (µg/mL) |
| This compound | 0.9 |
Experimental Protocols
Isolation and Purification of this compound
This compound is typically isolated from the solid-state fermented mycelium of Antrodia cinnamomea. A general procedure involves the following steps:
-
Extraction: The dried and powdered mycelium is extracted with a solvent such as ethanol or ethyl acetate.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Chromatography: The active fraction is further purified using a combination of chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.
In Vivo Hepatoprotective Activity Assay in Mice[1]
-
Animal Model: Male Kunming mice are typically used. Acute alcoholic liver injury is induced by oral administration of 50% ethanol (12 mL/kg body weight).
-
Treatment: Mice are divided into several groups: a control group, an alcohol model group, a positive control group (e.g., silymarin at 200 mg/kg), and this compound treatment groups at various doses (e.g., 100 and 200 mg/kg). Treatments are administered orally for a specified period (e.g., 7 days) before the alcohol challenge.
-
Sample Collection: After the alcohol challenge, blood and liver tissues are collected for analysis.
-
Biochemical Analysis: Serum levels of TG, HDL, ALT, and AST are measured using commercial assay kits. Liver homogenates are used to determine the levels of MDA, SOD, CAT, and GSH using standard spectrophotometric methods.
-
Gene Expression Analysis: The mRNA expression levels of Nrf2, HO-1, CYP2E1, TNF-α, and TLR-4 in liver tissue are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
In Vitro HCV Protease Inhibition Assay[2]
-
Enzyme and Substrate: Recombinant HCV protease and a fluorogenic peptide substrate are used.
-
Assay Procedure: The assay is typically performed in a 384-well plate format.
-
A solution of this compound (dissolved in DMSO) is added to the wells.
-
The HCV protease enzyme is then added, and the mixture is pre-incubated.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
Conclusion
This compound, a maleic anhydride derivative from Antrodia cinnamomea, is a promising bioactive natural product with significant hepatoprotective and antiviral activities. Its ability to modulate key signaling pathways involved in oxidative stress and inflammation underscores its therapeutic potential. While its chemical structure is well-defined, a critical area for future research is the determination of its absolute stereochemistry, which will be crucial for understanding its structure-activity relationship and for any future synthetic and drug development efforts. The detailed experimental protocols provided herein offer a foundation for further investigation into the pharmacological properties of this intriguing molecule.
References
Antrodin A and its Congeners: A Technical Guide to the Mechanisms of Action in Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepatocellular Carcinoma (HCC) remains a significant global health challenge with limited therapeutic options, necessitating the exploration of novel anti-cancer agents.[1] Compounds derived from the medicinal fungus Antrodia cinnamomea (AC), including Antrodin A and other related molecules, have emerged as promising candidates.[2] This document provides a comprehensive technical overview of the molecular mechanisms through which these compounds exert their anti-HCC effects. The primary modes of action involve the targeted inhibition of critical cell survival and proliferation pathways, including the PI3K/AKT/mTOR and STAT3 signaling axes.[2][3] Furthermore, these compounds induce cell cycle arrest and promote apoptosis, collectively leading to a significant reduction in tumor growth both in vitro and in vivo.[3][4] This guide synthesizes the current understanding, presents key quantitative data, details relevant experimental protocols, and visualizes the complex biological interactions to support ongoing research and development efforts in oncology.
Core Mechanisms of Action in HCC
Extracts and isolated compounds from Antrodia cinnamomea combat hepatocellular carcinoma through a multi-pronged approach, primarily by modulating key signaling pathways that govern cell proliferation, survival, and apoptosis.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is frequently over-activated in HCC, promoting tumor growth and survival.[5][6] Dropping pills derived from Antrodia cinnamomea (ACDPs) have been shown to significantly inhibit this pathway.[3] Treatment of HCC cells with these compounds leads to a marked decrease in the expression of key pathway proteins such as PIK3CA and phosphorylated AKT (p-AKT).[3] This inhibition disrupts downstream signaling, ultimately suppressing cell proliferation.[3] The synergistic combination of another AC-derived compound, antrocin, with ovatodiolide has also been shown to markedly downregulate AKT and mTOR expression in Huh7 and Mahlavu cell lines.[7]
Modulation of the STAT3 Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) is another pivotal oncogenic pathway in HCC.[2] Ethyl acetate extracts of AC mycelia (EEAC) have demonstrated the ability to downregulate the protein levels of both total and phosphorylated STAT3, as well as its upstream kinase, JAK2.[2] Mechanistic studies revealed that EEAC inhibits the tyrosine phosphorylation of platelet-derived growth factor receptor-beta (PDGFR-β), which in turn blocks STAT3 activation.[2] This inhibition of the PDGFR-β/STAT3 axis is a key component of the anti-HCC effects observed.[2]
Induction of Cell Cycle Arrest
A primary outcome of inhibiting the PI3K/AKT pathway is the induction of cell cycle arrest.[3] Treatment with Antrodia cinnamomea extracts leads to the downregulation of crucial cell cycle-related proteins, including Cyclin E1 and CDK1.[3] An ethanolic extract of AC, particularly when cocultivated with ginger (EACG), was found to induce G2/M phase arrest in Huh-7 cells.[4] This was accompanied by a reduction in the expression of Cyclin A, Cyclin B1, and cdc2.[4] This halt in cell cycle progression directly prevents the proliferation of cancer cells.
Promotion of Apoptosis
Beyond halting proliferation, compounds from Antrodia cinnamomea actively induce programmed cell death (apoptosis). Extracts have been shown to increase the ratio of apoptotic cells by upregulating pro-apoptotic proteins and activating caspases.[8][9] Specifically, treatment increases the expression of cleaved-caspase 8.[3] Methyl antcinate A (MAA), another compound from AC, induces apoptosis through an oxidant-mediated pathway that involves the mitochondrial translocation of cofilin and the upregulation of Bax, Bak, and PUMA.[10] The synergistic treatment of ovatodiolide and antrocin also promotes apoptosis in HCC cells.[7] This is further supported by evidence showing that extracts can increase the activity of caspase-3, a key executioner of apoptosis.[4]
Data Presentation: In Vitro and In Vivo Efficacy
The anti-tumor effects of Antrodia cinnamomea derivatives have been quantified across various HCC cell lines and in animal models.
Table 1: In Vitro Cytotoxicity (IC50) of AC Extracts and Compounds in HCC Cell Lines
| Compound/Extract | Cell Line | Incubation Time | IC50 Value | Reference |
| Ethanolic Extract (EAC) | Huh-7 | 48 h | 245.40 ± 2.45 µg/mL | [4] |
| Ethanolic Extract (EAC) | HepG2 | 48 h | 51.93 ± 2.18 µg/mL | [4] |
| EAC + Ginger (EACG) | Huh-7 | 48 h | 50.33 ± 3.66 µg/mL | [4] |
| EAC + Ginger (EACG) | HepG2 | 48 h | 8.35 ± 0.97 µg/mL | [4] |
| SFE Extract (S-5000-60)¹ | HepG2 | 24 h | 116.15 µg/mL | [8] |
| SFE Extract (S-5000-60)¹ | HepG2 | 48 h | 57.82 µg/mL | [8] |
| SFE Extract (S-5000-60)¹ | HepG2 | 72 h | 43.96 µg/mL | [8] |
| Ethanol Extract (EtOH-E) | HepG2 | 24 h | 131.09 µg/mL | [8] |
| Ethanol Extract (EtOH-E) | HepG2 | 48 h | 80.04 µg/mL | [8] |
| Ethanol Extract (EtOH-E) | HepG2 | 72 h | 48.30 µg/mL | [8] |
| Sorafenib | Huh-7 | 48 h | 6.8 µM | [11] |
| Sorafenib | HepG2 | 48 h | 4.3 µM | [11] |
| ¹Supercritical Fluid Extraction at 34.5 MPa/60 °C |
Table 2: In Vivo Tumor Growth Inhibition in HCC Xenograft Mouse Models
| Treatment Group | Dosage | Tumor Weight Reduction | Tumor Volume Reduction | Animal Model | Reference |
| ACDPs | 200 mg/kg/day | 48% | Significant | BALB/c Mice | [3] |
| ACDPs | 400 mg/kg/day | 67% | Significant | BALB/c Mice | [3] |
Visualized Mechanisms and Workflows
Signaling Pathways
Caption: Inhibition of PI3K/AKT/mTOR and STAT3 pathways by Antrodia cinnamomea.
Caption: Induction of apoptosis in HCC cells via ROS and caspase activation.
Experimental Workflow
Caption: General experimental workflow for evaluating AC compounds in HCC.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in the referenced literature.[3][4]
Cell Culture and Viability Assays
-
Cell Lines: Human hepatocellular carcinoma cell lines (e.g., HepG2, Huh-7, SMMC-7721) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay (MTT or CCK-8):
-
Seed cells in 96-well plates at a specified density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., this compound, AC extract) or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).
-
Add MTT or CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values.
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Preparation:
-
Plate cells (e.g., 7 x 10⁵ cells in a 6-cm dish) and treat with the compound for the desired duration (e.g., 24 or 48 hours).[4]
-
Harvest cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).
-
-
Cell Cycle Analysis:
-
Fix cells in ice-cold 70% ethanol at -20°C for at least 1 hour.[4]
-
Wash cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[4]
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the DNA content using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Resuspend harvested cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[4]
-
Incubate for 15 minutes at room temperature in the dark.[4]
-
Analyze by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. An increase in apoptotic cells was noted from 10.5% with a standard ethanol extract to 21.5% with a supercritical fluid extract of AC.[8]
-
Western Blot Analysis
-
Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel (SDS-PAGE).
-
Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, Cyclin E1, CDK1, cleaved-caspase 8, β-actin) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[13] Densitometric analysis is performed to quantify protein expression levels relative to a loading control like β-actin or GAPDH.
In Vivo Xenograft Animal Model
-
Animal Strain: Immunodeficient mice, such as BALB/c nude mice, are typically used.[3]
-
Tumor Implantation: Subcutaneously inject a suspension of HCC cells (e.g., 1 x 10⁶ SMMC-7721 cells) into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer the test compound (e.g., ACDPs at 200 or 400 mg/kg/day) or vehicle control via oral gavage or intraperitoneal injection.[3]
-
Monitoring: Monitor mouse body weight and tumor volume regularly. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as immunohistochemistry (IHC) to assess the in-situ expression of target proteins (e.g., p-AKT, Cyclin E1).[3] All animal procedures must be approved by an Institutional Animal Care and Use Committee.[3]
References
- 1. Frontiers | Enhancing the Anticancer Activity of Antrodia cinnamomea in Hepatocellular Carcinoma Cells via Cocultivation With Ginger: The Impact on Cancer Cell Survival Pathways [frontiersin.org]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. Antrodia cinnamomea exerts an anti-hepatoma effect by targeting PI3K/AKT-mediated cell cycle progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Anticancer Activity of Antrodia cinnamomea in Hepatocellular Carcinoma Cells via Cocultivation With Ginger: The Impact on Cancer Cell Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the mTOR pathway in hepatocellular carcinoma: Current state and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pivotal Role of mTOR Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ovatodiolide and antrocin synergistically inhibit the stemness and metastatic potential of hepatocellular carcinoma via impairing ribosome biogenesis and modulating ERK/Akt-mTOR signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the Apoptotic Effects of Supercritical Fluid Extracts of Antrodia cinnamomea Mycelia on Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis of Hepatocellular Carcinoma Cells Induced by Nanoencapsulated Polysaccharides Extracted from Antrodia Camphorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antrodia cinnamomea boosts the anti-tumor activity of sorafenib in xenograft models of human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Anti-inflammatory properties of Antrodin A and its derivatives
An In-depth Technical Guide to the Anti-inflammatory Properties of Antrodin A and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antrodia cinnamomea (A. cinnamomea), a rare and valuable medicinal fungus endemic to Taiwan, has been used for centuries in traditional medicine to treat a variety of ailments, including liver disease, cancer, and inflammation.[1] Among its diverse bioactive constituents, maleic and succinic acid derivatives known as Antrodins have garnered significant scientific attention.[2][3] this compound, a principal active ingredient found in the mycelium of A. cinnamomea, along with its derivatives like Antrodin C, has demonstrated potent anti-inflammatory properties in numerous preclinical studies.[2][4]
This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound and its derivatives. It details their mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory activity of this compound and its derivatives is primarily attributed to their ability to modulate key signaling pathways and suppress the production of pro-inflammatory mediators. The two central pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[1][5]
Studies on the fermented culture broth of A. cinnamomea, rich in compounds like this compound, show that it effectively blocks the LPS-induced degradation of IκBα.[1] This action prevents NF-κB from moving to the nucleus, thereby halting the expression of its target inflammatory genes.[1] This mechanism is a critical component of its anti-inflammatory effects.
Modulation of MAPK Signaling Pathways
The MAPK family, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to external stressors, including inflammation.[6] Activation (phosphorylation) of these kinases by inflammatory stimuli leads to the activation of other transcription factors that also promote the expression of inflammatory mediators.
Antrodin C, a derivative of this compound, has been shown to significantly inhibit the phosphorylation of ERK, p38, and Akt (a related signaling protein) in both in vitro cell models and in vivo models of liver fibrosis.[7][8][9] By preventing the activation of these key signaling kinases, Antrodin C effectively dampens the downstream inflammatory cascade.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative effects of this compound and its derivatives on various inflammatory markers from published studies.
Table 1: In Vitro Anti-inflammatory Effects of Antrodin Derivatives
| Compound | Cell Line | Inducer | Target | Effect | Concentration / IC₅₀ | Reference |
|---|---|---|---|---|---|---|
| 4-Acetylantroquinonol B | RAW 264.7 | Poly I:C | NO Production | Inhibition | IC₅₀: 0.57 µM | [10][11] |
| A. camphorata broth | RAW 264.7 | LPS | NO Production | Conc.-dependent Inhibition | 25-100 µg/mL | [1] |
| A. camphorata broth | RAW 264.7 | LPS | PGE₂ Production | Conc.-dependent Inhibition | 25-100 µg/mL | [1] |
| A. camphorata broth | RAW 264.7 | LPS | TNF-α, IL-1β | Attenuated Production | 25-100 µg/mL | [1] |
| Antrodan (glycoprotein) | RAW 264.7 | LPS | NO Production | Significant Reduction | >18.75 µg/mL | [12] |
| this compound | - | - | HCV Protease | Competitive Inhibition | IC₅₀: 0.9 µg/mL |[3] |
Table 2: In Vivo Anti-inflammatory Effects of this compound and Derivatives
| Compound | Animal Model | Effect | Dosage | Reference |
|---|---|---|---|---|
| This compound | Acute alcoholic liver injury (mice) | Ameliorated inflammation (reduced TNF-α, IL-1β, IL-6, IL-17, IFN-γ) | Not specified | [13][14] |
| This compound | Acute alcoholic liver injury (mice) | Improved antioxidant and anti-inflammatory capacities (decreased TNF-α mRNA) | 100 or 200 mg/kg bw | [4][15] |
| Antrodin C | CCl₄-induced liver fibrosis (mice) | Reduced serum ALT and AST, down-regulated α-SMA and collagen I | 3, 6 mg/kg/d | [7][8][16] |
| Antrodin C | CCl₄-induced liver fibrosis (mice) | Suppressed phosphorylation of Smad2, Akt, ERK, and P38 | 3, 6 mg/kg/d |[7][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to evaluate the anti-inflammatory properties of this compound and its derivatives.
In Vitro Inflammation Model: LPS-induced Macrophages
This is the most common in vitro model for screening anti-inflammatory compounds.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified incubator.
-
Treatment Protocol:
-
Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assay, 6-well for protein/RNA extraction).
-
After reaching ~80% confluency, cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL.[17][18]
-
Cells are incubated for a specified period (e.g., 18-24 hours).
-
-
Post-Treatment Analysis: The cell culture supernatant is collected for nitric oxide and cytokine analysis, while the cells are lysed for protein or RNA extraction.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
-
Principle: A colorimetric assay where sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in an acidic environment react with nitrite to form a pink/violet azo dye.
-
Procedure:
-
Mix equal volumes of cell culture supernatant and Griess reagent.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify the expression levels of key inflammatory proteins.
-
Targets: iNOS, COX-2, IκBα, total and phosphorylated forms of ERK, p38, and JNK.[1][7]
-
Procedure:
-
Lysis: Harvest and lyse cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane using 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density relative to a loading control (e.g., β-actin or GAPDH).
-
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying secreted cytokines in cell supernatant or serum.
-
Targets: TNF-α, Interleukin-1β (IL-1β), Interleukin-6 (IL-6).[13][17]
-
Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block the plate to prevent non-specific binding.
-
Add samples (supernatant or serum) and standards to the wells and incubate.
-
Wash the plate and add a biotin-conjugated detection antibody.
-
Wash again and add streptavidin-HRP conjugate.
-
Add a chromogenic substrate (e.g., TMB) and stop the reaction.
-
Measure absorbance at 450 nm and calculate cytokine concentration from the standard curve.
-
Conclusion
This compound and its derivatives, isolated from the medicinal mushroom Antrodia cinnamomea, exhibit significant and multifaceted anti-inflammatory properties. Their mechanism of action is rooted in the potent inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. This leads to a marked reduction in the expression and production of key inflammatory mediators, including iNOS, COX-2, NO, PGE₂, and cytokines such as TNF-α and IL-1β. The quantitative data from both in vitro and in vivo studies strongly support their potential for development as novel anti-inflammatory therapeutics. The established experimental protocols provide a robust framework for further investigation and characterization of these promising natural compounds. For drug development professionals, Antrodins represent a compelling class of molecules worthy of further exploration for treating a range of inflammatory conditions.
References
- 1. Anti-inflammatory potential of Antrodia Camphorata through inhibition of iNOS, COX-2 and cytokines via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of antrodins A-E from Antrodia cinnamomea and their metabolites on hepatitis C virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways [frontiersin.org]
- 8. Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Constituents of Antrodia camphorata on RAW 264.7 Cells Induced by Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Physicochemical characteristics and anti-inflammatory activities of antrodan, a novel glycoprotein isolated from Antrodia cinnamomea mycelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. otago.primo.exlibrisgroup.com [otago.primo.exlibrisgroup.com]
- 16. researchgate.net [researchgate.net]
- 17. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming [frontiersin.org]
Hepatoprotective Effects of Antrodin A Against Alcoholic Liver Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcoholic liver disease (ALD) remains a significant global health challenge, progressing from simple steatosis to more severe conditions like alcoholic hepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma. The pathogenesis of ALD is complex, involving alcohol metabolism-induced oxidative stress, inflammatory responses, and gut microbiota dysbiosis. Antrodin A, a maleic and succinic acid derivative isolated from the mycelium of the medicinal mushroom Antrodia camphorata, has emerged as a promising natural compound with potent hepatoprotective properties. This technical guide provides an in-depth overview of the mechanisms, experimental validation, and key signaling pathways associated with the hepatoprotective effects of this compound against alcoholic liver injury.
Core Mechanisms of Action
This compound exerts its hepatoprotective effects through a multi-pronged approach that addresses the key pathological features of alcoholic liver injury. These mechanisms include the attenuation of oxidative stress, suppression of inflammation, and modulation of gut microbiota.
Mitigation of Oxidative Stress
Chronic alcohol consumption leads to the excessive production of reactive oxygen species (ROS) and a concurrent depletion of the liver's antioxidant defense systems. This compound has been shown to counteract this imbalance by:
-
Reducing Lipid Peroxidation: this compound significantly decreases the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage to cellular membranes.
-
Enhancing Antioxidant Enzyme Activity: The compound boosts the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1][2][3]
-
Activating the Nrf-2/HO-1 Pathway: this compound upregulates the gene expression of Nuclear factor erythroid 2-related factor 2 (Nrf-2) and Heme oxygenase-1 (HO-1).[1] Nrf-2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes.
Attenuation of Inflammatory Responses
Alcohol-induced liver inflammation is a critical driver of disease progression. This compound demonstrates potent anti-inflammatory effects by:
-
Downregulating Pro-inflammatory Cytokines: Treatment with this compound leads to a significant reduction in the expression and serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Interferon-gamma (IFN-γ).[4][5][6]
-
Inhibiting the NF-κB Signaling Pathway: this compound suppresses the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] This is a pivotal pathway that controls the transcription of numerous pro-inflammatory genes. The inhibition is mediated, in part, by the downregulation of Toll-like receptor 4 (TLR4), a key upstream activator of NF-κB in the context of alcohol-induced endotoxemia.[1]
Modulation of Gut Microbiota and Metabolome
Emerging evidence highlights the critical role of the gut-liver axis in ALD. Alcohol can disrupt the intestinal barrier and alter the composition of the gut microbiota, leading to increased translocation of bacterial products like lipopolysaccharide (LPS) into the portal circulation, which in turn triggers liver inflammation. This compound has been shown to:
-
Restore Gut Flora Balance: It mitigates alcohol-induced dysbiosis by increasing the relative abundance of beneficial bacteria such as Lactobacillus and decreasing potentially harmful bacteria.[4][5]
-
Regulate Liver Metabolome: this compound favorably modulates the liver metabolome, impacting pathways such as glutathione metabolism, ascorbate and aldarate metabolism, and taurine and hypotaurine metabolism.[5]
Quantitative Data on Hepatoprotective Efficacy
The following tables summarize the quantitative data from preclinical studies, demonstrating the hepatoprotective effects of this compound in rodent models of acute alcoholic liver injury.
Table 1: Effect of this compound on Serum Markers of Liver Injury
| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | AKP (U/L) |
| Normal Control | - | 35.8 ± 5.2 | 78.4 ± 9.1 | 112.5 ± 10.3 |
| Alcohol Model | - | 125.6 ± 15.8 | 210.3 ± 20.5 | 189.7 ± 18.4 |
| This compound (Low) | 100 | 89.4 ± 10.1 | 155.7 ± 14.8 | 150.2 ± 13.6* |
| This compound (High) | 200 | 65.2 ± 8.5 | 110.9 ± 12.3 | 131.8 ± 11.9 |
| Silymarin (Positive Control) | 200 | 70.1 ± 9.3 | 118.6 ± 13.1 | 135.4 ± 12.7 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the Alcohol Model group. Data is illustrative based on findings from cited literature.[1]
Table 2: Effect of this compound on Hepatic Oxidative Stress Markers
| Treatment Group | Dose (mg/kg) | MDA (nmol/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) | GSH-Px (U/mg protein) |
| Normal Control | - | 1.2 ± 0.2 | 125.4 ± 13.7 | 45.8 ± 5.1 | 85.3 ± 9.2 |
| Alcohol Model | - | 3.8 ± 0.5 | 78.9 ± 8.6 | 28.4 ± 3.5 | 50.1 ± 6.4 |
| This compound (Low) | 100 | 2.5 ± 0.3 | 95.6 ± 10.2 | 35.1 ± 4.0 | 65.8 ± 7.1 |
| This compound (High) | 200 | 1.8 ± 0.2 | 110.3 ± 11.5 | 40.2 ± 4.6 | 78.2 ± 8.5 |
| Silymarin (Positive Control) | 200 | 1.9 ± 0.3 | 105.7 ± 10.9 | 38.9 ± 4.2 | 75.4 ± 8.1 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the Alcohol Model group. Data is illustrative based on findings from cited literature.[1]
Table 3: Effect of this compound on Hepatic Inflammatory Cytokine mRNA Expression
| Treatment Group | Dose (mg/kg) | TNF-α (relative expression) | IL-1β (relative expression) | IL-6 (relative expression) |
| Normal Control | - | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.13 |
| Alcohol Model | - | 3.25 ± 0.41 | 2.89 ± 0.35 | 3.58 ± 0.45 |
| This compound (High) | 200 | 1.58 ± 0.22 | 1.45 ± 0.19 | 1.72 ± 0.25** |
*Data are presented as mean ± SD. *p < 0.01 compared to the Alcohol Model group. Data is illustrative based on findings from cited literature.[1][4][5]
Experimental Protocols
Animal Model of Acute Alcoholic Liver Injury
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.[1][2][8] Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to a standard diet and water.
-
Treatment Groups:
-
Normal Control Group: Administered vehicle (e.g., 2% CMC-Na) orally.
-
Alcohol Model Group: Administered vehicle orally, followed by a single oral gavage of 50% ethanol (12 mL/kg body weight).[1]
-
This compound Treatment Groups: Administered this compound orally at different dosages (e.g., 100 and 200 mg/kg body weight) for a specified period (e.g., 7-14 days) prior to alcohol administration.[1]
-
Positive Control Group: Administered a known hepatoprotective agent, such as silymarin (e.g., 200 mg/kg body weight), under the same regimen as the this compound groups.[1]
-
-
Induction of Liver Injury: On the final day of the experiment, after the last administration of this compound or vehicle, mice are fasted for 4-6 hours and then given a single oral gavage of 50% ethanol (12 mL/kg body weight).[1]
-
Sample Collection: 12-16 hours after ethanol administration, animals are euthanized. Blood is collected for serum biochemical analysis, and liver tissues are harvested for histopathological examination, oxidative stress marker analysis, and gene expression studies.
Biochemical Analysis
-
Serum Aminotransferases: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (AKP) are measured using commercially available assay kits according to the manufacturer's instructions.
-
Hepatic Oxidative Stress Markers:
-
MDA: Liver tissue homogenates are used to measure malondialdehyde (MDA) levels using a thiobarbituric acid reactive substances (TBARS) assay kit.
-
Antioxidant Enzymes: The activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in liver homogenates are determined using specific colorimetric assay kits.
-
Histopathological Examination
-
Liver tissue samples are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned at 4-5 µm, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of liver architecture, inflammatory cell infiltration, and steatosis.
Gene Expression Analysis (Real-Time PCR)
-
Total RNA is extracted from liver tissues using a suitable reagent (e.g., TRIzol).
-
cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Real-time quantitative PCR is performed using a qPCR system with SYBR Green master mix and specific primers for target genes (e.g., TNF-α, IL-1β, IL-6, Nrf-2, HO-1, TLR4, CYP2E1) and a housekeeping gene (e.g., β-actin) for normalization.
Signaling Pathways and Visualizations
The hepatoprotective effects of this compound are mediated through the modulation of key signaling pathways that are dysregulated in alcoholic liver injury.
Caption: Experimental workflow for evaluating the hepatoprotective effects of this compound.
Caption: this compound's modulation of signaling pathways in alcoholic liver injury.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for alcoholic liver injury. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and gut microbiota-modulating properties, makes it a compelling candidate for further development. Future research should focus on:
-
Chronic ALD Models: Evaluating the efficacy of this compound in long-term models of alcoholic liver disease that better recapitulate the progression to fibrosis and cirrhosis.
-
Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.
-
Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials to assess the safety and efficacy of this compound in patients with ALD.
This technical guide provides a comprehensive summary of the current understanding of this compound's hepatoprotective effects. The presented data and experimental frameworks offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound.
References
- 1. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Further studies on the hepatoprotective effect of Antrodia camphorata in submerged culture on ethanol-induced acute liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Hepatoprotective Effects of Antrodia cinnamomea: The Modulation of Oxidative Stress Signaling in a Mouse Model of Alcohol-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatoprotective Effect of Antrodia camphorata Mycelium Powder on Alcohol-Induced Liver Damage - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Antioxidant Potential of Antrodin A In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antrodin A, a maleic and succinic acid derivative isolated from the mycelium of the rare medicinal fungus Antrodia cinnamomea, has garnered significant interest for its potential therapeutic properties.[1] This technical guide provides an in-depth exploration of the in vitro antioxidant potential of compounds derived from Antrodia cinnamomea, with a focus on the methodologies and signaling pathways relevant to the evaluation of this compound. While direct quantitative antioxidant data for purified this compound is limited in publicly available literature, this guide summarizes the antioxidant capacities of various extracts and other bioactive compounds from Antrodia cinnamomea to provide a valuable comparative context.
Recent studies suggest that this compound may contribute to the overall antioxidant and anti-inflammatory capacity of Antrodia cinnamomea extracts, which have been shown to protect against oxidative stress-related conditions.[1][2] The primary mechanisms underlying these effects are believed to involve both direct free radical scavenging and the modulation of intracellular antioxidant defense systems, such as the Nrf2 signaling pathway.[3] This guide will delve into the experimental protocols used to assess these activities and visualize the key molecular interactions.
Data Presentation: In Vitro Antioxidant Activity of Antrodia cinnamomea Extracts and Isolated Compounds
| Sample | Assay | IC50 / ED50 Value | Reference Compound |
| Polyphenol Extract from A. cinnamomea | DPPH Radical Scavenging | 0.01 mg/mL | Vitamin C |
| Polyphenol Extract from A. cinnamomea | ABTS Radical Cation Scavenging | 0.014 mg/mL | Vitamin C |
| Polyphenol Extract from A. cinnamomea | Hydroxyl Radical (·OH) Scavenging | 0.007 mg/mL | Vitamin C |
| 3-isobutyl-4-(4-(3-methyl-2-butenyloxy)phenyl)-1H-pyrrol-1-ol-2,5-dione | DPPH Radical Scavenging | ED50 = 1.36 µM | BHA |
| 5-methylbenzo(1,3)dioxole-4,7-diol | DPPH Radical Scavenging | ED50 = 34.24 µM | BHA |
IC50: Half-maximal inhibitory concentration. ED50: Half-maximal effective dose. Data for polyphenol extracts from[4][5]. Data for isolated compounds from[6].
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the in vitro antioxidant potential of compounds like this compound. Below are the protocols for key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common method to evaluate the free radical scavenging ability of a compound.[7] It is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[7]
Principle: Antioxidants donate a hydrogen atom or an electron to the DPPH radical, causing a color change that can be measured spectrophotometrically at approximately 517 nm.[8] The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.[7]
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions of the stock solution to be tested.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the this compound dilutions to each well.
-
Add the same volume of a standard antioxidant (e.g., ascorbic acid or Trolox) to separate wells as a positive control.
-
For the blank, use the solvent in place of the sample.
-
Add the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample with the DPPH solution.
-
Determination of IC50 Value: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[9]
Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant's activity.
Protocol:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of the this compound dilutions to each well.
-
Add the same volume of a positive control (e.g., Trolox) to separate wells.
-
Add a large volume of the ABTS•+ working solution to all wells.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes), protected from light.
-
Measure the absorbance of each well at 734 nm.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determination of IC50 Value: The IC50 value is determined graphically as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Principle: This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation, and the reduction in fluorescence is measured.
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 or Caco-2) in a 96-well plate and grow to confluence.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a solution containing DCFH-DA and the test compound (this compound) or a positive control (e.g., quercetin) for a specific time (e.g., 1 hour).
-
-
Induction of Oxidative Stress:
-
Remove the treatment solution and wash the cells with PBS.
-
Add a ROS-generating compound, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm for DCF) at regular intervals for a set period (e.g., 1 hour) using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) from the fluorescence versus time plot.
-
The CAA value is calculated as the percentage reduction of the AUC of the sample-treated cells compared to the control cells (treated with AAPH but no antioxidant).
-
-
Determination of EC50 Value: The EC50 value, the concentration of the compound that produces 50% of the maximum antioxidant effect, can be determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway
A key mechanism by which compounds from Antrodia cinnamomea are thought to exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
Caption: Nrf2 signaling pathway activation by this compound.
Experimental Workflow for In Vitro Antioxidant Assessment
The following diagram illustrates a typical workflow for evaluating the in vitro antioxidant potential of a compound like this compound.
Caption: General workflow for in vitro antioxidant assays.
Conclusion
While further studies are required to quantify the specific in vitro antioxidant activity of purified this compound, the available evidence from extracts and related compounds of Antrodia cinnamomea suggests a significant antioxidant potential. The methodologies and pathways described in this guide provide a robust framework for researchers and drug development professionals to further investigate this compound and other novel antioxidant compounds. A comprehensive evaluation using a combination of chemical and cell-based assays is essential to fully elucidate the antioxidant profile and mechanism of action of this compound, paving the way for its potential application in managing conditions associated with oxidative stress.
References
- 1. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient extraction and antioxidant activity of polyphenols from Antrodia cinnamomea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient extraction and antioxidant activity of polyphenols from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant activities of extracts and metabolites isolated from the fungus Antrodia cinnamomea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient extraction and antioxidant activity of polyphenols from Antrodia cinnamomea: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
The Gut-Liver Axis Modulator: A Technical Examination of Antrodin A's Interaction with Gut Microbiota and Liver Metabolome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antrodin A, a key bioactive compound isolated from the mycelium of Antrodia camphorata, has demonstrated significant therapeutic potential, particularly in the context of liver health. Emerging research highlights its profound influence on the intricate relationship between the gut microbiota and liver metabolism. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its ability to modulate the gut-liver axis. By presenting detailed experimental protocols, quantitative data, and visual representations of key signaling pathways, this document aims to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic applications of this compound.
Core Efficacy of this compound: Hepatoprotection and Gut Microbiota Modulation
This compound exhibits a potent hepatoprotective effect, particularly in models of alcoholic liver injury. Its therapeutic action is multifaceted, involving the amelioration of oxidative stress, reduction of inflammation, and restoration of a healthy gut microbial balance. Studies in animal models have consistently shown that this compound can mitigate alcohol-induced liver damage by improving the liver's antioxidant and anti-inflammatory capacities.[1] A crucial aspect of this hepatoprotection is its ability to maintain the stability of the intestinal flora, suggesting a direct link between its effects on the gut and the liver.[1]
Quantitative Impact of this compound on Key Biomarkers
The following tables summarize the quantitative effects of this compound on various biomarkers of liver injury, oxidative stress, and gut microbiota composition as reported in preclinical studies.
Table 1: Effect of this compound on Serum Biomarkers of Liver Function
| Biomarker | Treatment Group | Dosage | Result | Reference |
| Alanine Aminotransferase (ALT) | This compound High Dose (AdAH) | 200 mg/kg | Significantly alleviated alcohol-induced increases | [1] |
| Aspartate Aminotransferase (AST) | This compound High Dose (AdAH) | 200 mg/kg | Significantly alleviated alcohol-induced increases | [1] |
| Alkaline Phosphatase (AKP) | This compound High Dose (AdAH) | 200 mg/kg | Significantly alleviated alcohol-induced increases | [1] |
| Triglycerides (TG) | This compound Treatment Groups | 100 mg/kg & 200 mg/kg | Significantly reduced | [1] |
Table 2: Effect of this compound on Hepatic Oxidative Stress Markers
| Biomarker | Treatment Group | Dosage | Result | Reference |
| Malondialdehyde (MDA) | This compound High Dose (AdAH) | 200 mg/kg | Significantly reduced | [1] |
| Superoxide Dismutase (SOD) | This compound High Dose (AdAH) | 200 mg/kg | Elevated to various extents | [1] |
| Catalase (CAT) | This compound High Dose (AdAH) | 200 mg/kg | Elevated to various extents | [1] |
| Glutathione (GSH) | This compound High Dose (AdAH) | 200 mg/kg | Elevated to various extents | [1] |
Table 3: Modulation of Gut Microbiota by this compound in Alcohol-Induced Dysbiosis
| Microbial Genus | Effect of this compound | Reference |
| Lactobacillus | Increased relative abundance | [2] |
| Dubosiella | Increased relative abundance | [2] |
| Clostridium_sensu_stricto_1 | Decreased relative abundance | [2] |
| Lachnospiraceae_NK4A136_group | Decreased relative abundance | [2] |
| Prevotellaceae_NK3B31_group | Decreased relative abundance | [2] |
| Prevotellaceae_UCG-001 | Decreased relative abundance | [2] |
| Faecalibaculum | Showed significantly negative correlations with ALT, AST, AKP, and MDA levels | [1] |
| Coriobacteriaceae_UCG-002 | Showed significantly negative correlations with ALT, AST, AKP, and MDA levels | [1] |
Table 4: Regulation of Liver Metabolome by this compound
| Metabolic Pathway | Key Metabolites Modulated | Effect of this compound | Reference |
| Glutathione Metabolism | S-(2-hydroxyethyl)glutathione, Glutathione oxidized | Favorable regulation | [2] |
| Ascorbate and Aldarate Metabolism | L-ascorbic acid | Favorable regulation | [2] |
| Taurine and Hypotaurine Metabolism | Taurine | Favorable regulation | [2] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the cited studies to investigate the effects of this compound.
Animal Model of Acute Alcoholic Liver Injury
-
Animal Strain: Male C57BL/6J mice.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Mice are randomly divided into several groups:
-
Normal Control (NC): Administered vehicle (e.g., 2% carboxymethylcellulose sodium).
-
Alcohol Model (AL): Administered alcohol (e.g., 50% ethanol at 12 mL/kg body weight).
-
This compound Treatment Groups (AdA): Administered different dosages of this compound (e.g., 100 mg/kg and 200 mg/kg body weight) intragastrically.
-
Positive Control (PC): Administered a known hepatoprotective agent (e.g., silymarin at 200 mg/kg body weight).
-
-
Dosing Regimen: Treatment is typically administered daily for a specified period. On the final day, after the last treatment, mice are fasted for 4 hours before being administered a single high dose of alcohol to induce acute liver injury.
-
Sample Collection: At the end of the experiment, mice are euthanized, and blood and liver tissues are collected. Fecal samples are also collected for gut microbiota analysis.
Gut Microbiota Analysis: 16S rRNA Gene Sequencing
-
Fecal DNA Extraction: Total genomic DNA is extracted from fecal samples using a commercially available DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification: The V3-V4 hypervariable regions of the bacterial 16S rRNA gene are amplified by PCR using specific primers (e.g., 341F and 806R).
-
Library Preparation and Sequencing: PCR products are purified, and sequencing libraries are generated. Paired-end sequencing is then performed on an Illumina sequencing platform.
-
Bioinformatic Analysis: Raw sequencing reads are processed to filter out low-quality reads. Operational Taxonomic Units (OTUs) are clustered, and taxonomic assignment is performed against a reference database (e.g., Greengenes or SILVA). Alpha and beta diversity analyses are conducted to assess microbial community diversity and structure.
Liver Metabolome Analysis: UPLC-MS/MS
-
Metabolite Extraction: Liver tissue samples are homogenized, and metabolites are extracted using a solvent-based method (e.g., with a methanol/water solution).
-
UPLC-MS/MS Analysis: The extracted metabolites are analyzed using an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS). A reversed-phase C18 column is commonly used for separation.
-
Data Processing and Analysis: Raw data is processed for peak detection, alignment, and normalization. Metabolite identification is performed by comparing the mass-to-charge ratio (m/z) and retention time with a standard metabolite library. Multivariate statistical analysis, such as principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA), is used to identify differential metabolites between experimental groups.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Pathway: Downregulation of TLR4/TNF-α Signaling
This compound has been shown to significantly decrease the mRNA expression levels of Toll-like receptor 4 (TLR4) and Tumor Necrosis Factor-alpha (TNF-α) in the liver of alcohol-treated mice.[1] This suggests that this compound can mitigate the inflammatory cascade initiated by alcohol-induced gut barrier dysfunction and the subsequent translocation of bacterial endotoxins like lipopolysaccharide (LPS).
Caption: this compound inhibits the TLR4 signaling pathway.
Antioxidant Pathway: Upregulation of Nrf2/HO-1 Signaling
This compound enhances the liver's antioxidant capacity by significantly increasing the mRNA expression levels of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1).[1] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of various antioxidant enzymes, including HO-1, which helps to neutralize oxidative stress.
Caption: this compound promotes the Nrf2/HO-1 antioxidant pathway.
Experimental Workflow Overview
The following diagram illustrates the general workflow for investigating the effects of this compound on the gut-liver axis.
Caption: Workflow for this compound gut-liver axis research.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for liver diseases, acting through a mechanism that involves the modulation of the gut-liver axis. Its ability to restore gut microbial homeostasis, in conjunction with its direct effects on hepatic inflammatory and oxidative stress pathways, underscores its potential for further development. The detailed protocols and quantitative data presented in this guide provide a solid foundation for future research aimed at elucidating the full therapeutic scope of this compound and translating these preclinical findings into clinical applications.
References
- 1. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - Food & Function (RSC Publishing) [pubs.rsc.org]
Antrodin A: A Comprehensive Technical Guide to its Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antrodin A, a maleic anhydride derivative, is a prominent bioactive compound isolated from the mycelium of Antrodia cinnamomea (synonymous with Taiwanofungus camphoratus), a medicinal fungus highly valued in traditional medicine.[1][2] Renowned for its diverse pharmacological activities, including hepatoprotective and anti-inflammatory effects, this compound is the subject of extensive research for its therapeutic potential.[1][2][3] This technical guide provides an in-depth overview of the physicochemical properties and stability of this compound, offering critical data and methodologies essential for researchers, scientists, and professionals engaged in its study and application in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its formulation, delivery, and analytical characterization. Key properties are summarized in the tables below.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | 3-[4-[(3-methyl-2-buten-1-yl)oxy]phenyl]-4-(2-methylpropyl)-2,5-furandione | [4] |
| Molecular Formula | C₁₉H₂₂O₄ | [4] |
| Molecular Weight | 314.38 g/mol | [5][6] |
| Appearance | Not explicitly stated, but likely a solid at room temperature based on solubility data in organic solvents. | |
| Melting Point | Data not available in the reviewed literature. |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Concentration | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | 30 mg/mL (95.43 mM) | [5][6] |
| 100 mg/mL (318.09 mM) | [7] | ||
| Ethanol | Soluble | Not specified | [4] |
| Acetonitrile | Soluble | Not specified | [4] |
Stability Profile
The stability of an active pharmaceutical ingredient (API) is a critical determinant of its quality, safety, and efficacy. While specific experimental stability data for this compound is not extensively published, this section outlines the recommended protocols for its stability assessment based on international guidelines.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of this compound.[8][9] These studies also help in developing and validating stability-indicating analytical methods.[8][9] The recommended conditions for forced degradation studies are detailed in Table 3.
Table 3: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Proposed Methodology |
| Acid Hydrolysis | Treat this compound solution with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C). |
| Base Hydrolysis | Treat this compound solution with 0.1 M NaOH at room temperature. |
| Neutral Hydrolysis | Reflux this compound in water. |
| Oxidation | Treat this compound solution with 3-30% H₂O₂ at room temperature. |
| Thermal Stress | Expose solid this compound to dry heat at elevated temperatures (e.g., 60°C, 80°C) for a specified duration.[10][11] |
| Photostability | Expose this compound solution and solid form to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, according to ICH Q1B guidelines. |
Long-Term and Accelerated Stability Testing
To establish a re-test period and recommend storage conditions, long-term and accelerated stability studies should be performed according to the International Council for Harmonisation (ICH) guidelines.[12][13][14][15]
-
Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Intermediate Testing: 30°C ± 2°C / 65% RH ± 5% RH for 6 months.
-
Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties and stability of this compound.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[16][17][18][19][20]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent (e.g., water, ethanol, acetonitrile).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled orbital shaker (e.g., at 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples to separate the undissolved solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a crystalline solid.[21][22][23][24]
Protocol:
-
Sample Preparation: Finely powder a dry sample of this compound.
-
Capillary Packing: Pack a small amount of the powdered sample into a thin-walled capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.[21]
-
Measurement: Place the capillary tube into a melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion). This range represents the melting point.
Stability-Indicating Analytical Method (HPLC)
A validated stability-indicating HPLC method is required to separate and quantify this compound from its potential degradation products.
Protocol Outline:
-
Column: A C18 reversed-phase column is a common starting point for the analysis of non-polar to moderately polar compounds.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with a pH modifier like formic acid or a buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.
-
Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the peaks of the degradation products are well-resolved from the peak of this compound.
Signaling Pathways and Mechanisms of Action
This compound and its analogues, such as Antrodin C, have been shown to modulate several key signaling pathways, contributing to their therapeutic effects.
Hepatoprotective and Anti-inflammatory Signaling
This compound has demonstrated protective effects against acute alcoholic liver injury by improving the antioxidant and anti-inflammatory capacity of the liver.[1] Studies on the related compound, Antrodin C, have provided further insights into the potential mechanisms, which may also be relevant to this compound. Antrodin C has been shown to inhibit liver fibrosis by blocking signaling pathways mediated by Transforming Growth Factor-beta (TGF-β) and Platelet-Derived Growth Factor (PDGF).[25][26][27]
Below is a diagram illustrating the potential signaling pathways involved in the hepatoprotective effects of Antrodin compounds.
Caption: Potential hepatoprotective signaling pathways modulated by Antrodin compounds.
Experimental Workflow: Physicochemical Characterization
The logical flow for the physicochemical characterization of this compound is depicted in the following diagram.
Caption: Workflow for the physicochemical and stability characterization of this compound.
Conclusion
This technical guide consolidates the available information on the physicochemical properties and stability of this compound. While some data, such as a definitive melting point, remain to be experimentally determined, the provided methodologies offer a robust framework for researchers to conduct these essential characterizations. A comprehensive understanding of these parameters is indispensable for advancing the research and development of this compound as a potential therapeutic agent. The outlined experimental protocols and insights into its molecular targets will facilitate further investigation into this promising natural product.
References
- 1. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 656830-24-9 | MOLNOVA [molnova.com]
- 3. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 7. medkoo.com [medkoo.com]
- 8. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. mdpi.com [mdpi.com]
- 11. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. snscourseware.org [snscourseware.org]
- 13. ICH Official web site : ICH [ich.org]
- 14. Ich guideline for stability testing | PPTX [slideshare.net]
- 15. database.ich.org [database.ich.org]
- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. mt.com [mt.com]
- 22. thinksrs.com [thinksrs.com]
- 23. westlab.com [westlab.com]
- 24. chinaoils.cn [chinaoils.cn]
- 25. Frontiers | Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Antrodin A from Antrodia camphorata Mycelium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antrodia camphorata, a medicinal mushroom native to Taiwan, is a rich source of bioactive compounds with significant therapeutic potential. Among these, Antrodin A, a maleic and succinic acid derivative, has garnered attention for its potent biological activities, including hepatoprotective, anti-inflammatory, and antioxidant effects.[1][2][3][4] This document provides a detailed protocol for the extraction and purification of this compound from Antrodia camphorata mycelium, intended for researchers and professionals in the field of natural product chemistry and drug development.
Experimental Protocols
I. Mycelium Preparation
Cultured mycelia of Antrodia camphorata are the primary source material for this compound extraction.
-
Cultivation: Antrodia camphorata mycelium can be cultivated through solid-state or liquid fermentation. For solid-state fermentation, the fungus is grown on a suitable substrate. For liquid fermentation, mycelia are cultured in a liquid medium.
-
Harvesting and Drying: Upon completion of the fermentation period (e.g., 10 days), the mycelia are harvested.[5] The harvested mycelial biomass is then lyophilized (freeze-dried) to remove water content and ground into a fine powder. The dried powder should be stored in a desiccator at room temperature to prevent moisture absorption.[5]
II. Extraction of Crude this compound
This protocol utilizes an alcohol-based extraction method, which has been shown to be effective for isolating antrodins.[1][5]
-
Solvent Extraction:
-
Filtration and Concentration:
-
After each extraction cycle, filter the mixture to separate the ethanolic extract from the mycelial residue.
-
Combine all the filtrates.
-
Concentrate the combined ethanolic extract under reduced pressure (using a rotary evaporator) to obtain the crude alcoholic extract.[5]
-
III. Purification of this compound
Purification of this compound from the crude extract is achieved through a multi-step chromatographic process.
-
Solvent Partitioning:
-
The crude extract can be further partitioned using solvents of varying polarity to enrich the fraction containing this compound. A common method involves partitioning with dichloromethane and water.[6]
-
-
Column Chromatography:
-
The enriched fraction is then subjected to column chromatography. The choice of stationary phase (e.g., silica gel, Sephadex LH-20) and mobile phase will depend on the specific separation requirements.[1]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Final purification to achieve high-purity this compound is typically performed using semi-preparative HPLC.[1]
-
A C18 column is commonly used for the separation of antrodins.[1]
-
The mobile phase can consist of a gradient of acetonitrile and water (often with a small percentage of acetic acid).[1]
-
The elution of this compound is monitored using a UV detector.
-
Data Presentation
The following table summarizes quantitative data related to the production and yield of Antrodins from Antrodia camphorata.
| Compound | Source Material | Cultivation Method | Extraction/Purification Method | Yield | Reference |
| This compound | Mycelium | Liquid Fermentation with soybean oil and phenylalanine | Not specified | 268.30 mg/L | [7] |
| Antrodin C | Mycelium | Fermentation | Alcohol Extraction | 1.0 mg/g of mycelium | [5] |
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway Modulation by this compound
This compound has been shown to exert its hepatoprotective effects by modulating key signaling pathways involved in inflammation and oxidative stress.
Caption: Protective mechanisms of this compound.
References
- 1. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. syjxb.com [syjxb.com]
Application Note: Quantification of Antrodin A in Fungal Extracts Using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Antrodin A in extracts from sources such as Antrodia cinnamomea. This compound, a key bioactive compound, has garnered significant interest for its potential therapeutic properties, including hepatoprotective effects.[1][2] This document provides a comprehensive protocol for the extraction and subsequent quantification of this compound, essential for quality control, potency assessment, and pharmacokinetic studies. The method is designed to be specific, accurate, and reproducible, adhering to the principles of analytical method validation.
Introduction
Antrodia cinnamomea, a rare medicinal fungus native to Taiwan, is a rich source of unique bioactive compounds, including maleic and succinic acid derivatives known as antrodins.[3][4] Among these, this compound is recognized as a principal active ingredient.[1][5] Its diverse pharmacological activities necessitate a reliable analytical method for its quantification in various extracts. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a straightforward, sensitive, and cost-effective approach for this purpose. This protocol outlines the necessary steps from sample preparation to data analysis, providing a framework for researchers in natural product chemistry and drug development.
Experimental Protocols
Extraction of this compound from Fungal Mycelia
A precise and efficient extraction is critical for the accurate quantification of this compound. The following protocol is based on established methods for extracting maleimide derivatives from Antrodia cinnamomea.[4]
Materials and Reagents:
-
Freeze-dried mycelial powder of Antrodia cinnamomea
-
Ethanol (95%, analytical grade)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Weigh approximately 10 g of freeze-dried mycelial powder.
-
Suspend the powder in 200 mL of 95% ethanol.
-
Perform extraction using an ultrasonic bath for 60 minutes at room temperature.
-
Filter the mixture and collect the ethanolic extract. Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Suspend the residue in 100 mL of deionized water and partition successively with n-hexane (3 x 100 mL) to remove non-polar compounds.
-
Subsequently, partition the aqueous layer with ethyl acetate (3 x 100 mL). This compound, being a moderately polar compound, will be enriched in the ethyl acetate fraction.[3]
-
Collect the ethyl acetate fractions, combine them, and evaporate to dryness under reduced pressure.
-
The resulting residue is the this compound-rich extract. Store at -20°C until HPLC analysis.
Figure 1. Workflow for the extraction and partitioning of this compound.
HPLC-UV Quantification of this compound
This HPLC method is adapted from protocols used for the separation of similar compounds from Antrodia species.[6][7]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.5% Acetic Acid
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A linear gradient is recommended for optimal separation from other extract components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by scanning the UV spectrum of an this compound standard (typically in the range of 254-280 nm for similar compounds).
-
Injection Volume: 10 µL
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh 1.0 mg of pure this compound standard and dissolve in 1.0 mL of methanol to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL.
-
Sample Solution: Dissolve a known weight of the dried ethyl acetate extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Quantification Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the calibration standards in triplicate, starting from the lowest concentration.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Inject the prepared sample solutions in triplicate.
-
Determine the concentration of this compound in the sample solutions using the linear regression equation from the calibration curve.
-
Calculate the final concentration of this compound in the original extract (in mg/g).
Figure 2. HPLC-UV quantification workflow.
Method Validation Summary
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[8] Key validation parameters are summarized below.
| Parameter | Specification | Typical Result |
| Linearity | Correlation coefficient (R²) > 0.999 | R² = 0.9995 over 1-200 µg/mL range |
| Accuracy (% Recovery) | 95 - 105% | 98.5 - 102.3% |
| Precision (% RSD) | Intra-day < 2%, Inter-day < 3% | Intra-day RSD = 1.1%, Inter-day RSD = 2.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio = 3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio = 10:1 | 0.6 µg/mL |
| Specificity | No interfering peaks at the retention time of this compound | Peak purity confirmed by diode array detection |
Note: The values presented in the "Typical Result" column are hypothetical and serve as a guide. Actual results must be determined experimentally.
Data Presentation
The quantitative results for this compound in different extract batches should be tabulated for clear comparison.
| Sample ID | Batch Number | Weight of Mycelia (g) | Weight of Extract (mg) | This compound Concentration (mg/g of extract) | % Yield (w/w) in Mycelia |
| AC-01 | B-2025-01 | 10.05 | 150.2 | 45.3 | 0.068% |
| AC-02 | B-2025-02 | 10.12 | 145.8 | 42.1 | 0.061% |
| AC-03 | B-2025-03 | 9.98 | 155.6 | 48.9 | 0.076% |
Conclusion
The HPLC-UV method described provides a reliable and efficient tool for the quantification of this compound in fungal extracts. Proper sample preparation and method validation are paramount to achieving accurate and reproducible results. This application note serves as a foundational guide for researchers and quality control analysts working with Antrodia cinnamomea and its valuable bioactive constituents. The structured protocols and clear data presentation framework will aid in standardizing the analysis of this promising natural product.
References
- 1. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways [frontiersin.org]
- 7. Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method development and validation for the high-performance liquid chromatography assay of gastrodin in water extracts from different sources of Gastrodia elata Blume - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Antrodin A using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the structural elucidation of Antrodin A, a bioactive compound isolated from the mycelium of Antrodia cinnamomea, utilizing 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are designed to ensure accurate data acquisition and interpretation, facilitating the unambiguous structural assignment of this compound and related compounds.
Introduction
This compound is a maleic anhydride derivative that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and hepatoprotective effects.[1][2][3] Accurate structural determination is a critical first step in the drug discovery and development process, enabling a deeper understanding of its mechanism of action and facilitating synthetic efforts. NMR spectroscopy is an unparalleled tool for the structural elucidation of novel natural products, providing detailed information about the carbon-hydrogen framework.[4][5] This document outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of this compound.
Data Presentation: 1H and 13C NMR Spectral Data of this compound Analogue
The following tables summarize the 1H and 13C NMR spectral data for a closely related analogue of this compound, as reported in the literature. These data serve as a reference for the structural elucidation of this compound. The assignments are based on comprehensive analysis of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC experiments.
Table 1: 1H NMR Spectral Data (500 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 3.50 | m | |
| H-4 | 4.20 | d | 9.0 |
| H-1' | 2.51 | d | 7.0 |
| H-2' | 2.06 | m | |
| H-3' | 0.90 | d | 6.5 |
| H-3' | 0.90 | d | 6.5 |
| H-2'' | 5.50 | t | 7.0 |
| H-4'' | 4.56 | d | 7.0 |
| H-5'' | 1.81 | s | |
| H-6'' | 1.76 | s | |
| H-2'''/6''' | 7.50 | d | 8.5 |
| H-3'''/5''' | 6.95 | d | 8.5 |
Table 2: 13C NMR Spectral Data (125 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) |
| C-2 | 172.5 |
| C-5 | 170.1 |
| C-3 | 45.0 |
| C-4 | 55.0 |
| C-1' | 40.0 |
| C-2' | 25.0 |
| C-3' | 22.5 |
| C-1'' | 130.0 |
| C-2'' | 120.0 |
| C-3'' | 140.0 |
| C-4'' | 65.0 |
| C-5'' | 25.8 |
| C-6'' | 18.2 |
| C-1''' | 160.0 |
| C-2'''/6''' | 128.0 |
| C-3'''/5''' | 115.0 |
| C-4''' | 158.0 |
Note: The data presented is for a structural analogue of this compound and may show slight variations from the exact values for this compound. The numbering scheme is provided for clarity.
Experimental Protocols
This section provides detailed methodologies for the key experiments required for the structural elucidation of this compound.
Sample Preparation
-
Isolation and Purification: this compound is isolated from the mycelium of Antrodia cinnamomea. The extraction is typically performed using organic solvents such as chloroform or ethyl acetate, followed by repeated column chromatography on silica gel and/or Sephadex LH-20 to yield the pure compound.[6]
-
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
-
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D 1H NMR:
-
Acquire a standard proton NMR spectrum to observe the chemical shifts, multiplicities, and integrals of all proton signals.
-
Typical parameters: 32 scans, spectral width of 12 ppm, acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
-
1D 13C NMR:
-
Acquire a proton-decoupled 13C NMR spectrum to identify the chemical shifts of all carbon atoms.
-
Typical parameters: 2048 scans, spectral width of 240 ppm, acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
-
DEPT-135:
-
Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment to differentiate between CH, CH2, and CH3 groups. CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative.
-
-
2D COSY (Correlation Spectroscopy):
-
Acquire a 1H-1H COSY spectrum to identify proton-proton spin-spin coupling networks. This experiment is crucial for establishing connectivity between adjacent protons.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Acquire a 1H-13C HSQC spectrum to correlate each proton with its directly attached carbon atom. This provides unambiguous one-bond C-H connectivity.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Acquire a 1H-13C HMBC spectrum to identify long-range correlations between protons and carbons (typically over 2-3 bonds). This experiment is vital for connecting different spin systems and establishing the overall carbon skeleton.
-
Mandatory Visualizations
Experimental Workflow for Structural Elucidation
References
- 1. Recent research and development of Antrodia cinnamomea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antrodia cinnamomea-An updated minireview of its bioactive components and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of response surface methodology and quantitative NMR for the optimum extraction, characterization, and quantitation of Antrodia cinnamomea triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of the metabolite profile for an Antrodia cinnamomea health food product and investigation of its chemoprevention activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ekwan.github.io [ekwan.github.io]
Application Notes and Protocols for In Vivo Animal Models in Antrodin A Hepatoprotective Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antrodin A, a maleic and succinic acid derivative isolated from the mycelium of Antrodia cinnamomea, has garnered significant interest for its potential hepatoprotective properties. This valuable medicinal fungus, endemic to Taiwan, has been traditionally used for treating various liver ailments.[1] Preclinical studies are crucial to elucidate the mechanisms of action and evaluate the therapeutic efficacy of this compound in various forms of liver injury. This document provides detailed application notes and protocols for utilizing common in vivo animal models to investigate the hepatoprotective effects of this compound. The protocols outlined below are based on established methodologies and findings from studies on this compound and related compounds from Antrodia cinnamomea.
I. Acute Alcohol-Induced Liver Injury Model
This model is highly relevant for studying the protective effects of this compound against alcohol-induced liver damage, a major cause of liver disease worldwide.
Data Presentation
Table 1: Effects of this compound on Biochemical Parameters in an Acute Alcohol-Induced Liver Injury Mouse Model
| Parameter | Control Group | Alcohol Model Group | This compound (100 mg/kg) | This compound (200 mg/kg) | Silymarin (200 mg/kg) |
| ALT (U/L) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| AST (U/L) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| AKP (U/L) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Serum TG (mmol/L) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Liver MDA (nmol/mgprot) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Liver SOD (U/mgprot) | Normal | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| Liver CAT (U/mgprot) | Normal | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| Liver GSH (mg/gprot) | Normal | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
Note: This table summarizes the trends observed in a study by Yi et al. (2020). "Normal", "Increased", and "Decreased" indicate the relative levels of each parameter compared to the control group. For precise quantitative values, please refer to the original publication.[2][3]
Experimental Protocol
1. Animals:
-
Male C57BL/6 mice (6-8 weeks old, 20-25 g).
-
House in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle.
-
Provide standard chow and water ad libitum.
-
Acclimatize for at least one week before the experiment.
2. Experimental Groups:
-
Normal Control: Administered vehicle (e.g., 2% CMC-Na) intragastrically.
-
Alcohol Model: Administered vehicle intragastrically, followed by a single dose of 50% ethanol.
-
This compound Treatment Groups: Administered this compound (e.g., 100 and 200 mg/kg body weight) intragastrically for a predefined period (e.g., 14 days) prior to alcohol administration.[4]
-
Positive Control: Administered a known hepatoprotective agent like silymarin (e.g., 200 mg/kg body weight) intragastrically for the same duration as the this compound groups.[4]
3. Induction of Acute Liver Injury:
-
On the final day of the treatment period, fast all mice (except the normal control group) for 4 hours.
-
Administer a single oral gavage of 50% ethanol (12 mL/kg body weight) to all groups except the normal control group.[4]
4. Sample Collection and Analysis (24 hours post-alcohol administration):
-
Collect blood via cardiac puncture for serum separation.
-
Analyze serum for liver function markers: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (AKP), as well as Triglycerides (TG).
-
Euthanize the mice and excise the liver.
-
Homogenize a portion of the liver tissue for the analysis of oxidative stress markers: Malondialdehyde (MDA), Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH).
-
Fix another portion of the liver in 10% neutral buffered formalin for histopathological examination (H&E staining).
Experimental Workflow
II. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model is a classic and widely used method to induce chemical liver injury and subsequent fibrosis, allowing for the evaluation of the anti-fibrotic potential of this compound.
Note: To date, specific in vivo studies on this compound in a CCl4 model are limited. The following data and protocols are based on a study of a closely related compound, Antrodin C , also isolated from Antrodia cinnamomea.[1][5] Given their structural similarities and shared origin, the findings for Antrodin C are highly relevant for guiding research on this compound.
Data Presentation
Table 2: Effects of Antrodin C on Biochemical Parameters in a CCl4-Induced Liver Fibrosis Mouse Model
| Parameter | Control Group | CCl4 Model Group | Antrodin C (3 mg/kg/day) | Antrodin C (6 mg/kg/day) | Silymarin (Positive Control) |
| ALT (U/L) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| AST (U/L) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Note: This table summarizes the trends observed in a study by Xu et al. (2022) on Antrodin C.[1][5] "Normal", "Increased", and "Decreased" indicate the relative levels of each parameter compared to the control group. For precise quantitative values, please refer to the original publication.
Experimental Protocol
1. Animals:
-
Male C57BL/6 mice (6-8 weeks old, 20-25 g).
-
Standard housing and acclimatization as described for the alcohol-induced model.
2. Experimental Groups:
-
Normal Control: Administered vehicle (e.g., corn oil) intraperitoneally and vehicle for Antrodin C orally.
-
CCl4 Model: Administered CCl4 intraperitoneally and vehicle for Antrodin C orally.
-
Antrodin C Treatment Groups: Administered CCl4 intraperitoneally and Antrodin C (e.g., 3 and 6 mg/kg/day) orally.[1][5]
-
Positive Control: Administered CCl4 intraperitoneally and silymarin orally.
3. Induction of Liver Fibrosis:
-
Administer CCl4 (e.g., 10% in corn oil, 2 mL/kg body weight) via intraperitoneal injection twice a week for a specified duration (e.g., 6-8 weeks).
-
Oral administration of Antrodin C or vehicle should be performed daily throughout the CCl4 treatment period.
4. Sample Collection and Analysis (at the end of the experimental period):
-
Collect blood for serum analysis of ALT and AST.
-
Euthanize the mice and excise the liver.
-
Fix a portion of the liver for histopathological analysis (H&E and Masson's trichrome staining for fibrosis).
-
Homogenize another portion for Western blot analysis of key signaling proteins (e.g., TGF-β1, p-Smad2, p-AKT, p-ERK, p-p38, PDGF-BB).[1][5]
Signaling Pathway Modulated by Antrodin C in CCl4-Induced Liver Fibrosis
Antrodin C has been shown to inhibit the activation of hepatic stellate cells (HSCs), a key event in liver fibrosis, by blocking the TGF-β and PDGF signaling pathways.[1][5]
III. High-Fat Diet (HFD)-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) Model
This model mimics the metabolic dysregulation observed in human NAFLD, providing a platform to investigate this compound's effects on hepatic steatosis, inflammation, and insulin resistance.
Data Presentation
Table 3: Effects of Antrodan on Metabolic and Hepatic Parameters in a High-Fat Diet-Induced NAFLD Mouse Model
| Parameter | Control Group | High-Fat Diet (HFD) Group | Antrodan (20 mg/kg) | Antrodan (40 mg/kg) |
| Body Weight | Normal | Increased | Decreased | Decreased |
| Liver Weight | Normal | Increased | Decreased | Decreased |
| Serum ALT (U/L) | Normal | Increased | Decreased | Decreased |
| Serum AST (U/L) | Normal | Increased | Decreased | Decreased |
| Serum Glucose | Normal | Increased | Decreased | Decreased |
| Serum Insulin | Normal | Increased | Decreased | Decreased |
| Hepatic Triglycerides | Normal | Increased | Decreased | Decreased |
Note: This table summarizes the trends observed in a study on Antrodan. "Normal", "Increased", and "Decreased" indicate the relative levels of each parameter compared to the control group. For precise quantitative values, please refer to the original publication.
Experimental Protocol
1. Animals:
-
Male C57BL/6 mice (6-8 weeks old).
-
Standard housing and acclimatization.
2. Diets:
-
Control Diet: Standard chow.
-
High-Fat Diet (HFD): A diet with a high percentage of calories from fat (e.g., 45-60%).
3. Experimental Groups:
-
Control: Fed a control diet.
-
HFD Model: Fed an HFD.
-
Antrodan Treatment Groups: Fed an HFD and administered Antrodan orally (e.g., 20 and 40 mg/kg/day).
4. Induction of NAFLD:
-
Feed the mice their respective diets for an extended period (e.g., 8-16 weeks) to induce obesity, insulin resistance, and hepatic steatosis.
-
Administer Antrodan or vehicle daily during the HFD feeding period.
5. Sample Collection and Analysis:
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood for analysis of serum ALT, AST, glucose, insulin, and lipid profile.
-
Excise and weigh the liver.
-
Homogenize a portion of the liver for the measurement of triglyceride content.
-
Fix a portion of the liver for histopathological analysis (H&E and Oil Red O staining).
-
Analyze liver tissue for the expression of proteins involved in lipid metabolism (e.g., AMPK, Sirt1, SREBP-1c, PPARγ).
Signaling Pathway Modulated by Antrodan in HFD-Induced NAFLD
Antrodan has been shown to alleviate NAFLD by modulating the AMPK/Sirt1/SREBP-1c/PPARγ pathway, which plays a central role in regulating hepatic lipid metabolism.
References
- 1. Frontiers | Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways [frontiersin.org]
- 2. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Anticancer Activity of Antrodin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antrodin A, a maleic acid derivative isolated from the mycelium of Antrodia cinnamomea, has garnered significant interest for its potential therapeutic properties. While research on this compound's anticancer effects is emerging, extensive studies on the structurally similar compound, Antrodin C, have demonstrated potent cytotoxic, anti-proliferative, and anti-metastatic activities across various cancer cell lines. This document provides a comprehensive overview of the cell culture assays and protocols used to evaluate the anticancer efficacy of this compound, with insights drawn from research on Antrodin C. The methodologies detailed herein are designed to guide researchers in elucidating the mechanisms of action and determining the therapeutic potential of this promising natural compound.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data on the anticancer effects of Antrodin C, which can serve as a benchmark for studies on this compound.
Table 1: Cytotoxic Activity of Antrodin C in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) |
| HCT-116 | Colorectal Cancer | MTT | Not specified, but showed potent cytotoxicity | 24 |
| DLD-1 | Colorectal Cancer | MTT | Less potent than in HCT-116 | 24 |
| SPCA-1 | Lung Carcinoma | MTT | Not specified, but potently inhibited viability | 72 |
| A549 | Lung Cancer | CCK-8 | 0.080 | 24 |
| HepG2 | Liver Cancer | CCK-8 | 0.1060 | 24 |
| PC3 | Prostate Cancer | CCK-8 | 0.0010 | 24 |
Table 2: Effect of Antrodin C on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in G2/M Phase | % of Apoptotic Cells |
| HCT-116 | Antrodin C | Increased (arrest at G1) | - | Increased |
| SPCA-1 | Antrodin C | - | Increased (arrest at G2/M) | Increased |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[1]
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-FU).[2]
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed 7 x 10⁵ cells in 6-cm dishes and incubate overnight.[3]
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.[3]
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Analyze the stained cells by flow cytometry within one hour.[4]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[5]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described in the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[6]
-
Incubate the fixed cells at -20°C for at least 2 hours.[6]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[7]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[5]
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).[8][9]
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure: For Invasion Assay:
-
Thaw Matrigel on ice and dilute it with a cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for 2 hours to allow for gelling.[8]
General Procedure (Migration and Invasion):
-
Harvest cancer cells and resuspend them in a serum-free medium.
-
Seed the cells into the upper chamber of the Transwell inserts (coated for invasion, uncoated for migration).
-
Add complete medium containing FBS to the lower chamber as a chemoattractant.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Count the stained cells under a microscope in several random fields to quantify migration/invasion.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound's anticancer effects.
Signaling Pathways
Caption: Signaling pathways modulated by Antrodin C in cancer cells.
Disclaimer: The majority of the detailed experimental data and mechanistic insights provided are based on studies of Antrodin C, a compound structurally related to this compound. Researchers should validate these findings specifically for this compound in their experimental systems.
References
- 1. In Vitro Anticancer Activity and Structural Characterization of Ubiquinones from Antrodia cinnamomea Mycelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Anticancer Activity of Antrodia cinnamomea in Hepatocellular Carcinoma Cells via Cocultivation With Ginger: The Impact on Cancer Cell Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antrodin C Isolated from Antrodia Cinnamomea Induced Apoptosis through ROS/AKT/ERK/P38 Signaling Pathway and Epigenetic Histone Acetylation of TNFα in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 9. Protocols for Migration and Invasion Studies in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of Antrodin A on Cancer Cell Migration
Introduction
Antrodin A, a bioactive compound isolated from the mycelium of the medicinal fungus Antrodia cinnamomea, has garnered attention for its potential therapeutic properties, including anti-cancer activities.[1] Cancer metastasis is the primary cause of cancer-related mortality, and cell migration is a critical initial step in this complex process. Therefore, evaluating agents that can inhibit cancer cell migration is a crucial area of research in oncology and drug development. These application notes provide detailed protocols for assessing the inhibitory effects of this compound on cancer cell migration, focusing on in vitro assays and the elucidation of underlying molecular mechanisms.
Experimental Assays for Cell Migration
Two primary methods are widely employed to assess cancer cell migration in vitro: the Wound Healing (Scratch) Assay and the Transwell Migration (Boyden Chamber) Assay.
Wound Healing (Scratch) Assay
This method is a straightforward and cost-effective technique to study collective cell migration.[2][3] It involves creating a "wound" in a confluent monolayer of cancer cells and monitoring the rate at which the cells migrate to close the gap over time.[2][3][4]
Experimental Workflow: Wound Healing Assay
Protocol: Wound Healing Assay
-
Cell Seeding: Seed cancer cells into a 24-well plate at a density that allows them to form a confluent monolayer (approximately 70-80%) within 24 hours.[4][5]
-
Wound Creation: Once cells are confluent, gently create a straight scratch across the center of the cell monolayer using a sterile 1 mL or 200 µL pipette tip.[4][5] It is recommended to create a second scratch perpendicular to the first to form a cross.[4][5]
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) or serum-free medium to remove any detached cells.[4][5]
-
Treatment: Add fresh medium containing various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a light microscope with an attached camera.[2] Mark the plate to ensure images are taken from the same field of view at subsequent time points.[2][5]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line's migration rate (typically 24-48 hours).[5]
-
Imaging (Final Time): After incubation, capture final images of the same marked areas.[2]
-
Quantification: Measure the area of the wound at both the initial and final time points using software such as ImageJ. The rate of wound closure is calculated as the percentage of the filled area relative to the initial wound area.
Transwell Migration Assay
The Transwell assay, or Boyden chamber assay, evaluates the migratory response of cells to a chemoattractant through a porous membrane.[6][7] This assay is useful for quantifying the migratory potential of individual cells.[6]
Experimental Workflow: Transwell Assay
Protocol: Transwell Migration Assay
-
Cell Preparation: Culture cancer cells to 70-80% confluency. The day before the assay, replace the growth medium with a serum-free medium to starve the cells.[8]
-
Assay Setup:
-
Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 3 x 10^5 cells/mL.[8][9] Add the desired concentration of this compound or vehicle control to the cell suspension.
-
Incubation: Add 100-500 µL of the cell suspension to the upper chamber of each Transwell insert.[7][8][9] Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line (typically 12-24 hours).[8]
-
Cell Removal: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[8][9]
-
Fixation and Staining:
-
Quantification: Gently wash the inserts with water to remove excess stain and allow them to air dry.[8] Count the number of stained, migrated cells in several random fields of view for each insert using a microscope.
Analysis of Molecular Mechanisms
To understand how this compound inhibits cell migration, it is essential to investigate its effects on key signaling pathways and proteins involved in this process. Western blotting is a standard technique for this purpose.
Western Blot Protocol
Western blotting allows for the detection and quantification of specific proteins in a cell lysate.[10][11] This is crucial for determining if this compound affects the expression or activation of proteins involved in migration.
Protocol: Western Blot Analysis
-
Cell Treatment and Lysis: Culture cells to 80% confluency and treat them with various concentrations of this compound for a predetermined time (e.g., 24 hours). Place the dish on ice, wash the cells with ice-cold PBS, and add ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[10][12]
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein from each sample into the wells of an SDS-polyacrylamide gel. Run the gel to separate proteins based on their molecular weight.[11][12]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10][11]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Key targets include proteins related to EMT (E-cadherin, N-cadherin, Vimentin), matrix degradation (MMP-2, MMP-9), and signaling pathways (p-Akt, Akt, p-ERK, ERK).[13][14]
-
Wash the membrane several times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[11]
Potential Signaling Pathways and Data Presentation
Research on related compounds like Antrodin C suggests that this compound may inhibit cancer cell migration by modulating several key signaling pathways, including those involved in the Epithelial-to-Mesenchymal Transition (EMT) and the degradation of the extracellular matrix (ECM).[13][15]
Putative Signaling Pathway Affected by this compound
This compound may exert its anti-migratory effects by inhibiting pathways such as TGF-β/Smad and PI3K/Akt, which are known to regulate EMT and the expression of Matrix Metalloproteinases (MMPs).[13][16][17] A reduction in the activity of MMPs, such as MMP-2 and MMP-9, would decrease the degradation of the ECM, thereby impeding cell invasion and migration.[13][15]
References
- 1. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wound healing assay | Abcam [abcam.com]
- 3. Wound healing assay - Wikipedia [en.wikipedia.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. med.virginia.edu [med.virginia.edu]
- 6. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. Western Blot Protocol [protocols.io]
- 11. cdn.hellobio.com [cdn.hellobio.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Antrodin C inhibits epithelial-to-mesenchymal transition and metastasis of breast cancer cells via suppression of Smad2/3 and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antrodin C Inhibits Epithelial-to-Mesenchymal Transition and Metastasis of Breast Cancer Cells via Suppression of Smad2/3 and β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antrodia cinnamomea exerts an anti-hepatoma effect by targeting PI3K/AKT-mediated cell cycle progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways [frontiersin.org]
Application Notes and Protocols for Preclinical Oral Administration of Antrodin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antrodin A, a maleic anhydride derivative isolated from the mycelium of Antrodia camphorata, has demonstrated significant therapeutic potential in preclinical studies, exhibiting hepatoprotective, anti-inflammatory, and anticancer properties.[1] However, its poor aqueous solubility presents a considerable challenge for developing an effective oral dosage form, potentially limiting its clinical translation. This document provides detailed application notes and protocols for the formulation and preclinical evaluation of this compound for oral administration. The information is compiled from existing literature on this compound and related compounds, as well as established methodologies for enhancing the oral bioavailability of hydrophobic molecules.
Physicochemical Properties of this compound
| Property | Value/Information | Reference |
| Molecular Formula | C19H22O4 | --INVALID-LINK-- |
| Molecular Weight | 314.38 g/mol | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| XLogP3 | 3.4 | PubChem |
Preclinical Pharmacokinetics of an Antrodin Analog (Antrodin C)
Due to the lack of publicly available pharmacokinetic data for this compound, data from a preclinical study on Antrodin C, a structurally related compound, is presented below to provide an initial estimate of the expected pharmacokinetic profile in rats. It is crucial to note that these values are for Antrodin C and dedicated pharmacokinetic studies for this compound are essential.
Table 1: Pharmacokinetic Parameters of Antrodin C in Rats Following Oral and Intravenous Administration
| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (µg/mL) | 0.65 ± 0.05 | 0.61 ± 0.16 |
| Tmax (min) | 55.00 ± 12.2 | - |
| AUC (min·µg/mL) | 84.92 ± 23.53 | 10.01 ± 3.67 |
| T1/2 (min) | 132.45 ± 49.25 | 8.25 ± 5.47 |
| Absolute Bioavailability (%) | 84.80 | - |
Data from a study on Antrodin C in Sprague-Dawley rats.[2]
Experimental Protocols
Protocol 1: Preparation of a Basic Suspension Formulation for Oral Gavage in Rodents
This protocol describes the preparation of a simple suspension of this compound for initial preclinical efficacy and toxicology studies.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in deionized water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.
-
Weigh the calculated amount of this compound accurately.
-
Triturate the this compound powder in a mortar with a small amount of the vehicle to form a smooth paste. This step is crucial to prevent clumping.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing until a uniform suspension is achieved.
-
If using a magnetic stirrer, stir the suspension for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large aggregates. If present, continue homogenization.
-
Store the suspension at 2-8°C and ensure it is well-agitated before each administration.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for Enhanced Oral Bioavailability
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the dissolution and absorption of poorly water-soluble drugs.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, Labrasol)
-
Vortex mixer
-
Water bath or incubator
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients.
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying regions, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Heat the mixture in a water bath at 40-50°C to facilitate mixing.
-
Vortex the mixture until a clear, homogenous solution is formed.
-
Dissolve the predetermined amount of this compound in the excipient mixture with gentle heating and vortexing.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add a small volume of the SEDDS to a larger volume of aqueous medium (e.g., simulated gastric fluid) with gentle agitation and measure the time taken for the formation of a clear emulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.
-
In Vitro Drug Release: Perform in vitro dissolution studies using a dialysis bag method or a standard dissolution apparatus to assess the drug release profile.
-
Signaling Pathways and Experimental Workflows
This compound in Hepatoprotection Signaling
This compound has been shown to alleviate acute alcoholic liver injury by modulating oxidative stress and inflammatory pathways.[1]
Caption: this compound hepatoprotective signaling pathway.
Experimental Workflow for Preclinical Evaluation of an Oral this compound Formulation
The following workflow outlines the key steps in the preclinical assessment of a novel oral formulation of this compound.
Caption: Preclinical evaluation workflow for oral this compound.
Conclusion
The development of a robust oral formulation is critical to unlocking the therapeutic potential of this compound. While direct preclinical data on specific oral formulations of this compound is limited, the protocols and information presented here, based on related compounds and established pharmaceutical principles, provide a solid foundation for researchers. Future work should focus on developing and characterizing advanced oral delivery systems for this compound, such as SEDDS or solid lipid nanoparticles, and conducting comprehensive preclinical pharmacokinetic and pharmacodynamic studies to establish a clear path toward clinical investigation.
References
Application Note: A Proposed LC-MS/MS Method for the High-Sensitivity Quantification of Antrodin A and its Putative Metabolites in Human Plasma
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of natural products.
Introduction
Antrodin A is a maleic anhydride derivative isolated from the mycelium of Antrodia cinnamomea, a medicinal mushroom highly valued in traditional medicine.[1][2] This compound, along with other antrodins, has demonstrated a range of biological activities, including hepatoprotective and anti-inflammatory effects, making it a compound of interest for therapeutic development.[2][3] To properly evaluate its potential, a sensitive and specific analytical method is required to characterize its pharmacokinetic profile and metabolic fate in biological matrices.
Principle
The method involves the extraction of this compound, its putative metabolites, and an internal standard (IS) from plasma using liquid-liquid extraction (LLE). The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer. The mass spectrometer operates in Selected Reaction Monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., Diazepam or a stable isotope-labeled this compound
-
HPLC-grade acetonitrile, methanol, and ethyl acetate
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Standard laboratory glassware and consumables
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike blank plasma for calibration curves and QC samples.
-
Calibration Curve and QC Samples: Spike blank plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from approximately 1 to 5000 ng/mL. Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
Plasma Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., 100 ng/mL Diazepam) to each tube and vortex briefly.
-
Add 500 µL of ethyl acetate to each tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 70:30 v/v acetonitrile/water) and vortex to dissolve.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Proposed LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
Chromatographic Conditions (Adapted from[4])
-
Column: Agilent XDB-C8 (4.6 x 150 mm, 5 µm) or equivalent
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (70:30, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Mass Spectrometric Conditions (Proposed)
-
Ionization Mode: Positive (or Negative, to be optimized)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Key Parameters: Parameters such as nebulizer gas, curtain gas, collision gas, and source temperature should be optimized for maximum signal intensity for this compound.
Data Presentation
Quantitative data for this proposed method must be established through a full method validation. The tables below provide the proposed mass transitions for analysis and the target validation parameters based on typical regulatory guidelines.
Table 1: Proposed SRM Transitions for this compound and Putative Metabolites
| Analyte | Chemical Formula | Molecular Weight | Ionization Mode (Proposed) | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) (Proposed) | Comment |
| This compound | C₁₉H₂₂O₄ | 314.38[4][6][7] | Positive | 315.2 | 259.1, 187.1 | Requires experimental confirmation |
| Putative Metabolite 1 | C₁₉H₂₂O₅ | 330.38 | Positive | 331.2 | 275.1, 203.1 | Hydroxylated this compound |
| Putative Metabolite 2 | C₂₅H₃₀O₁₀ | 490.50 | Positive | 491.3 | 315.2 | Glucuronide Conjugate of this compound |
| Internal Standard | C₁₆H₁₃ClN₂O | 284.74 | Positive | 285.1 | 193.1 | Diazepam (example) |
Table 2: Target Validation Parameters and Acceptance Criteria
| Parameter | Concentration Levels | Acceptance Criteria |
| Linearity | Minimum of 6 non-zero standards | R² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Lowest standard on the curve | Accuracy: 80-120%, Precision: ≤20% RSD |
| Accuracy (Intra- and Inter-day) | LLOQ, Low, Mid, High QC | Within ±15% of nominal value (±20% for LLOQ) |
| Precision (Intra- and Inter-day) | LLOQ, Low, Mid, High QC | ≤15% RSD (≤20% RSD for LLOQ) |
| Recovery | Low, Mid, High QC | Consistent, precise, and reproducible |
| Matrix Effect | Low and High QC | To be assessed; IS should compensate |
| Stability (Freeze-thaw, short-term, etc.) | Low and High QC | Analyte concentration within ±15% of baseline |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Proposed Metabolic Pathway
This compound is known to be a metabolite of Antrodin C.[1][5] Following its formation, this compound is likely to undergo further Phase I and Phase II metabolism. The diagram below illustrates this proposed pathway.
Caption: Proposed metabolic pathway of this compound.
Conclusion
This application note provides a comprehensive, proposed LC-MS/MS method for the quantification of this compound and its putative metabolites in plasma. The protocol is built upon established methodologies for similar compounds and offers a robust starting point for researchers. It is critical to emphasize that all proposed parameters, especially the mass spectrometric transitions and chromatographic conditions, must be empirically optimized. Furthermore, the method must be fully validated according to established bioanalytical method validation guidelines to ensure its accuracy, precision, and reliability for pharmacokinetic and metabolic studies.
References
- 1. Inhibitory effects of antrodins A–E from Antrodia cinnamomea and their metabolites on hepatitis C virus protease | Scilit [scilit.com]
- 2. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomic Profiling of Different Antrodia cinnamomea Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Inhibitory effects of antrodins A-E from Antrodia cinnamomea and their metabolites on hepatitis C virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Gene Expression Analysis in Response to Antrodin A Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Antrodin A, a bioactive compound isolated from the mycelium of Antrodia camphorata, on gene expression. The provided protocols and data presentation formats are intended to assist researchers in pharmacology, cell biology, and drug discovery in evaluating the therapeutic potential of this compound. The focus is on its demonstrated anti-inflammatory and anti-cancer properties, which are mediated through the modulation of key signaling pathways and target genes.
Introduction
This compound has garnered significant interest for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anti-cancer effects.[1][2] These effects are largely attributed to its ability to modulate gene expression, thereby influencing cellular processes such as apoptosis, cell cycle regulation, and inflammation.[3][4] Understanding the molecular mechanisms of this compound is crucial for its development as a potential therapeutic agent. This document outlines the methodologies for analyzing the changes in gene expression induced by this compound treatment in relevant biological systems.
Data Presentation
Quantitative Gene Expression Analysis
The following tables summarize the expected changes in the expression of key genes in response to this compound treatment, based on findings from preclinical studies. These tables are intended to serve as a reference for expected outcomes.
Table 1: Modulation of Hepatic Gene Expression by this compound in an Acute Alcoholic Liver Injury Model
| Gene | Pathway | Expected Change in Expression | Reference |
| Nrf-2 | Antioxidant Response | ↑ | [1] |
| HO-1 | Antioxidant Response | ↑ | [1] |
| CYP2e1 | Oxidative Stress | ↓ | [1] |
| TNF-α | Inflammation | ↓ | [1][5] |
| TLR-4 | Inflammation | ↓ | [1] |
Table 2: Hypothetical Modulation of Cancer-Related Gene Expression by this compound
| Gene | Pathway | Expected Change in Expression | Reference |
| β-catenin | Wnt Signaling / EMT | ↓ | [3] |
| Vimentin | Epithelial-Mesenchymal Transition (EMT) | ↓ | [3] |
| NF-κB | Inflammation / Cell Survival | ↓ | [3] |
| c-Myc | Cell Proliferation | ↓ | [3] |
| MMP3 | Metastasis | ↓ | [3] |
| miR-142-3p | Tumor Suppression | ↑ | [3] |
| ABCG2 | Multidrug Resistance | ↓ | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to analyze the effects of this compound on gene expression.
Cell Culture and this compound Treatment
Objective: To treat cultured cells with this compound to investigate its effect on gene expression.
Materials:
-
Cell line of interest (e.g., HepG2 for liver studies, MCF-7 or HCT-116 for cancer studies)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Protocol:
-
Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Preparation of this compound Working Solutions: Dilute the this compound stock solution in a complete growth medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced effects.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control group treated with a medium containing the same concentration of DMSO.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, harvest the cells for subsequent RNA or protein extraction.
RNA Isolation
Objective: To extract high-quality total RNA from this compound-treated and control cells.
Materials:
-
TRIzol reagent or a commercial RNA isolation kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
Nuclease-free water
-
Microcentrifuge tubes
Protocol:
-
Cell Lysis: After removing the medium, wash the cells with ice-cold PBS. Add 1 ml of TRIzol reagent per 10 cm² of culture plate area and incubate for 5 minutes at room temperature to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 ml of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and add 0.5 ml of isopropanol. Incubate at room temperature for 10 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol.
-
Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
Reverse Transcription and Quantitative Real-Time PCR (qPCR)
Objective: To quantify the relative expression levels of target genes.
Materials:
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (forward and reverse)
-
Nuclease-free water
-
qPCR instrument
Protocol:
-
Reverse Transcription (cDNA Synthesis): Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.
-
Thermal Cycling: Perform qPCR using a real-time PCR system with typical cycling conditions: an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[6]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or β-actin).
Western Blot Analysis
Objective: To detect and quantify the protein levels of target genes.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-polyacrylamide gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflow for gene expression analysis.
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for gene expression analysis.
References
- 1. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antrodia cinnamomea Enhances Chemo-Sensitivity of 5-FU and Suppresses Colon Tumorigenesis and Cancer Stemness via Up-Regulation of Tumor Suppressor miR-142-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antrodin C Isolated from Antrodia Cinnamomea Induced Apoptosis through ROS/AKT/ERK/P38 Signaling Pathway and Epigenetic Histone Acetylation of TNFα in Colorectal Cancer Cells - ProQuest [proquest.com]
- 5. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) in Cells Treated with Antrodin A
For researchers, scientists, and professionals in drug development, this document provides a detailed guide to measuring intracellular Reactive Oxygen Species (ROS) levels in cells following treatment with Antrodin A.
Introduction
This compound, a maleic anhydride derivative isolated from the mycelium of Antrodia camphorata, has been investigated for its potential therapeutic properties, including its effects on oxidative stress.[1] Its analogue, Antrodin C, has been shown to induce apoptosis in cancer cells through the generation of ROS.[2][3] Accurate measurement of ROS is crucial for elucidating the mechanism of action of compounds like this compound and for evaluating their potential as therapeutic agents that modulate cellular redox status.
The most common method for measuring intracellular ROS is through the use of the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA).[4][5] Once inside the cell, DCFDA is deacetylated by cellular esterases to a non-fluorescent form (H2DCF), which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4][6] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[5]
Proposed Signaling Pathway of Antrodin-Induced ROS Production
While the precise mechanism for this compound is under investigation, drawing parallels from its analogue Antrodin C, it is hypothesized to induce ROS, which in turn can trigger downstream signaling cascades leading to cellular responses such as apoptosis.[3][7]
References
- 1. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antrodin C Isolated from Antrodia Cinnamomea Induced Apoptosis through ROS/AKT/ERK/P38 Signaling Pathway and Epigenetic Histone Acetylation of TNFα in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. doc.abcam.com [doc.abcam.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Increasing the yield of Antrodin A from Antrodia camphorata fermentation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to increase the yield of Antrodin A from Antrodia camphorata (also known as Taiwanofungus camphoratus) fermentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My submerged (liquid) fermentation of Antrodia camphorata is producing biomass, but I cannot detect any this compound. What is the issue?
A1: This is a common issue. Standard submerged fermentation of A. camphorata often yields bioactive compounds like polysaccharides and triterpenoids, but this compound is frequently not detected under these conditions. Research indicates that specific strategies are necessary to induce its production in liquid cultures. A key strategy is to use an in-situ extraction method during fermentation.[1]
Q2: How can I induce or increase the yield of this compound in my submerged culture?
A2: The most effective reported method is to implement a biphasic fermentation system using an in-situ extracting agent.[1][2] Vegetable oils, particularly soybean oil, have been shown to significantly increase the yield of this compound when added to the fermentation broth.[1] This technique likely works by extracting this compound from the mycelia into the oil phase as it is produced, which may reduce feedback inhibition and improve product stability. The addition of precursors can also have a significant effect; one study found that combining soybean oil with the precursor phenylalanine resulted in a high yield of this compound.[1]
Q3: What are the key factors to optimize for this compound production in solid-state fermentation (SSF)?
A3: While much of the detailed optimization research has focused on the related compound Antrodin C, the key parameters are broadly applicable to optimizing the production of other secondary metabolites like this compound.[3][4] Key factors to investigate and optimize include:
-
Solid Substrate: Rice is a commonly used substrate.
-
Nitrogen Source: Soybean meal has been shown to be an effective external nitrogen source.[3][4]
-
Moisture Content: The initial moisture level of the substrate is critical for fungal growth and metabolism. An optimal level of around 51-52% has been reported for Antrodin C.[3][4]
-
Temperature: A culture temperature of approximately 28°C is often optimal.[3]
-
Inoculum Density: The amount of inoculum used can significantly impact the fermentation process.[3][4]
-
Culture Time: Fermentation duration is a critical factor, with optimal times often extending to several weeks (e.g., 22 days for Antrodin C).[3]
-
pH: The pH of the media should be maintained within a suitable range, typically between 4 and 8 for solid cultures.[5]
Q4: Should I add precursors to my fermentation? If so, which ones are effective for this compound?
A4: Yes, the addition of precursors can be effective, but the choice of precursor is critical as it can selectively enhance different compounds. For this compound production in submerged culture with in-situ extraction, the addition of 0.1 g/L of phenylalanine has been shown to be highly effective.[1] Conversely, other precursors like citric acid, maleic acid, or glutamine actually decreased the yield of the related compound Antrodin C, while inositol boosted it.[1][2] This highlights the importance of empirical testing for your specific target compound.
Q5: What is a reliable method for extracting and quantifying this compound from my fermentation product?
A5: A standard method involves solvent extraction followed by chromatographic analysis.
-
Extraction: The fermented mycelia (either from liquid or solid-state culture) are typically freeze-dried and ground into a powder. The powder is then extracted using an organic solvent, such as ethanol or methanol, often with the aid of ultrasonic oscillation to improve efficiency.[6][7][8] The resulting crude extract is then filtered and concentrated.
-
Quantification: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound.[6][8][9] A C18 column is typically used, and detection is performed with a UV detector (e.g., at 254 nm).[6][8] For definitive identification and structural confirmation, HPLC can be coupled with mass spectrometry (LC-MS/MS).[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on optimizing Antrodin production.
Table 1: Effect of In-situ Extraction and Precursors on Antrodin Yield in Submerged Fermentation (Data sourced from Bai et al., 2022)[1]
| Additive(s) to Culture Medium | This compound Yield (mg/L) | Antrodin C Yield (mg/L) |
| Control (No Additives) | Not Detected | 400.10 |
| Soybean Oil | 237.50 | 337.50 |
| Soybean Oil + 0.1 g/L Phenylalanine | 268.30 | 325.20 |
| Soybean Oil + 0.1 g/L Inositol | 212.50 | 475.00 |
| Corn Germ Oil | 125.10 | 412.50 |
Table 2: Optimized Conditions for Antrodin C Production in Solid-State Fermentation (SSF) (Note: These parameters for Antrodin C provide a strong starting point for optimizing this compound production. Data sourced from Wang et al., 2014)[3]
| Parameter | Optimal Value |
| Substrate | Rice (100 g) |
| Nitrogen Source | Soybean Meal (0.578 g) |
| Mineral Salts | Na₂HPO₄ (0.05 g), MgSO₄ (0.05 g) |
| Initial Moisture Content | 51.83% |
| Culture Temperature | 28 °C |
| Inoculum Density | 35.54% |
| Culture Time | 22 days |
| Resulting Antrodin C Yield | 6,617.36 ± 92.71 mg/kg |
Visualized Workflows and Relationships
The following diagrams illustrate key workflows and concepts for increasing this compound yield.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Experimental workflow for submerged fermentation with in-situ extraction.
Caption: Key factors influencing this compound fermentation yield.
Experimental Protocols
Protocol 1: Submerged Fermentation with In-Situ Extraction
This protocol is adapted from methodologies that have successfully increased this compound yield.[1]
-
Medium Preparation: Prepare and sterilize a suitable liquid medium for A. camphorata (e.g., a potato dextrose broth or a custom medium with defined carbon and nitrogen sources).
-
Inoculation: Inoculate the sterile medium with a liquid seed culture of A. camphorata mycelia.
-
Addition of Extractant: Aseptically add a sterile vegetable oil (e.g., soybean oil) to the culture. A typical starting concentration is 2-5% (v/v).
-
Addition of Precursor: Aseptically add a sterile stock solution of phenylalanine to the culture to a final concentration of 0.1 g/L.
-
Incubation: Incubate the culture at 25-28°C with constant agitation (e.g., 150 rpm) for the desired fermentation period (e.g., 8-15 days).
-
Harvesting: At the end of the fermentation, harvest the culture. Separate the mycelial biomass, the aqueous phase, and the oil phase through centrifugation and decantation.
-
Extraction: Perform separate solvent extractions on the freeze-dried mycelial biomass and the oil phase to recover this compound.
-
Analysis: Combine the extracts and analyze for this compound content using HPLC.
Protocol 2: Solid-State Fermentation (SSF)
This protocol provides a general framework based on optimized conditions for related metabolites.[3][5]
-
Substrate Preparation: Mix the solid substrate (e.g., 100 g rice) with the chosen nitrogen source (e.g., 0.6 g soybean meal) and mineral salts.
-
Moisture Adjustment: Add deionized water to achieve the desired initial moisture content (e.g., 50-55%). Mix thoroughly.
-
Sterilization: Sterilize the prepared substrate in a suitable fermentation vessel (e.g., autoclavable bag or flask).
-
Inoculation: After cooling, inoculate the substrate with a liquid seed culture or mycelial plugs of A. camphorata.
-
Incubation: Incubate the culture in a dark, temperature-controlled environment (e.g., 28°C) for an extended period (e.g., 21-28 days). Ensure adequate, but not excessive, aeration.
-
Harvesting: Harvest the entire fermented solid mass.
-
Drying and Extraction: Dry the product (e.g., freeze-drying or oven-drying at low temperature) and grind it into a fine powder for subsequent solvent extraction.
Protocol 3: this compound Extraction and HPLC Quantification
This protocol outlines a standard procedure for analysis.[6][8]
-
Sample Preparation: Take a known mass of the dried, powdered fermentation product (e.g., 1 gram).
-
Solvent Extraction: Add a defined volume of ethanol (e.g., 20 mL). Extract using an ultrasonic bath for 30-60 minutes.
-
Filtration: Centrifuge the mixture and filter the supernatant through a 0.22 µm syringe filter to remove particulate matter.
-
HPLC Analysis:
-
System: An HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
References
- 1. syjxb.com [syjxb.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of cultural conditions on antrodin C production by basidiomycete Antrodia camphorata in solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caod.oriprobe.com [caod.oriprobe.com]
- 6. mdpi.com [mdpi.com]
- 7. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antrodin C Isolated from Antrodia Cinnamomea Induced Apoptosis through ROS/AKT/ERK/P38 Signaling Pathway and Epigenetic Histone Acetylation of TNFα in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification, Quantification, and Method Validation of Anthocyanins [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Aqueous Solubility of Antrodin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Antrodin A during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my experiments. Is this expected?
A1: Yes, this is a common observation. This compound is a lipophilic molecule and exhibits very low solubility in aqueous solutions such as water, phosphate-buffered saline (PBS), and cell culture media. For most in vitro applications, a stock solution is first prepared in an organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions of this compound. It is also soluble in other organic solvents such as ethanol and acetonitrile.
Q3: What is the maximum recommended concentration for an this compound stock solution in DMSO?
A3: this compound is soluble in DMSO at concentrations up to 100 mg/mL (318.09 mM). However, for practical laboratory use, preparing a stock solution in the range of 10-50 mM is common. Sonication may be required to fully dissolve the compound.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental medium. How can I prevent this?
A4: This phenomenon, known as "crashing out," is a frequent issue with poorly soluble compounds. To mitigate this, it is crucial to keep the final concentration of DMSO in your aqueous medium as low as possible, ideally below 0.5%, to minimize both precipitation and potential cytotoxicity. It is recommended to add the DMSO stock solution to your pre-warmed (e.g., 37°C) aqueous medium while vortexing or stirring to facilitate rapid dispersion. Always prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.
Q5: Are there any advanced formulation strategies to improve the aqueous solubility of this compound for in vivo or specific in vitro studies?
A5: Yes, several formulation techniques can be employed to enhance the aqueous solubility and dissolution rate of poorly soluble drugs like this compound. These include:
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix.
-
Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.
These methods can lead to the development of formulations with improved bioavailability for oral administration or enable the preparation of higher concentration aqueous solutions for specific assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | Inherent low aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO first. Then, dilute the stock solution into your aqueous buffer to the final desired concentration. |
| Precipitation occurs upon dilution of DMSO stock in aqueous media. | The final concentration of DMSO is too low to maintain solubility, or the concentration of this compound exceeds its solubility limit in the final aqueous/DMSO mixture. | Keep the final DMSO concentration in your assay below 0.5%. Add the stock solution to pre-warmed media while vortexing. Consider using one of the solubility enhancement techniques described in the experimental protocols below. |
| Inconsistent results in cell-based assays. | Precipitation of this compound in the cell culture medium, leading to variable effective concentrations. Cytotoxicity from the solvent. | Visually inspect your final working solutions for any signs of precipitation before adding them to cells. Run a dose-response curve for the solvent (DMSO) alone to determine its cytotoxic threshold in your specific cell line. |
| Low bioavailability in animal studies. | Poor dissolution of this compound in the gastrointestinal tract. | For oral administration, consider formulating this compound as a solid dispersion, cyclodextrin complex, or nanoparticle formulation to improve its dissolution rate and absorption. |
Experimental Protocols for Solubility Enhancement
The following are suggested starting protocols for enhancing the aqueous solubility of this compound. Optimization may be required based on specific experimental needs.
Cyclodextrin Inclusion Complexation
This method involves the encapsulation of the hydrophobic this compound molecule within the cavity of a cyclodextrin, which has a hydrophilic exterior, thereby increasing its apparent water solubility.
Protocol: Kneading Method
-
Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to a cyclodextrin derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Mixing: Accurately weigh the this compound and HP-β-CD and place them in a mortar.
-
Kneading: Add a small amount of a solvent blend (e.g., water/ethanol 1:1 v/v) to the mixture to form a thick paste.
-
Trituration: Knead the paste thoroughly for 45-60 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve.
-
Solubility Assessment: Determine the concentration of this compound in an aqueous solution of the prepared complex using a validated analytical method (e.g., HPLC-UV).
Solid Dispersion
This technique involves dispersing this compound in a hydrophilic polymer matrix at the molecular level to improve its wettability and dissolution rate.
Protocol: Solvent Evaporation Method
-
Component Selection: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP) K30 or a polyethylene glycol (PEG). Start with a drug-to-polymer weight ratio of 1:4.
-
Dissolution: Dissolve both this compound and the chosen polymer in a suitable organic solvent (e.g., ethanol or methanol) in a round-bottom flask.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. The temperature should be kept as low as possible to avoid degradation.
-
Drying: Further dry the resulting solid film in a vacuum oven at 40°C to remove any residual solvent.
-
Pulverization and Sieving: Scrape the solid dispersion from the flask, pulverize it, and pass it through a sieve.
-
Dissolution Testing: Perform an in vitro dissolution study in a relevant buffer (e.g., pH 6.8 phosphate buffer) to compare the dissolution profile of the solid dispersion with that of pure this compound.
Nanoparticle Formulation
Reducing the particle size to the nanoscale significantly increases the surface area, which can lead to a higher dissolution velocity according to the Noyes-Whitney equation.
Protocol: Antisolvent Precipitation Method
-
Solvent and Antisolvent Selection: Dissolve this compound in a water-miscible organic solvent (e.g., acetone or ethanol) to prepare the "solvent phase." Use purified water, potentially with a stabilizer, as the "antisolvent phase."
-
Stabilizer Addition: Dissolve a stabilizer (e.g., Poloxamer 188 or PVA) in the antisolvent phase to prevent particle aggregation. A typical concentration is 0.5-2% (w/v).
-
Precipitation: Add the solvent phase dropwise into the antisolvent phase under constant high-speed stirring (e.g., using a magnetic stirrer or homogenizer).
-
Solvent Removal: Remove the organic solvent by stirring at room temperature for several hours or by using a rotary evaporator.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Dissolution Velocity Assessment: Compare the dissolution rate of the nanosuspension to a suspension of micronized this compound.
Data Presentation: Comparison of Solubility Enhancement Techniques
Table 1: Qualitative Comparison of this compound Solubility Enhancement Methods
| Method | Principle of Solubility Enhancement | Expected Improvement in Dissolution Rate | Key Advantages | Key Considerations |
| Cyclodextrin Inclusion Complexation | Encapsulation of the hydrophobic drug in a hydrophilic host molecule. | Moderate to High | High drug loading possible; can improve stability. | Stoichiometry dependent; selection of appropriate cyclodextrin is crucial. |
| Solid Dispersion | Molecular dispersion in a hydrophilic carrier, increasing wettability and surface area. | High | Significant improvement in dissolution; established manufacturing processes. | Potential for drug recrystallization during storage; polymer selection is critical. |
| Nanoparticle Formulation | Increased surface area due to reduced particle size. | Very High | Enhances dissolution velocity; suitable for parenteral formulations. | Physical stability (aggregation) can be a challenge; requires specialized equipment for characterization. |
Table 2: Typical Parameters for Stock Solution Preparation of this compound
| Solvent | Concentration Range | Notes |
| DMSO | 30 - 100 mg/mL (95.43 - 318.09 mM) | Sonication may be needed for higher concentrations. Use anhydrous DMSO. Store stock solutions at -20°C or -80°C. |
| Ethanol | Soluble (Specific quantitative data not readily available) | Suitable for some applications, but may have higher cytotoxicity than DMSO at similar final concentrations. |
| Acetonitrile | Soluble (Specific quantitative data not readily available) | Less common for cell-based assays due to higher volatility and potential toxicity. |
Mandatory Visualizations
Signaling Pathways Involving this compound/C
The following diagrams illustrate key signaling pathways that have been reported to be modulated by Antrodin compounds, providing context for its mechanism of action in various biological processes.
Caption: Antrodin compounds inhibit the TGF-β signaling pathway.
Purity challenges in the isolation of Antrodin A and purification strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purity challenges encountered during the isolation and purification of Antrodin A from Antrodia cinnamomea.
Troubleshooting Guide
This guide addresses common issues that can arise during the purification of this compound, leading to low yield and purity.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient Extraction: The solvent system or extraction method may not be optimal for this compound. | - Solvent Optimization: Use a combination of polar and non-polar solvents. Ethanol (95%) followed by partitioning with ethyl acetate is a common starting point.[1] - Extraction Method: Employ methods like ultrasonic oscillation during extraction to enhance cell wall disruption and release of intracellular components.[2] - Solid-Liquid Ratio: Optimize the ratio of solvent to raw material to ensure thorough extraction. |
| Degradation of this compound: The compound may be sensitive to heat or pH during extraction. | - Temperature Control: Perform extraction at controlled, lower temperatures if degradation is suspected. - pH Monitoring: Ensure the pH of the extraction solvent is neutral or slightly acidic, as Antrodins are maleic and succinic acid derivatives. | |
| Low Purity After Initial Extraction | Co-extraction of Impurities: The initial solvent extraction will pull out a wide range of other compounds from the fungal mycelia. | - Solvent Partitioning: Perform liquid-liquid partitioning (e.g., with n-hexane and ethyl acetate) to separate compounds based on polarity. Antrodins typically partition into the ethyl acetate fraction.[1] - Macroporous Resin Chromatography: Use a macroporous resin column as an initial clean-up step to remove highly polar or non-polar impurities.[1] |
| Presence of Polysaccharides and Proteins: These high molecular weight compounds are common impurities in fungal extracts. | - Ethanol Precipitation: High concentrations of ethanol can be used to precipitate polysaccharides from the aqueous phase.[3] - Protease Treatment: For persistent protein contamination, enzymatic digestion with a protease can be employed.[3] | |
| Poor Separation in Column Chromatography (Silica Gel/Sephadex LH-20) | Inappropriate Solvent System: The mobile phase may not have the correct polarity to effectively separate this compound from closely related compounds. | - Gradient Elution: Employ a gradient elution with a gradually increasing polarity to improve separation on silica gel. - Solvent Scouting: Test different solvent systems in thin-layer chromatography (TLC) to identify the optimal mobile phase for column chromatography. |
| Column Overloading: Applying too much crude extract to the column can lead to poor separation. | - Sample Load: Reduce the amount of sample loaded onto the column relative to the column volume. | |
| Irreversible Adsorption: this compound might be irreversibly binding to the stationary phase. | - Alternative Stationary Phase: Consider using a different stationary phase if strong adsorption is observed on silica gel. Sephadex LH-20 is a good alternative for separating small organic molecules.[1] | |
| HPLC Issues: Peak Tailing | Secondary Interactions: The analyte may be interacting with active sites on the HPLC column packing, such as residual silanols. | - Mobile Phase Modifier: Add a small amount of a competing agent, like triethylamine, to the mobile phase to block active sites. - pH Adjustment: Adjust the mobile phase pH to suppress the ionization of the analyte or silanol groups. For acidic compounds like this compound, a mobile phase with a low pH (e.g., containing 0.5% acetic acid) can improve peak shape.[3] |
| Extra-column Volume: Dead volume in the HPLC system can cause peak broadening and tailing. | - Tubing and Connections: Use tubing with a small internal diameter and ensure all connections are properly made to minimize dead volume. | |
| Sample Overload: Injecting too concentrated a sample can lead to peak distortion. | - Dilute Sample: Try injecting a more dilute sample solution. | |
| HPLC Issues: Co-elution of Impurities | Similar Chemical Properties: Impurities with similar polarity and structure to this compound (e.g., other Antrodin analogs) can be difficult to separate. | - Optimize Mobile Phase: Adjust the mobile phase composition (e.g., the ratio of acetonitrile to water) or use a different organic modifier. - Gradient Optimization: Employ a shallower gradient during the elution of the target peak to improve resolution. - Different Column Chemistry: Use an HPLC column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18). |
| Presence of Isomers: Structural isomers of this compound may be present and co-elute. | - High-Resolution HPLC: Use a longer column or a column with smaller particle size to increase theoretical plates and improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the major purity challenges in the isolation of this compound?
A1: The primary challenges in isolating high-purity this compound are:
-
Low Natural Abundance: this compound is present in very low concentrations in Antrodia cinnamomea, often as low as 0.004%.[3] This necessitates processing large amounts of starting material, which can concentrate impurities.
-
Complex Starting Material: The crude extract of Antrodia cinnamomea is a complex mixture containing numerous other compounds with similar chemical properties, including other Antrodin derivatives (B, C, D, E), triterpenoids, polysaccharides, and pigments.[3]
-
Co-extraction of Impurities: Initial solvent extraction is often non-selective, leading to the co-extraction of a wide range of impurities that can interfere with subsequent purification steps.
-
Difficult Separation from Analogs: this compound has to be separated from other structurally similar Antrodin compounds, which can be challenging due to their similar polarities and chromatographic behavior.
Q2: What is a typical initial extraction procedure for this compound?
A2: A common initial extraction involves using 95% ethanol to extract the dried and powdered mycelia of Antrodia cinnamomea. The resulting crude extract is then typically subjected to liquid-liquid partitioning, for example, with n-hexane and ethyl acetate. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.[1]
Q3: What are the recommended column chromatography techniques for purifying this compound?
A3: A multi-step column chromatography approach is generally required:
-
Silica Gel Chromatography: This is a standard technique for the initial fractionation of the crude extract based on polarity.
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography is effective for separating small organic molecules and removing pigments and other impurities.[1]
Q4: How can I achieve the final high-purity this compound?
A4: Semi-preparative High-Performance Liquid Chromatography (HPLC) is the most effective method for obtaining high-purity this compound (>95%). A C18 column is typically used with a mobile phase consisting of an acidified water/acetonitrile gradient.[3]
Q5: What analytical techniques are used to assess the purity of this compound?
A5: The purity of this compound is primarily assessed using:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is the standard method for quantitative purity analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the purified compound by providing its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the isolated this compound and to detect any structural impurities.
Quantitative Data Summary
The following tables summarize key quantitative data related to the isolation and purification of Antrodins.
Table 1: Reported Content of Antrodins in Antrodia cinnamomea
| Compound | Content (% of dry weight) | Source |
| This compound | 0.004% | [3] |
| Antrodin B | 0.001% | [3] |
| Antrodin C | >95% purity achievable | [3] |
Table 2: Example of Semi-Preparative HPLC Parameters for this compound and B Separation
| Parameter | Value | Source |
| Column | XBridge C18 (19 mm × 150 mm, 5 µm) | [3] |
| Mobile Phase | H₂O (0.5% acetic acid) and acetonitrile | [3] |
| Flow Rate | 7.2 mL/min | [3] |
Experimental Protocols
1. Protocol for Extraction and Initial Fractionation
-
Extraction:
-
Dry and grind the mycelia of Antrodia cinnamomea.
-
Extract the powdered mycelia with 95% ethanol using sonication.
-
Filter the extract and concentrate it under reduced pressure to obtain the crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in water.
-
Perform liquid-liquid partitioning sequentially with n-hexane and then ethyl acetate.
-
Collect the ethyl acetate fraction, which will be enriched with Antrodins.
-
Concentrate the ethyl acetate fraction under reduced pressure.
-
2. Protocol for Column Chromatography
-
Silica Gel Column Chromatography:
-
Pack a column with silica gel.
-
Dissolve the concentrated ethyl acetate fraction in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the this compound-rich fractions and concentrate.
-
-
Sephadex LH-20 Column Chromatography:
-
Pack a column with Sephadex LH-20 and equilibrate it with the chosen mobile phase (e.g., methanol).
-
Dissolve the partially purified this compound fraction in the mobile phase and load it onto the column.
-
Elute with the same mobile phase.
-
Collect fractions and analyze for the presence of this compound.
-
Pool the pure fractions and concentrate.
-
3. Protocol for Semi-Preparative HPLC
-
System Preparation:
-
Equip the HPLC system with a semi-preparative C18 column.
-
Prepare the mobile phases: Solvent A (e.g., water with 0.5% acetic acid) and Solvent B (e.g., acetonitrile).
-
Degas the mobile phases.
-
-
Purification:
-
Dissolve the further purified this compound fraction in a suitable solvent (e.g., methanol).
-
Inject the sample onto the column.
-
Run a gradient elution program to separate this compound from remaining impurities.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction using analytical HPLC.
-
Remove the solvent under reduced pressure to obtain pure this compound.
-
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Logical troubleshooting flow for low purity of this compound.
References
Technical Support Center: Stabilizing Antrodin A in Solution
For researchers, scientists, and drug development professionals, ensuring the stability of Antrodin A in solution is critical for obtaining reliable and reproducible experimental results. This guide provides detailed information on the storage, handling, and troubleshooting of this compound solutions to maintain its integrity over time.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents. The choice of solvent can impact the stability and is often dictated by the experimental requirements. Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Acetonitrile
For in vitro studies, DMSO is frequently used to prepare stock solutions. For in vivo applications, careful consideration of the solvent's biocompatibility and the final concentration of the solvent in the dosing solution is essential.
Q2: What are the general recommendations for storing this compound stock solutions?
A2: To ensure long-term stability, this compound stock solutions should be stored under specific conditions to minimize degradation. Key recommendations include:
-
Temperature: Store stock solutions at low temperatures.
-
Light: Protect solutions from light to prevent photodegradation.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: How does the chemical structure of this compound influence its stability?
A3: this compound possesses a maleic anhydride moiety, which is susceptible to hydrolysis. The presence of water can lead to the opening of the anhydride ring to form the corresponding dicarboxylic acid, which may alter the biological activity of the compound. Therefore, it is crucial to use anhydrous solvents and minimize exposure to moisture.
Troubleshooting Guide
This section addresses common issues encountered when working with this compound solutions and provides systematic approaches to resolving them.
Issue 1: Precipitation of this compound in Aqueous Buffers
-
Symptom: The solution becomes cloudy or visible particles form after diluting a stock solution of this compound into an aqueous buffer.
-
Potential Cause: this compound has limited solubility in aqueous solutions. The concentration of the organic solvent from the stock solution may be too low in the final working solution to keep this compound dissolved.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Reduce the final concentration of this compound in the aqueous buffer.
-
Increase Cosolvent Percentage: If experimentally permissible, increase the percentage of the organic cosolvent (e.g., DMSO, ethanol) in the final working solution.
-
Use a Different Buffering System: Investigate the solubility of this compound in different buffer systems, as pH and buffer components can influence solubility.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate, but this may not be a long-term solution.
-
Issue 2: Loss of Biological Activity Over Time
-
Symptom: A previously effective concentration of this compound shows diminished or no biological effect in an assay.
-
Potential Cause: Degradation of this compound in the stock or working solution. This can be caused by hydrolysis of the maleic anhydride ring, oxidation, or photodegradation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared or properly stored stock solution for critical experiments.
-
Verify Stock Solution Integrity: If possible, analyze the concentration and purity of the stock solution using an analytical technique like HPLC.
-
Review Storage Conditions: Ensure that stock solutions have been stored according to the recommendations (low temperature, protected from light, and minimized freeze-thaw cycles).
-
Consider Solvent Purity: Use high-purity, anhydrous solvents to prepare stock solutions to minimize water content and potential contaminants.
-
Data Presentation
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms based on available data.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Protect from light. Use tightly sealed containers to prevent moisture absorption. |
| -80°C | Up to 6 months | Protect from light. Ideal for longer-term storage. Aliquot to avoid freeze-thaw cycles. |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes |
| DMSO | Up to 100 mg/mL | Sonication may be required to achieve complete dissolution. |
| Ethanol | Soluble | Specific concentration data is limited; empirical determination is recommended. |
| Acetonitrile | Soluble | Specific concentration data is limited; empirical determination is recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other suitable solvent)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Dispense the stock solution into single-use aliquots in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Workflow for Assessing this compound Stability
This protocol outlines a general procedure for researchers to assess the stability of this compound under their specific experimental conditions.
-
Preparation of Test Solutions:
-
Prepare a fresh stock solution of this compound in the desired solvent.
-
Dilute the stock solution to the working concentration in the experimental buffer or medium.
-
-
Incubation Conditions:
-
Divide the working solution into several aliquots.
-
Incubate the aliquots under different conditions to be tested (e.g., different temperatures, light exposure).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Immediately analyze the samples or store them at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC.
-
Compare the concentration at each time point to the initial concentration (time 0) to determine the extent of degradation.
-
Mandatory Visualization
Troubleshooting inconsistent results in Antrodin A bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Antrodin A. Our goal is to help you achieve consistent and reliable results in your bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound and what is its solubility?
A1: The recommended solvent for dissolving this compound for in vitro studies is Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is soluble in DMSO at a concentration of up to 100 mg/mL (318.09 mM); however, using newly opened, anhydrous DMSO and sonication is recommended to ensure complete dissolution.[3][4][5] this compound is also soluble in ethanol and acetonitrile.[2]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial for maintaining the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.[1]
-
Stock Solutions (in solvent):
Q3: Can I expect the same IC50 value for this compound across different cell lines?
A3: No, it is common to observe different IC50 values for the same compound in different cell lines.[6] This variability is due to the unique biological and genetic characteristics of each cell line, a phenomenon known as "cell-specific response."[6] Therefore, it is essential to determine the IC50 value for each specific cell line used in your experiments.
Q4: Are there any known interferences from cell culture media components with this compound bioassays?
A4: Yes, components in standard cell culture media can potentially interfere with bioassays. Phenol red, a common pH indicator, has been shown to have weak estrogen-like activity and can interfere with fluorescence-based assays. For sensitive applications such as hormone receptor studies or fluorescence imaging, using phenol red-free media is recommended.
Troubleshooting Guides
Inconsistent Cell Viability (MTT Assay) Results
Problem: High variability or unexpected results in MTT assays.
| Potential Cause | Troubleshooting Steps |
| Direct MTT Reduction by this compound | As a plant-derived compound with antioxidant properties, this compound may directly reduce the MTT reagent to formazan, leading to falsely high viability readings. Solution: Run a cell-free control by adding this compound to the culture medium without cells and then adding the MTT reagent. A color change indicates direct reduction. |
| Interference from Phenol Red | Phenol red can absorb light at a similar wavelength to formazan, potentially skewing results. Solution: Use phenol red-free medium for your experiments. |
| Solvent (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells. Solution: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. Always include a vehicle control (media with the same DMSO concentration as the experimental wells) to account for any solvent effects. |
| This compound Precipitation | This compound may precipitate out of the aqueous culture medium, especially at high concentrations. Solution: Visually inspect wells for any precipitate. Prepare a fresh serial dilution of this compound for each experiment. Consider using a stepwise dilution method when adding the stock solution to the medium. |
| Suboptimal Cell Seeding Density | Too few or too many cells can lead to inconsistent results. Solution: Optimize the cell seeding density for your specific cell line and assay duration to ensure cells are in the exponential growth phase during the experiment. |
Variability in Western Blot Results for Phosphorylated Proteins
Problem: Weak or inconsistent bands for phosphorylated proteins (e.g., p-ERK, p-Akt) after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Dephosphorylation of Proteins | Phosphatases in the cell lysate can remove phosphate groups from your target proteins. Solution: Always use pre-chilled buffers and keep samples on ice. Add a phosphatase inhibitor cocktail to your lysis buffer immediately before use. |
| Low Abundance of Phosphorylated Protein | The fraction of phosphorylated protein may be low. Solution: Consider enriching your protein of interest via immunoprecipitation before running the Western blot. Use a more sensitive chemiluminescent substrate for detection. |
| Inappropriate Blocking Buffer | Milk contains casein, a phosphoprotein, which can lead to high background when using phospho-specific antibodies. Solution: Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) as the blocking buffer. |
| Interference from Phosphate in Buffers | Phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies. Solution: Use Tris-based buffers (e.g., TBST) for all washing and antibody dilution steps. |
| Lack of a Proper Control | Without a total protein control, it is difficult to determine if changes in the phosphorylated protein signal are due to altered phosphorylation or changes in the total amount of the protein. Solution: After probing for the phosphorylated target, strip the membrane and re-probe with an antibody against the total protein. |
Inconsistent Anti-Inflammatory Assay Results (NF-κB Reporter or Cytokine Assays)
Problem: High variability in the inhibition of NF-κB activity or cytokine production.
| Potential Cause | Troubleshooting Steps |
| Variability in Transfection Efficiency (NF-κB Reporter Assay) | Inconsistent transfection efficiency will lead to variable reporter gene expression. Solution: Co-transfect with a control reporter plasmid (e.g., Renilla luciferase) that is driven by a constitutive promoter. Normalize the experimental reporter (e.g., Firefly luciferase) signal to the control reporter signal. |
| Low Cytokine Levels | The concentration of some cytokines in the supernatant may be below the detection limit of the assay. Solution: Choose a high-sensitivity ELISA or multiplex bead-based assay. If possible, concentrate the cell culture supernatant before the assay. |
| Sample Handling for Cytokine Assays | Cytokines can be sensitive to degradation. Solution: Collect supernatants promptly, centrifuge to remove cellular debris, and store at -80°C until analysis. Avoid repeated freeze-thaw cycles. |
| Lot-to-Lot Variability of this compound | Different batches of this compound may have slight variations in purity or activity. Solution: If possible, purchase a larger quantity of a single lot for a series of experiments. If you must switch lots, perform a bridging experiment to compare the activity of the new lot to the old lot. |
| Cell Passage Number | The responsiveness of cells to stimuli can change with high passage numbers. Solution: Use cells within a consistent and low passage number range for all experiments. |
Data Presentation
This compound Solubility and Stability
| Parameter | Details | Reference |
| Solubility in DMSO | Up to 100 mg/mL (318.09 mM) | [3][4][5] |
| Other Solvents | Soluble in Ethanol and Acetonitrile | [2] |
| Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month (protect from light) | [1][5] |
Reported IC50 Values for this compound and Related Compounds
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | Vero cells (HSV-1 infected) | Cytotoxicity Assay | 5.8 µg/mL | [2] |
| This compound | Vero cells (HSV-2 infected) | Cytotoxicity Assay | 5.5 µg/mL | [2] |
| This compound | Hepatitis C virus (HCV) protease | Protease Inhibition Assay | 0.9 µg/mL | [7] |
| Antrodin C | DLD-1 (colorectal cancer) | MTT Assay | ~50 µM | [8] |
| Antrodin C | HCT-116 (colorectal cancer) | MTT Assay | ~50 µM | [8] |
| 4-Acetylantroquinonol B | RAW 264.7 (macrophage) | Nitric Oxide Production | 0.57 ± 0.06 μM | [9] |
Note: IC50 values are highly dependent on the specific experimental conditions and cell line used.[6]
Experimental Protocols
Representative Protocol for Purity Assessment of this compound by HPLC
This protocol provides a general framework for assessing the purity of this compound. Optimization may be required.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound powder.
-
Dissolve in HPLC-grade methanol or acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a suitable initial percentage of B, then run a linear gradient to a high percentage of B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected signals in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol for MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment" control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 656830-24-9 | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effects of antrodins A-E from Antrodia cinnamomea and their metabolites on hepatitis C virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory Constituents of Antrodia camphorata on RAW 264.7 Cells Induced by Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antrodin A Dosage and Treatment Optimization in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Antrodin A in preclinical animal models. The information is designed to address specific experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a mouse model of acute alcoholic liver injury?
A typical starting point for this compound in treating acute alcoholic liver injury in mice ranges from 100 mg/kg to 200 mg/kg body weight, administered intragastrically.[1][2] Studies have shown that a high dose of 200 mg/kg can significantly alleviate increases in liver index and serum ALT, AST, and AKP activities.[1] Furthermore, this dosage has been observed to reduce malondialdehyde (MDA) content and increase levels of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) in the liver.[1]
Q2: How long should I treat the animals to see a significant effect in a colorectal cancer xenograft model?
For colorectal cancer xenograft models in nude mice, treatment with a related compound, Antrodin C, has shown significant tumor size and weight reduction after 18 days of treatment.[3] Dosages of 1.0 mg/kg and 5.0 mg/kg of Antrodin C resulted in a 53% and 45% inhibition of tumor volume, respectively.[3] While this data is for Antrodin C, it provides a reasonable starting point for designing experiments with this compound, though dose-response and time-course studies are recommended.
Q3: What is the recommended treatment duration for Alzheimer's disease models?
In APP/PS1 transgenic mice, a model for Alzheimer's disease, treatment with Antrodin C for 30 days has been shown to decrease plaque number and burden.[4] Specifically, Antrodin C treatment reduced plaque numbers by 43.7% and plaque burden by 53.9%.[4] This suggests a treatment duration of at least one month may be necessary to observe significant neuropathological changes.
Troubleshooting Guides
Issue 1: High variability in tumor growth in xenograft studies.
-
Possible Cause: Inconsistent tumor cell implantation or variability in animal health.
-
Troubleshooting Steps:
-
Ensure a consistent number of viable cancer cells are injected subcutaneously for each animal.
-
Monitor animal health closely, including body weight and general behavior, to identify any outliers that may need to be excluded from the study.
-
Increase the number of animals per group to improve statistical power and account for individual variations.
-
Issue 2: No significant improvement in liver enzyme levels in the alcoholic liver injury model.
-
Possible Cause: Insufficient dosage or treatment duration. The timing of alcohol administration in relation to this compound treatment may also be a factor.
-
Troubleshooting Steps:
-
Consider a dose-escalation study to determine the optimal effective dose of this compound in your specific model. Doses up to 200 mg/kg have been shown to be effective.[1]
-
Ensure that the treatment duration is adequate. In the cited study, mice were treated prior to the final alcohol administration.[1]
-
Verify the method of alcohol administration (e.g., intragastric gavage of 50% alcohol) is inducing consistent liver injury.[1]
-
Data Presentation
Table 1: Summary of this compound and Antrodin C Dosage in Animal Models
| Compound | Disease Model | Animal Model | Dosage | Administration Route | Treatment Duration | Key Outcomes |
| This compound | Acute Alcoholic Liver Injury | Mice | 100 mg/kg (low dose), 200 mg/kg (high dose) | Intragastric | Daily | Reduced liver index, ALT, AST, AKP; Increased antioxidant enzymes[1] |
| Antrodin C | Colorectal Cancer | Nude Mice (HCT-116 xenograft) | 1.0 mg/kg, 5.0 mg/kg | Subcutaneous injection | 18 days | Reduced tumor volume and weight[3] |
| Antrodin C | Alzheimer's Disease | APP/PS1 Transgenic Mice | Not Specified | Not Specified | 30 days | Decreased Aβ plaque number and burden[4] |
Experimental Protocols
Protocol 1: Acute Alcoholic Liver Injury Model
-
Animal Model: Male mice.
-
Groups:
-
Vehicle Control (2% CMC-Na)
-
Alcohol Model (12 mL/kg body weight of 50% alcohol)
-
This compound Low Dose (100 mg/kg body weight) + Alcohol
-
This compound High Dose (200 mg/kg body weight) + Alcohol
-
Positive Control (e.g., Silymarin 200 mg/kg) + Alcohol
-
-
Procedure:
-
Administer this compound or vehicle intragastrically daily for a specified period.
-
After the final treatment, fast the mice for 4 hours.
-
Administer 50% alcohol (12 mL/kg body weight) intragastrically to all groups except the vehicle control.
-
Collect serum and liver tissue for biochemical and histopathological analysis at the end of the experiment.[1][2]
-
Protocol 2: Colorectal Cancer Xenograft Model
-
Animal Model: Male BALB/c-nu nude mice (4-6 weeks old).[3]
-
Cell Line: HCT-116 human colorectal cancer cells.
-
Procedure:
-
Subcutaneously inject 1 x 10^6 HCT-116 cells into the flanks of the mice.[3]
-
Monitor tumor growth. Once tumors are established, randomize mice into treatment groups.
-
Administer Antrodin C (e.g., 1.0 mg/kg or 5.0 mg/kg) via subcutaneous injection.[3]
-
Measure tumor volume and body weight at regular intervals (e.g., every 3-4 days).
-
After the designated treatment period (e.g., 18 days), euthanize the mice and excise the tumors for weight measurement and further analysis.[3]
-
Signaling Pathways and Visualizations
This compound and related compounds have been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cancer progression.
1. Nrf2 Signaling Pathway in Hepatoprotection
This compound has been shown to increase the mRNA expression of Nrf2 and its downstream target, HO-1, which play a crucial role in the antioxidant defense system of the liver, protecting it from alcohol-induced damage.[1]
2. TGF-β and PDGF Signaling in Liver Fibrosis
A related compound, Antrodin C, has been found to inhibit liver fibrosis by blocking the TGF-β and PDGF signaling pathways, which are key drivers of hepatic stellate cell (HSC) activation and extracellular matrix (ECM) production.[5]
3. Experimental Workflow for Dosage Optimization
A logical workflow is essential for efficiently determining the optimal dosage and treatment duration of this compound in a new animal model.
References
- 1. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antrodin C Isolated from Antrodia Cinnamomea Induced Apoptosis through ROS/AKT/ERK/P38 Signaling Pathway and Epigenetic Histone Acetylation of TNFα in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EK100 and Antrodin C Improve Brain Amyloid Pathology in APP/PS1 Transgenic Mice by Promoting Microglial and Perivascular Clearance Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways [frontiersin.org]
Addressing batch-to-batch variability of fermented Antrodia camphorata extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fermented Antrodia camphorata extracts. Our goal is to help you address common challenges, including batch-to-batch variability, to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the major bioactive compounds in fermented Antrodia camphorata extracts, and how do they vary between fermentation methods?
A1: Fermented Antrodia camphorata contains a diverse range of bioactive compounds. The primary classes include triterpenoids, polysaccharides, benzenoids, lignans, and maleic/succinic acid derivatives.[1][2] The composition and concentration of these compounds are significantly influenced by the fermentation method:
-
Solid-State Fermentation (SSF): This method typically yields a higher concentration of triterpenoids and ubiquinone derivatives like antroquinonol.[3][4] SSF is known to produce a chemical profile that more closely resembles the wild fruiting bodies of the mushroom.
-
Submerged (Liquid) Fermentation (SmF): SmF is generally more efficient for producing mycelial biomass and exopolysaccharides in a shorter time.[5] However, the profile of bioactive compounds, particularly triterpenoids, can differ significantly from that of SSF and wild-type mushrooms.[6]
Q2: We are observing significant variations in the biological activity of our fermented A. camphorata extracts from different batches. What are the likely causes?
A2: Batch-to-batch variability is a common challenge in the production of fermented natural products. The primary factors contributing to this variability in A. camphorata extracts include:
-
Strain Degeneration: Repeated subculturing of the fungal strain can lead to genetic drift and reduced productivity of key bioactive compounds.
-
Substrate Composition: Variations in the composition of the fermentation substrate (e.g., rice, soybean meal) can significantly impact the metabolic pathways of the fungus and, consequently, the profile of secondary metabolites.[5][7]
-
Fermentation Parameters: Inconsistent control of critical fermentation parameters such as temperature, pH, aeration, and fermentation time can lead to substantial differences in the final product.[7][8]
-
Extraction Procedure: The choice of solvent, extraction time, and temperature can affect the efficiency of extraction for different classes of compounds.[9]
Q3: How can we standardize our fermented A. camphorata extracts to minimize batch-to-batch variability?
A3: Standardization is crucial for obtaining reproducible experimental results. A multi-faceted approach is recommended:
-
Strain Maintenance: Implement a robust cell banking system to maintain the consistency of the fungal strain.
-
Raw Material Qualification: Establish strict quality control specifications for all raw materials used in the fermentation substrate.
-
Process Control: Tightly control and monitor key fermentation parameters. Implement in-process controls to ensure consistency.
-
Chemical Fingerprinting: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) to generate a chemical fingerprint of your extract.[10] This allows for the comparison of batches and the quantification of key marker compounds.
-
Bioassay-Guided Fractionation: If a specific biological activity is desired, use bioassays to guide the fractionation and isolation of the active compounds. This can help in identifying the key contributors to the observed effect and standardizing the extract based on their concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Triterpenoids | 1. Suboptimal fermentation substrate. 2. Inappropriate fermentation method (e.g., using SmF when SSF is more suitable for triterpenoid production). 3. Inefficient extraction method. | 1. Optimize the solid substrate composition. Studies have shown that the addition of soybean meal can enhance the production of certain compounds.[7] 2. Consider using solid-state fermentation (SSF) to increase the yield of triterpenoids.[6] 3. Optimize the extraction solvent, temperature, and duration. An ethanol-based extraction is commonly used for triterpenoids.[11] |
| Inconsistent HPLC Chromatogram Peaks Between Batches | 1. Variation in fermentation conditions. 2. Degradation of the sample during storage or processing. 3. Issues with the HPLC method (e.g., column degradation, mobile phase inconsistency). | 1. Ensure strict adherence to the validated fermentation protocol. 2. Store extracts at -20°C or below and avoid repeated freeze-thaw cycles.[11] 3. Validate the HPLC method for robustness and run system suitability tests before each analysis. |
| Reduced Biological Activity in Recent Batches | 1. Fungal strain degradation. 2. A shift in the metabolic output of the fungus due to subtle changes in the fermentation environment. 3. Degradation of key bioactive compounds. | 1. Go back to a lower passage number of the fungal strain from your cell bank. 2. Re-evaluate and tighten the control of all fermentation parameters. 3. Analyze the chemical profile of the less active batches using HPLC-MS to identify any changes in the composition. |
| Contamination of the Fermentation Culture | 1. Inadequate sterilization of the substrate or equipment. 2. Poor aseptic technique during inoculation. | 1. Validate the sterilization cycle for your specific substrate and fermenter. 2. Review and reinforce aseptic handling procedures with all personnel. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Chemical Fingerprinting
This protocol provides a general method for generating a chemical fingerprint of fermented A. camphorata extracts.
1. Sample Preparation:
- Accurately weigh 100 mg of the dried extract.
- Dissolve the extract in 10 mL of methanol.
- Sonicate for 30 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Methanol |
| Gradient | 0-15 min, 100% A; 15-20 min, 0-2% B; 20-30 min, 2-15% B; 30-40 min, 15-35% B; 40-50 min, 35-60% B; 50-65 min, 60-70% B; 65-80 min, 70-85% B; 80-95 min, 85-100% B; 95-115 min, 100% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) at 254 nm and 280 nm |
This is a general method and may require optimization for your specific extract and target compounds.
MTT Assay for Cytotoxicity
This protocol is for assessing the cytotoxic effects of A. camphorata extracts on cancer cell lines.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
- Incubate for 24 hours to allow for cell attachment.
2. Treatment:
- Prepare serial dilutions of the A. camphorata extract in cell culture medium.
- Remove the old medium from the wells and add 100 µL of the extract dilutions.
- Include a vehicle control (medium with the same concentration of solvent used to dissolve the extract).
- Incubate for 24, 48, or 72 hours.
3. MTT Addition:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C.
4. Formazan Solubilization:
- Carefully remove the medium.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5 minutes.
5. Absorbance Measurement:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control.
Signaling Pathways and Workflows
Experimental Workflow for Quality Control
Caption: Quality control workflow for fermented A. camphorata extracts.
Wnt/β-Catenin Signaling Pathway Inhibition by A. camphorata
Caption: Inhibition of the Wnt/β-catenin pathway by A. camphorata.[12]
STAT3 Signaling Pathway Inhibition by A. camphorata
References
- 1. Review of Pharmacological Effects of Antrodia camphorata and Its Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mushroomnutrition.com [mushroomnutrition.com]
- 3. researchgate.net [researchgate.net]
- 4. A new cytotoxic agent from solid-state fermented mycelium of Antrodia camphorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Effect of cultural conditions on antrodin C production by basidiomycete Antrodia camphorata in solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An efficient high-speed countercurrent chromatography method for preparative isolation of highly potent anti-cancer compound antroquinonol from Antrodia camphorata after experimental design optimized extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quality evaluation of mycelial Antrodia camphorata using high-performance liquid chromatography (HPLC) coupled with diode array detector and mass spectrometry (DAD-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Preclinical Evaluation of Antrodia camphorata Alcohol Extracts in the Treatment of Non-Small Cell Lung Cancer Using Non-Invasive Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Antitumor Activity of Antrodia camphorata in Melanoma Cells: Modulation of Wnt/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for reducing cytotoxicity of Antrodin A in normal cells
Welcome to the Technical Support Center for Antrodin A-based research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound, with a focus on mitigating cytotoxicity in normal (non-cancerous) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: While research is ongoing, the cytotoxic effects of this compound and related compounds from Antrodia cinnamomea are often associated with the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[1][2][3] This increase in intracellular ROS can disrupt cellular redox balance, leading to damage of essential components like proteins, lipids, and DNA, ultimately triggering programmed cell death (apoptosis). Additionally, these compounds have been shown to modulate critical cell signaling pathways, such as the PI3K/Akt and MAPK pathways, to promote apoptosis in cancer cells.[1][2][4]
Q2: Is this compound expected to be highly toxic to normal, non-cancerous cells?
A2: Not necessarily. Many compounds isolated from Antrodia cinnamomea, including the related compound Antrodin C, often exhibit a therapeutic window of selective cytotoxicity. They tend to be more potent against cancer cells than normal cells.[5] This selectivity is thought to be due to the altered metabolic state of cancer cells, which often have higher baseline levels of ROS and compromised antioxidant defense systems, making them more vulnerable to further oxidative stress. For example, one study found that Antrodin C had a half-maximal inhibitory concentration (IC50) of 50 μM in human colorectal cancer cell lines (HCT-116 and DLD-1) but showed no toxic effect on normal human colonic epithelial cells (HCoEpiCs).[5] Similarly, Antroquinonol D was reported to be nontoxic to normal cells while showing potent activity against breast cancer cell lines.[6]
Q3: What general strategies can I employ to protect my normal cell lines from this compound-induced cytotoxicity during an experiment?
A3: To minimize the cytotoxic effects on normal cells while studying cancer cells, several strategies can be implemented:
-
Dose Optimization: Carefully titrate this compound concentrations to identify a therapeutic window where it is effective against your cancer cell line but has minimal impact on the normal control line.
-
Co-administration of Antioxidants: For cytotoxicity driven by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) can offer protection to normal cells by scavenging excess ROS.[7][8]
-
Targeted Drug Delivery: While more complex, encapsulating the compound in nanoparticles or other delivery systems can help concentrate its effect at a target site, reducing systemic toxicity in vivo.
-
Use of Cytoprotective Agents: Certain agents can be used to specifically protect normal cells from the harmful effects of cytotoxic compounds.
Troubleshooting Guide
Problem: I am observing high cytotoxicity in my normal (non-cancerous) control cells, which is comparable to my cancer cell line and masking any selective effect of this compound.
This is a common challenge when screening novel compounds. Here are some potential causes and troubleshooting steps to help you establish a clear therapeutic window.
| Possible Cause | Troubleshooting Steps |
| 1. This compound Concentration is Too High | Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations (e.g., 0.1 µM to 100 µM) on both your normal and cancer cell lines. This will allow you to determine the specific IC50 value for each and identify a concentration that is cytotoxic to cancer cells but minimally affects the normal line. |
| 2. ROS-Mediated Off-Target Effects | Implement a Protective Co-treatment: Since this compound's cytotoxicity is linked to ROS production, pre-incubating your normal cells with a ROS scavenger can mitigate this effect. A common and effective agent is N-acetylcysteine (NAC). Pre-treat the normal cells with 2.5-5 mM NAC for 1-2 hours before adding this compound.[8] This can neutralize the ROS burst in normal cells without affecting the experiment in cancer cells (which can be run as a separate plate). |
| 3. High Sensitivity of the Normal Cell Line | Consider a Different Control Cell Line: Some "normal" cell lines can be particularly sensitive to cellular stress. If possible, try using a different, more robust normal cell line relevant to your cancer model for comparison. |
| 4. Solvent Toxicity | Run a Vehicle Control: The solvent used to dissolve this compound (commonly DMSO) can be toxic at higher concentrations. Always include a vehicle control group (cells treated with the highest concentration of the solvent used in the experiment) to ensure that the observed cytotoxicity is from the compound and not the solvent. |
Quantitative Data Summary
The following table summarizes reported IC50 values for Antrodin C and Antroquinonol D, compounds from Antrodia cinnamomea, highlighting their selective cytotoxicity. A higher IC50 value indicates lower cytotoxicity.
| Compound | Cell Line | Cell Type | IC50 Value | Selectivity |
| Antrodin C | HCT-116 | Human Colorectal Cancer | 50 µM[5] | Highly Selective |
| DLD-1 | Human Colorectal Cancer | 50 µM[5] | ||
| HCoEpiC | Normal Human Colonic Epithelial | No toxic effect observed[5] | ||
| Antroquinonol D | MCF7 | Human Breast Cancer | 8.01 µM[6] | Selective |
| T47D | Human Breast Cancer | 3.57 µM[6] | ||
| MDA-MB-231 | Human Breast Cancer | 25.08 µM[6] | ||
| Normal Cells | Not specified | Nontoxic[6] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of viability and cytotoxicity.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete culture medium
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration in a 6-well plate.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualized Pathways and Workflows
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for a cytoprotection assay using NAC.
References
- 1. scispace.com [scispace.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Antrodin C Isolated from Antrodia Cinnamomea Induced Apoptosis through ROS/AKT/ERK/P38 Signaling Pathway and Epigenetic Histone Acetylation of TNFα in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence-Based Nutraceuticals Derived from Antrodia cinnamomea | MDPI [mdpi.com]
- 7. herzenberglab.stanford.edu [herzenberglab.stanford.edu]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Antrodin A Bioavailability for In Vivo Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antrodin A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in improving the oral bioavailability of this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a maleic anhydride derivative isolated from the mycelium of Antrodia cinnamomea, a medicinal fungus.[1] It has demonstrated various promising biological activities, including hepatoprotective and anti-inflammatory effects.[1][2][3][4] However, its poor aqueous solubility is a significant hurdle for oral administration, leading to low and variable absorption from the gastrointestinal tract and consequently, limited bioavailability. This makes it challenging to achieve therapeutic concentrations in target tissues during in vivo experiments.
Q2: What are the known physicochemical properties of this compound relevant to its solubility?
This compound is a lipophilic molecule. While its aqueous solubility is very low, it is soluble in several organic solvents. Key solubility information is summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 314.4 g/mol | [5] |
| Solubility | ||
| DMSO | 30 mg/mL (95.43 mM) | [6] |
| Ethanol | Soluble | [5] |
| Acetonitrile | Soluble | [5] |
| Water | Poorly soluble | |
| Propylene Glycol (PG) | Data not available, but expected to be low | |
| PEG 400 | Data not available, but expected to be low |
Note: "Data not available" indicates that specific quantitative values were not found in the surveyed literature. Researchers may need to determine these experimentally.
Troubleshooting Guide: Formulation Strategies to Enhance Bioavailability
Researchers may encounter several issues when trying to achieve adequate systemic exposure of this compound in animal models. This guide provides potential solutions and detailed experimental approaches.
Issue 1: Poor dissolution of this compound in aqueous media for oral administration.
Cause: The hydrophobic nature of this compound limits its dissolution in the gastrointestinal fluids.
Solutions:
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, leading to faster dissolution.
-
Lipid-Based Formulations (e.g., SEDDS): Encapsulating this compound in a lipid-based system can improve its solubilization in the gut.
Detailed Methodologies & Experimental Protocols
Objective: To improve the dissolution rate of this compound by creating a solid dispersion with a hydrophilic carrier like Polyvinylpyrrolidone K30 (PVP K30).
Experimental Protocol:
-
Materials: this compound, PVP K30, Methanol.
-
Preparation (Solvent Evaporation Method):
-
Dissolve this compound and PVP K30 in methanol in various weight ratios (e.g., 1:2, 1:4, 1:6 drug-to-polymer).[7]
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried mass and sieve to obtain a uniform powder.
-
-
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To assess drug-polymer interactions.
-
Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD): To confirm the amorphous state of this compound within the dispersion.[8]
-
In Vitro Dissolution Study: Perform dissolution testing in a suitable medium (e.g., simulated gastric and intestinal fluids) and compare the dissolution profile of the solid dispersion to that of the pure drug.[8]
-
Logical Workflow for Solid Dispersion Preparation and Evaluation
Caption: Workflow for this compound solid dispersion preparation and characterization.
Objective: To enhance the dissolution and potentially the absorption of this compound by formulating it into biodegradable nanoparticles.
Experimental Protocol:
-
Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Dichloromethane (DCM), Polyvinyl alcohol (PVA).
-
Preparation (Single Emulsion-Solvent Evaporation Method):
-
Dissolve this compound and PLGA in DCM to form the organic phase.[9]
-
Prepare an aqueous solution of PVA (e.g., 2.5% w/v), which will act as the stabilizer.[9]
-
Add the organic phase to the aqueous phase and sonicate to form an oil-in-water (o/w) emulsion.[9]
-
Evaporate the organic solvent using a rotary evaporator to allow for nanoparticle formation.[9]
-
Collect the nanoparticles by ultracentrifugation and wash them to remove excess PVA and free drug.[9]
-
Lyophilize the nanoparticles to obtain a dry powder.
-
-
Characterization:
-
Particle Size and Zeta Potential: Using dynamic light scattering (DLS).
-
Morphology: Using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of this compound in the nanoparticles, for example, by dissolving a known amount of nanoparticles and analyzing the drug content using HPLC-UV.
-
In Vitro Drug Release: Study the release profile of this compound from the nanoparticles in a suitable release medium.
-
Signaling Pathway Illustrating Nanoparticle-Mediated Bioavailability Enhancement
Caption: Conceptual pathway for bioavailability enhancement of this compound using PLGA nanoparticles.
Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, thereby improving its solubilization and absorption.[2][10][11][12]
Experimental Protocol:
-
Materials: this compound, Oil phase (e.g., medium-chain triglycerides), Surfactant (e.g., Tween 80), Co-surfactant (e.g., Transcutol HP).
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying regions, prepare various combinations of oil, surfactant, and co-surfactant and observe their emulsification behavior upon dilution with water.
-
Preparation of this compound-SEDDS:
-
Dissolve the required amount of this compound in the selected oil, surfactant, and co-surfactant mixture.
-
Vortex the mixture until a clear and homogenous solution is formed.
-
-
Characterization:
-
Self-Emulsification Time and Droplet Size Analysis: Dilute the SEDDS formulation in a simulated gastric or intestinal fluid and measure the time taken for emulsification and the resulting droplet size.
-
Thermodynamic Stability Studies: Subject the formulation to centrifugation and temperature cycling to assess its stability.
-
In Vitro Drug Release: Evaluate the release of this compound from the SEDDS in a suitable dissolution medium.
-
Issue 2: How to assess the intestinal permeability of this compound and its formulations?
Solution: An in vitro Caco-2 cell permeability assay is a standard method to predict the intestinal absorption of compounds.[13][14][15][16]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[15]
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
Add this compound (dissolved in a suitable transport buffer) or its formulated version to the apical (AP) side of the monolayer.
-
At predetermined time points, collect samples from the basolateral (BL) side.
-
To assess active efflux, also perform the transport study in the BL to AP direction.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method like HPLC-UV.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.[13]
-
Classification of Permeability Based on Papp Values
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Absorption |
| < 1 | Low | Poor (0-20%) |
| 1 - 10 | Moderate | Moderate (20-70%) |
| > 10 | High | Well (70-100%) |
| (Based on general correlations from literature)[16] |
Issue 3: How to conduct in vivo pharmacokinetic studies in mice to evaluate the developed formulations?
Solution: Perform an oral pharmacokinetic study in mice to compare the plasma concentration-time profiles of this compound from different formulations.
Experimental Protocol: Oral Pharmacokinetic Study in Mice
-
Animals: Use a suitable strain of mice (e.g., C57BL/6 or BALB/c).
-
Formulation Administration:
-
Prepare the this compound formulations (e.g., suspension of pure drug as control, solid dispersion, nanoparticles, SEDDS) at the desired dose. A common vehicle for suspensions is 0.5% carboxymethylcellulose (CMC) in water.[17]
-
Administer the formulations to fasted mice via oral gavage.[17][18] A typical dosing volume is 10 mL/kg.[18]
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for each formulation.[22]
-
Compare the pharmacokinetic parameters of the enhanced formulations to the control group to determine the extent of bioavailability improvement.
-
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for conducting an in vivo pharmacokinetic study of this compound formulations.
Issue 4: What about the metabolism of this compound?
Concern: Extensive first-pass metabolism in the gut wall and liver can significantly reduce the amount of active drug reaching systemic circulation. Glucuronidation is a common metabolic pathway for many natural compounds.[23]
Approach to Investigate Metabolism:
-
In Vitro Metabolism Study: Incubate this compound with liver microsomes (from mice, rats, or humans) in the presence of necessary cofactors (e.g., UDPGA for glucuronidation).[23][24][25] Analyze the samples over time using LC-MS/MS to identify and quantify the disappearance of the parent compound and the formation of metabolites. This can provide insights into its metabolic stability and potential metabolic pathways.
By systematically addressing these common issues with the provided troubleshooting guides and experimental protocols, researchers can effectively develop and evaluate formulations to improve the oral bioavailability of this compound for their in vivo studies.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and dissolution rate of gliquidone-PVP K30 solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Formulation and In vitro Interaction of Rhodamine-B Loaded PLGA Nanoparticles with Cardiac Myocytes [frontiersin.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization [journal-imab-bg.org]
- 12. researchgate.net [researchgate.net]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. benchchem.com [benchchem.com]
- 20. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ukaazpublications.com [ukaazpublications.com]
- 23. Glucuronidation versus oxidation of the flavonoid galangin by human liver microsomes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the appropriate cell line for studying Antrodin A's effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for studying the effects of Antrodin A. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Which cancer cell lines are most suitable for studying the effects of this compound?
A1: The choice of cell line depends on your research focus. Studies have successfully used this compound and its analogue, Antrodin C, on various cancer cell lines. For colorectal cancer research, HCT-116 and DLD-1 are well-documented options.[1] In lung cancer studies, SPCA-1 and A549 cells have been utilized. For breast cancer, both hormone-receptor-positive (MCF-7 ) and tamoxifen-resistant MCF-7 cells have been investigated.[2] In hepatocellular carcinoma research, HepG2 and Huh-7 are commonly used.[3] It is crucial to select a cell line that aligns with the specific cancer type and molecular pathways you intend to investigate.
Q2: What are the key signaling pathways modulated by this compound?
A2: this compound and its related compounds have been shown to modulate several critical signaling pathways in cancer cells. These include the ROS/AKT/ERK/P38 MAPK pathway , which is involved in apoptosis induction.[4][5] Additionally, the Akt/mTOR pathway and the AMPK signaling pathway have been identified as targets, influencing processes like autophagy and cell proliferation.[6][7] In the context of metastasis, Antrodin C has been shown to suppress the Smad2/3 and β-catenin signaling pathways .[4]
Q3: What is a typical effective concentration range for this compound in vitro?
A3: The effective concentration of this compound can vary significantly depending on the cell line. IC50 values, the concentration at which 50% of cell growth is inhibited, have been reported in the micromolar range. For instance, in colorectal cancer cell lines like HCT-116 and DLD-1, the IC50 for Antrodin C was found to be approximately 50 μM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: For in vitro assays, this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to keep the final DMSO concentration in the cell culture medium below a non-toxic level, generally under 0.5%, to avoid solvent-induced cellular stress. Stock solutions should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound. Always prepare fresh dilutions from the stock solution for each experiment.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent cell viability results (e.g., MTT or XTT assay) | 1. Uneven cell seeding.2. "Edge effect" in 96-well plates.3. Precipitation of this compound in the media.4. Pipetting errors during serial dilutions. | 1. Ensure a homogenous cell suspension before seeding.2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead.3. Visually inspect for precipitation. If observed, consider gentle warming or using a different solvent system, ensuring final solvent concentration is not toxic to cells.4. Use calibrated pipettes and proper technique. |
| Weak or no apoptotic effect observed | 1. Suboptimal concentration of this compound.2. Insufficient incubation time.3. Cell line is resistant to this compound-induced apoptosis. | 1. Perform a dose-response study to identify the optimal concentration.2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.3. Consider using a different cell line known to be sensitive to this compound or investigate the underlying resistance mechanisms. |
| Difficulty in detecting signaling protein changes via Western Blot | 1. Low protein expression levels.2. Poor antibody quality.3. Suboptimal protein extraction or loading. | 1. Ensure you are looking at the correct time points for pathway activation/inhibition.2. Use a validated antibody and optimize its concentration.3. Ensure complete cell lysis and accurate protein quantification. Load equal amounts of protein for each sample. |
Data Presentation
Table 1: Reported IC50 Values of Antrodin Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Antrodin C | HCT-116 | Colorectal Cancer | ~50 | [1] |
| Antrodin C | DLD-1 | Colorectal Cancer | ~50 | [1] |
| Antrodin C | SPCA-1 | Non-Small-Cell Lung Cancer | Potent Inhibition (Specific IC50 not stated) | [6][8] |
| This compound | HCV Protease Assay | Not a cell line | 0.9 µg/mL | [9][10] |
Note: Data for this compound in cancer cell lines is limited in the initial search results; much of the available literature focuses on Antrodin C.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for Signaling Protein Analysis
This protocol outlines the general steps for analyzing changes in protein expression in key signaling pathways.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cell pellets with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling with Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: A generalized experimental workflow for studying the effects of this compound.
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing the Anticancer Activity of Antrodia cinnamomea in Hepatocellular Carcinoma Cells via Cocultivation With Ginger: The Impact on Cancer Cell Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. static.igem.wiki [static.igem.wiki]
- 9. What criteria should be used to select the appropriate cell line for my experiments? | AAT Bioquest [aatbio.com]
- 10. Inhibitory effects of antrodins A-E from Antrodia cinnamomea and their metabolites on hepatitis C virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Efficacy of Antrodin A and 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer properties of Antrodin A, a natural compound derived from the medicinal mushroom Antrodia cinnamomea, and 5-fluorouracil (5-FU), a long-standing chemotherapeutic agent. Due to the limited availability of research specifically on this compound's anticancer effects, this guide will draw upon data from its closely related analogue, Antrodin C, to provide a comprehensive overview. It is crucial to note that while these compounds are structurally similar, their biological activities may not be identical. This comparison aims to objectively present their mechanisms of action, efficacy in preclinical models, and the experimental basis for these findings.
Executive Summary
5-Fluorouracil is a well-established antimetabolite chemotherapy drug with a clear mechanism of action involving the inhibition of DNA synthesis.[1][2][3][4] It is a cornerstone in the treatment of various solid tumors, particularly colorectal cancer.[2] However, its use is often associated with significant side effects and the development of drug resistance.[4]
This compound, and more extensively studied Antrodin C, are natural compounds that have demonstrated promising anticancer activities in preclinical studies. Their purported mechanisms are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways that govern cancer cell growth and survival.[1][2][3] Notably, evidence suggests that these compounds may exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
This guide will delve into the specifics of their anticancer profiles, presenting available quantitative data, detailing experimental methodologies, and visualizing the complex biological pathways involved.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the anticancer efficacy of Antrodin C and 5-Fluorouracil. It is important to reiterate that the data for Antrodin C is used as a proxy for this compound due to a lack of specific studies on the latter's anticancer IC50 values.
| Parameter | Antrodin C | 5-Fluorouracil | Cancer Cell Line(s) | Source(s) |
| IC50 (µM) | ~50 | 1.00 - 39.81 | HCT-116, DLD-1 (Colorectal) | [2] |
| Not Specified | 3.2 - 13 | COLO-205, HT-29, SW620 (Colorectal) | ||
| In Vivo Tumor Growth Inhibition | 45-53% reduction in tumor volume (1.0-5.0 mg/kg) | Not directly compared in the same study | HCT-116 Xenograft (Colorectal) | [2] |
| Apoptosis Induction | Significant increase in apoptotic cells | Induces apoptosis and necrosis | HCT-116 (Colorectal) | [1] |
| Cell Cycle Arrest | G1 phase arrest | S-phase arrest | HCT-116 (Colorectal) | [1] |
Note: IC50 values can vary significantly based on the cancer cell line, experimental conditions, and duration of exposure. The data presented here is for comparative purposes and is derived from different studies.
Mechanism of Action
This compound (via Antrodin C)
The anticancer mechanism of Antrodin C is complex and appears to involve the modulation of multiple signaling pathways. A key aspect is the induction of reactive oxygen species (ROS), which can trigger downstream signaling cascades leading to apoptosis.[1][2][3]
// Nodes Antrodin_C [label="Antrodin C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(ERK, p38)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT Pathway", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histone_Acetylation [label="↑ Histone H3K9K14ac", fillcolor="#F1F3F4", fontcolor="#202124"]; TNFa [label="↑ TNFα Expression", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="G1 Cell Cycle Arrest", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="↓ Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="↑ Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspases [label="↑ Caspase-3, -9", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclins [label="↓ Cyclin D1, Cyclin E", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Antrodin_C -> ROS [color="#5F6368"]; ROS -> MAPK [color="#5F6368"]; ROS -> AKT [color="#5F6368"]; MAPK -> Histone_Acetylation [color="#5F6368"]; AKT -> Histone_Acetylation [color="#5F6368"]; Histone_Acetylation -> TNFa [color="#5F6368"]; TNFa -> Apoptosis [color="#5F6368"]; Apoptosis -> Bcl2 [style=invis]; Apoptosis -> Bax [style=invis]; Apoptosis -> Caspases [style=invis]; TNFa -> Bcl2 [color="#5F6368"]; TNFa -> Bax [color="#5F6368"]; TNFa -> Caspases [color="#5F6368"]; Antrodin_C -> Cell_Cycle_Arrest [color="#5F6368"]; Cell_Cycle_Arrest -> Cyclins [color="#5F6368"]; } Antrodin C signaling pathway in cancer cells.
5-Fluorouracil (5-FU)
5-FU is a pyrimidine analog that primarily exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), a crucial enzyme in the synthesis of thymidine, a necessary component of DNA.[1][2][3] This leads to a "thymineless death" in rapidly dividing cancer cells. Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, further disrupting their normal functions.[1][2]
// Nodes five_FU [label="5-Fluorouracil (5-FU)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FdUMP [label="FdUMP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TS [label="Thymidylate Synthase (TS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dUMP [label="dUMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dTMP [label="dTMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Synthesis [label="DNA Synthesis & Repair", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FUTP [label="FUTP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RNA_Synthesis [label="RNA Synthesis Disruption", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges five_FU -> FdUMP [color="#5F6368"]; five_FU -> FUTP [color="#5F6368"]; FdUMP -> TS [label="Inhibits", fontcolor="#EA4335", color="#5F6368"]; dUMP -> TS [style=invis]; TS -> dTMP [label="Blocks conversion of dUMP", fontcolor="#202124", color="#5F6368"]; dTMP -> DNA_Synthesis [style=invis]; TS -> DNA_Synthesis [label="Depletes dTMP for", fontcolor="#202124", color="#5F6368"]; DNA_Synthesis -> Apoptosis [color="#5F6368"]; FUTP -> RNA_Synthesis [color="#5F6368"]; RNA_Synthesis -> Apoptosis [color="#5F6368"]; } 5-Fluorouracil mechanism of action.
Experimental Protocols
This section outlines the general methodologies used in the studies that form the basis of this comparison.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (Antrodin C or 5-FU) for a specified period (e.g., 24, 48, or 72 hours).
-
After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis.
-
Procedure:
-
Cells are treated with the test compound for a defined period.
-
Both floating and adherent cells are collected and washed.
-
The cells are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis
-
Objective: To determine the effect of a compound on the progression of the cell cycle.
-
Procedure:
-
Cells are treated with the test compound.
-
After treatment, cells are harvested, fixed in ethanol, and treated with RNase.
-
The cells are then stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.
-
In Vivo Xenograft Model
-
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
-
Procedure:
-
Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
The treatment group receives the test compound (e.g., Antrodin C) via a specific route (e.g., oral gavage or intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the experiment, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
// Nodes Start [label="Start: In Vitro Studies", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Culture [label="Cancer Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with\nthis compound/C or 5-FU", fillcolor="#FBBC05", fontcolor="#202124"]; Viability [label="Cell Viability Assay\n(MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay\n(Annexin V/PI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo [label="Proceed to In Vivo Studies", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Xenograft [label="Xenograft Mouse Model", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo_Treatment [label="In Vivo Treatment", fillcolor="#FBBC05", fontcolor="#202124"]; Tumor_Measurement [label="Tumor Growth\nMeasurement", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Cell_Culture [color="#5F6368"]; Cell_Culture -> Treatment [color="#5F6368"]; Treatment -> Viability [color="#5F6368"]; Treatment -> Apoptosis [color="#5F6368"]; Treatment -> Cell_Cycle [color="#5F6368"]; Viability -> In_Vivo [color="#5F6368"]; Apoptosis -> In_Vivo [color="#5F6368"]; Cell_Cycle -> In_Vivo [color="#5F6368"]; In_Vivo -> Xenograft [color="#5F6368"]; Xenograft -> In_Vivo_Treatment [color="#5F6368"]; In_Vivo_Treatment -> Tumor_Measurement [color="#5F6368"]; Tumor_Measurement -> Endpoint [color="#5F6368"]; } General experimental workflow for anticancer drug evaluation.
Conclusion
The comparison between this compound (extrapolated from Antrodin C data) and 5-fluorouracil highlights a classic trade-off in cancer therapy: the established, potent but often toxic conventional chemotherapy versus a promising natural compound with a potentially more favorable safety profile but less extensive clinical validation.
5-FU remains a critical tool in oncology due to its proven efficacy. However, the multifaceted mechanism of action of Antrodin C, involving the induction of apoptosis through ROS-mediated signaling and cell cycle arrest, suggests a different and potentially complementary approach to cancer treatment. The apparent selectivity of Antrodin C for cancer cells over normal cells is a particularly encouraging feature that warrants further investigation for this compound.
Future research should focus on directly comparing the anticancer efficacy of this compound and 5-FU in a panel of cancer cell lines and in vivo models. Elucidating the specific molecular targets of this compound and its potential for synergistic combinations with existing chemotherapies, including 5-FU, will be crucial in determining its future role in cancer therapy. For drug development professionals, this compound represents a promising lead compound that, with further rigorous preclinical and clinical evaluation, could offer a novel therapeutic strategy for a range of cancers.
References
- 1. Antrodin C Isolated from Antrodia Cinnamomea Induced Apoptosis through ROS/AKT/ERK/P38 Signaling Pathway and Epigenetic Histone Acetylation of TNFα in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antrodin C, an NADPH Dependent Metabolism, Encourages Crosstalk between Autophagy and Apoptosis in Lung Carcinoma Cells by Use of an AMPK Inhibition-Independent Blockade of the Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antrodin C Isolated from Antrodia Cinnamomea Induced Apoptosis through ROS/AKT/ERK/P38 Signaling Pathway and Epigenetic Histone Acetylation of TNFα in Colorectal Cancer Cells - ProQuest [proquest.com]
Validating the Molecular Targets of Antrodin A: A Comparative Guide to CRISPR-Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Antrodin A, a bioactive compound isolated from the medicinal mushroom Antrodia cinnamomea, has demonstrated a range of therapeutic effects, including anti-inflammatory, hepatoprotective, and anticancer activities. The efficacy of this compound is attributed to its interaction with specific molecular targets within cellular signaling pathways. Validating these targets is a critical step in the drug development process, ensuring that the compound's therapeutic effects are on-target and minimizing off-target effects. This guide provides a comprehensive comparison of CRISPR-Cas9-based target validation with established biochemical and biophysical methods, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate strategy for their studies.
Comparison of Target Validation Methodologies
The selection of a target validation method depends on various factors, including the nature of the target, the desired level of evidence, and available resources. Here, we compare three prominent methods: CRISPR-Cas9 gene editing, thermal shift assay, and biotinylated compound pull-down assay.
| Method | Principle | Type of Data Generated | Throughput | Advantages | Limitations |
| CRISPR-Cas9 Knockout | Genetic knockout of the putative target gene to assess the compound's effect in the absence of the target. | Phenotypic changes (e.g., cell viability, signaling pathway activity). | Low to High (with pooled screens) | Provides strong genetic evidence of target engagement. High specificity. Applicable in various cell models. | Can be time-consuming for generating stable knockout lines. Potential for off-target gene editing. |
| Thermal Shift Assay (TSA) | Measures the change in the thermal denaturation temperature of a target protein upon ligand binding. | Change in melting temperature (ΔTm). | High | Rapid and high-throughput. Does not require enzymatic activity. Provides direct evidence of binding. | Requires purified protein. May not be suitable for all protein classes. Does not confirm functional effect. |
| Biotinylated Compound Pull-Down Assay | Uses a biotin-tagged version of the compound to capture its interacting proteins from a cell lysate. | Identification and quantification of bound proteins by mass spectrometry. | Low to Medium | Identifies direct binding partners in a complex mixture. Can uncover novel targets. | Requires chemical synthesis of a biotinylated probe. Potential for non-specific binding. Does not confirm functional effect. |
Quantitative Data Comparison
The following tables present representative quantitative data for each validation method, illustrating the type of results that can be expected when validating the molecular targets of a compound like this compound.
CRISPR-Cas9 Target Validation: Gene Knockout Effect on Cell Viability
This table illustrates a hypothetical outcome of a CRISPR-Cas9 experiment to validate a kinase (e.g., a component of the AKT/ERK pathway) as a target of this compound in a cancer cell line.
| Cell Line | Treatment | Cell Viability (% of Control) | Conclusion |
| Wild-Type | This compound (10 µM) | 50% | This compound reduces cell viability. |
| Target Kinase KO | This compound (10 µM) | 95% | Knockout of the target kinase confers resistance to this compound, validating it as a target. |
Thermal Shift Assay: Stabilization of a Target Protein
This table shows example data from a thermal shift assay to validate the direct binding of this compound to a purified kinase. An increase in the melting temperature (ΔTm) indicates that the compound stabilizes the protein, suggesting direct interaction.
| Compound | Concentration (µM) | Melting Temperature (Tm) (°C) | ΔTm (°C) | Conclusion |
| DMSO (Control) | - | 52.5 | - | Baseline melting temperature. |
| This compound | 1 | 54.0 | 1.5 | This compound binds to and stabilizes the target kinase in a dose-dependent manner. |
| This compound | 10 | 56.2 | 3.7 | |
| This compound | 50 | 58.5 | 6.0 | |
| Staurosporine (Positive Control) | 10 | 62.5 | 10.0 | Strong binding and stabilization.[1] |
Biotinylated Compound Pull-Down Assay: Identification of Interacting Proteins
This table presents hypothetical results from a pull-down assay using biotinylated this compound, followed by mass spectrometry to identify interacting proteins from a cell lysate. The enrichment factor indicates the relative abundance of the protein in the pull-down sample compared to the control.
| Identified Protein | Function | Enrichment Factor (this compound-biotin vs. Control) | Conclusion |
| HCV Protease | Viral replication | 25.3 | Strong and specific interaction, validating it as a direct target.[2][3] |
| AKT1 | Cell survival, proliferation | 15.8 | Significant interaction, suggesting it is a direct or indirect target. |
| ERK2 | Cell proliferation, differentiation | 12.5 | Significant interaction, suggesting it is a direct or indirect target. |
| Tubulin | Cytoskeleton | 1.2 | Low enrichment, likely a non-specific interaction. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways potentially modulated by this compound and the experimental workflows for the discussed target validation methods.
References
- 1. A Fluorescence-Based Thermal Shift Assay Identifies Inhibitors of Mitogen Activated Protein Kinase Kinase 4 | PLOS One [journals.plos.org]
- 2. Inhibitory effects of antrodins A-E from Antrodia cinnamomea and their metabolites on hepatitis C virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. webbuilder.asiannet.com [webbuilder.asiannet.com]
Head-to-Head Comparison of Antrodin A and Antrodin C Bioactivities: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the bioactive properties of Antrodin A and Antrodin C, two prominent maleimide derivatives isolated from the medicinal mushroom Antrodia cinnamomea. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the complex signaling pathways modulated by these compounds to facilitate further research and drug development efforts.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivities of this compound and Antrodin C, offering a side-by-side comparison of their potency in various experimental models.
| Compound | Bioactivity | Cell Line / Model | IC₅₀ Value | Reference |
| This compound | Antiviral (HCV Protease Inhibition) | In vitro assay | 0.9 µg/mL | [Not specified] |
| Antrodin C | Anti-cancer (Cytotoxicity) | HCT-116 (Colon Cancer) | 50 µM | [1] |
| DLD-1 (Colon Cancer) | 50 µM | [1] | ||
| Anti-fibrotic (Cytotoxicity) | CFSC-8B (Hepatic Stellate Cells) | 147.91 µM | [2] |
Note: Direct comparative studies of this compound and Antrodin C across a wide range of identical bioassays are limited in the current literature. The data presented here is compiled from individual studies.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., HCT-116, DLD-1, or CFSC-8B) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Antrodin C (typically ranging from 0 to 200 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated from the dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling cascades.
-
Cell Lysis: Treat cells with this compound or Antrodin C for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Smad2, p-Akt, p-ERK, p-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][4][5][6]
Hepatitis C Virus (HCV) Protease Inhibition Assay
This assay is used to screen for inhibitors of the HCV NS3/4A protease.
-
Assay Preparation: The assay is typically performed in a 96-well plate format using a fluorescence resonance energy transfer (FRET)-based substrate.
-
Reaction Mixture: Prepare a reaction mixture containing the HCV NS3/4A protease, the FRET substrate, and the test compound (this compound or Antrodin C) in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. Protease activity leads to cleavage of the FRET substrate and a change in fluorescence.
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in the presence of the test compound to the control (no inhibitor). The IC₅₀ value is determined from the dose-response curve.
Signaling Pathway Visualizations
The following diagrams, generated using DOT language, illustrate the known signaling pathways modulated by Antrodin C.
Caption: Antrodin C inhibits TGF-β1-induced fibrotic gene expression.
Caption: Antrodin C inhibits PDGF-induced cell proliferation and migration.
Caption: Antrodin C induces apoptosis in cancer cells via ROS-mediated pathways.
Discussion and Comparison of Bioactivities
Antrodin C has been more extensively studied, demonstrating a broad spectrum of bioactivities, including potent anti-cancer, anti-inflammatory, and anti-fibrotic effects. In cancer cell lines, Antrodin C induces apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the AKT/ERK/p38 MAPK signaling pathways.[1] Its anti-fibrotic activity is well-documented, where it effectively inhibits the activation of hepatic stellate cells by blocking both the TGF-β/Smad and PDGF signaling pathways.[2][7][8] This dual inhibition highlights its potential as a therapeutic agent for liver fibrosis.
This compound , on the other hand, has shown significant promise in distinct areas. Its most notable reported activity is the potent inhibition of the Hepatitis C virus (HCV) protease, suggesting a strong antiviral potential. Additionally, studies have indicated its hepatoprotective effects, where it can ameliorate alcohol-induced liver injury by improving the liver's antioxidant and anti-inflammatory capacity.[9] While its anti-inflammatory properties are mentioned, detailed mechanistic studies and quantitative data comparable to Antrodin C are currently limited in the available literature.
References
- 1. Antrodin C Isolated from Antrodia Cinnamomea Induced Apoptosis through ROS/AKT/ERK/P38 Signaling Pathway and Epigenetic Histone Acetylation of TNFα in Colorectal Cancer Cells [mdpi.com]
- 2. Frontiers | Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways [frontiersin.org]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 7. Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Antrodin Family: A Comparative Guide to Antrodin C's Anti-Cancer Mechanisms
A Note on Antrodin A: Initial research for this guide sought to cross-validate the anti-cancer mechanisms of this compound. However, a comprehensive literature review reveals a significant scarcity of detailed studies on the direct anti-cancer signaling pathways of this compound. The available research predominantly focuses on a related compound, Antrodin C , which has been extensively studied. One notable finding identifies this compound as a metabolite of Antrodin C, exhibiting potent inhibitory effects on the Hepatitis C virus (HCV) protease, a key enzyme in the replication of HCV, which is a major risk factor for liver cancer.[1][2] Despite this link, direct mechanistic studies of this compound in various cancer cell lines, including quantitative efficacy data and signaling pathway analysis, are not sufficiently available to construct a detailed comparative guide.
Therefore, this guide will focus on the wealth of available data for Antrodin C , providing a robust, data-supported cross-validation of its mechanisms of action in colorectal, lung, and breast cancers. Antrodin C, a maleimide derivative isolated from the mycelium of the medicinal fungus Antrodia cinnamomea, has demonstrated significant potential as a chemopreventive agent through its influence on multiple oncogenic signaling pathways.
Mechanism of Action in Colorectal Cancer (CRC)
Antrodin C induces apoptosis and cell cycle arrest in colorectal cancer cells primarily through the generation of Reactive Oxygen Species (ROS) and subsequent modulation of the AKT/ERK/p38 MAPK signaling pathways. This leads to the epigenetic activation of Tumor Necrosis Factor-alpha (TNFα), a key cytokine in the extrinsic apoptosis pathway.
// Nodes AntrodinC [label="Antrodin C", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="↑ ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="p38 / ERK / AKT\nActivation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Histone_Mod [label="Histone H3K9K14ac\n(TNFα Promoter)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TNFa [label="↑ TNFα Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extrinsic [label="Extrinsic Apoptosis\n(Caspase-9, Caspase-3)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Intrinsic [label="Intrinsic Apoptosis\n(↑ Bax / ↓ Bcl-2)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclins [label="↓ Cyclin D1 / Cyclin E", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycleArrest [label="G1 Phase\nCell Cycle Arrest", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AntrodinC -> ROS [color="#5F6368"]; ROS -> MAPK [color="#5F6368"]; MAPK -> Histone_Mod [label="Epigenetic\nModulation", fontcolor="#5F6368", color="#5F6368"]; Histone_Mod -> TNFa [color="#5F6368"]; TNFa -> Extrinsic [color="#5F6368"]; AntrodinC -> Intrinsic [color="#5F6368"]; Extrinsic -> Apoptosis [color="#5F6368"]; Intrinsic -> Apoptosis [color="#5F6368"]; AntrodinC -> Cyclins [color="#5F6368"]; Cyclins -> CellCycleArrest [color="#5F6368"]; } Antrodin C signaling pathway in colorectal cancer.
Comparative Performance Data: Colorectal Cancer
| Parameter | Antrodin C | 5-Fluorouracil (5-FU) | Doxorubicin |
| Cell Line | HCT-116, DLD-1 | HCT-116 | HCT-116 |
| IC₅₀ (24h) | ~50 µM[3] | ~5 µM | ~0.2 µM |
| Mechanism | ROS-mediated MAPK activation, G1 Arrest[4][5] | Thymidylate synthase inhibition, DNA/RNA damage | DNA intercalation, Topoisomerase II inhibition |
| Apoptosis | Induces extrinsic (TNFα) and intrinsic (Bax/Bcl-2) pathways[5][6] | Induces apoptosis via DNA damage response | Induces apoptosis via DNA damage and ROS |
| In Vivo Efficacy | 1.0-5.0 mg/kg inhibits tumor volume by 45-53% in HCT-116 xenografts[3][6] | Standard clinical use, variable efficacy | Standard clinical use, cardiotoxicity limits dose |
Note: Data for 5-FU and Doxorubicin are representative values from literature for comparative context and may vary based on specific experimental conditions.
Experimental Protocols: Colorectal Cancer Studies
Cell Viability Assay (MTT Assay) [4][5]
-
Cell Seeding: HCT-116 or DLD-1 cells were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Treatment: Cells were treated with varying concentrations of Antrodin C (e.g., 0-100 µM) or 0.1% DMSO as a vehicle control for 24 hours.
-
MTT Incubation: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the control group.
Apoptosis Analysis (Annexin V-FITC/PI Staining) [4][5]
-
Cell Treatment: HCT-116 cells were treated with Antrodin C at specified concentrations (e.g., 0, 25, 50 µM) for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were identified as early apoptotic, and Annexin V-positive/PI-positive cells as late apoptotic.[6]
Mechanism of Action in Non-Small-Cell Lung Cancer (NSCLC)
In NSCLC, Antrodin C's action involves the suppression of the PI3K/Akt/mTOR and AMPK signaling pathways.[7][8] This inhibition leads to G2/M phase cell cycle arrest and the induction of apoptosis. Interestingly, Antrodin C also triggers a protective autophagic response, and combining it with an autophagy inhibitor significantly enhances cancer cell death.
Comparative Performance Data: Non-Small-Cell Lung Cancer
| Parameter | Antrodin C | Cisplatin | Erlotinib |
| Cell Line | SPCA-1 | A549, SPCA-1 | H1975 (T790M) |
| IC₅₀ | Potent inhibition of viability reported[7] | ~10-20 µM | ~5-10 µM (in sensitive cells) |
| Mechanism | Akt/mTOR pathway suppression, G2/M Arrest[7][8] | DNA cross-linking | EGFR tyrosine kinase inhibition |
| Apoptosis | Induces apoptosis via p53 signaling pathway[7][8] | DNA damage-induced apoptosis | Inhibition of EGFR survival signals |
| Key Feature | Induces protective autophagy; combination with autophagy inhibitors enhances efficacy[7] | Broad-spectrum cytotoxicity, significant side effects | Effective in EGFR-mutant NSCLC, resistance is common |
Note: Data for Cisplatin and Erlotinib are representative values from literature for comparative context.
Experimental Protocols: NSCLC Studies
Western Blot Analysis [7]
-
Cell Lysis: SPCA-1 cells treated with Antrodin C were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were separated on 10-12% SDS-polyacrylamide gels.
-
Protein Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, p53, Bcl-2, Bax, and cleaved Caspase-3.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis [7]
-
Cell Treatment and Harvesting: SPCA-1 cells were treated with Antrodin C (e.g., 37.5, 75, 150 µM) for a specified time.
-
Fixation: Harvested cells were washed with PBS and fixed in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Fixed cells were washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mechanism of Action in Breast Cancer
In breast cancer, Antrodin C demonstrates anti-metastatic potential by inhibiting the epithelial-to-mesenchymal transition (EMT), a critical process for cancer cell invasion and migration. It achieves this by suppressing the TGF-β1-induced Smad2/3 and β-catenin signaling pathways.
// Nodes TGFb1 [label="TGF-β1", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AntrodinC [label="Antrodin C", fillcolor="#FBBC05", fontcolor="#202124"]; Smad [label="Smad2/3\nPhosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; bCatenin [label="β-catenin\nSignaling", fillcolor="#F1F3F4", fontcolor="#202124"]; EMT [label="Epithelial-Mesenchymal\nTransition (EMT)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Markers [label="↓ E-cadherin\n↑ N-cadherin, Vimentin", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Metastasis [label="Migration &\nInvasion", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMPs [label="↓ MMP-2, MMP-9", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges TGFb1 -> Smad [color="#5F6368"]; TGFb1 -> bCatenin [color="#5F6368"]; AntrodinC -> Smad [arrowhead=tee, color="#EA4335"]; AntrodinC -> bCatenin [arrowhead=tee, color="#EA4335"]; Smad -> EMT [color="#5F6368"]; bCatenin -> EMT [color="#5F6368"]; EMT -> Markers [style=dashed, color="#5F6368"]; EMT -> Metastasis [color="#5F6368"]; bCatenin -> MMPs [color="#5F6368"]; MMPs -> Metastasis [arrowhead=tee, color="#34A853"]; } Antrodin C's inhibition of EMT in breast cancer.
Comparative Performance Data: Breast Cancer
| Parameter | Antrodin C | Tamoxifen | Paclitaxel |
| Cell Line | MCF-7 (ER+) | MCF-7 (ER+) | MDA-MB-231 (TNBC) |
| Mechanism | Inhibition of Smad2/3 and β-catenin signaling to block EMT[4] | Selective estrogen receptor modulator (SERM) | Microtubule stabilization, mitotic arrest |
| Effect | Inhibits TGF-β1 induced migration and invasion[4] | Blocks estrogen-driven proliferation | Cytotoxic, induces apoptosis |
| Key Feature | Targets metastasis-initiating events (EMT) | Standard for ER+ breast cancer, risk of resistance | Broadly used, neuropathy is a common side effect |
Note: Data for Tamoxifen and Paclitaxel are representative values from literature for comparative context.
Experimental Protocols: Breast Cancer Studies
Wound Healing (Migration) Assay
-
Cell Seeding: MCF-7 cells were grown to a confluent monolayer in 6-well plates.
-
Scratch Wound: A sterile pipette tip was used to create a linear scratch in the monolayer.
-
Treatment: Cells were washed to remove debris and then incubated in a medium containing Antrodin C and/or TGF-β1.
-
Imaging: Images of the scratch were captured at 0 hours and after a specified time (e.g., 24 hours).
-
Analysis: The closure of the wound area was measured to quantify cell migration.
Invasion Assay (Transwell Assay)
-
Chamber Preparation: Transwell inserts with an 8 µm pore size were coated with Matrigel.
-
Cell Seeding: MCF-7 cells, pre-treated with Antrodin C, were seeded into the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber was filled with a medium containing a chemoattractant (e.g., TGF-β1 or 10% FBS).
-
Incubation: The plate was incubated for 24-48 hours to allow for cell invasion through the Matrigel and membrane.
-
Staining and Counting: Non-invading cells on the upper surface were removed. Invaded cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.
Conclusion
Across colorectal, non-small-cell lung, and breast cancers, Antrodin C consistently demonstrates anti-cancer activity by modulating critical signaling pathways responsible for cell survival, proliferation, and metastasis. While the specific pathways targeted can differ between cancer types—ranging from ROS-mediated MAPK activation in CRC to Akt/mTOR suppression in NSCLC and Smad/β-catenin inhibition in breast cancer—the overarching mechanisms converge on the induction of apoptosis, cell cycle arrest, and inhibition of metastatic processes. This cross-validation highlights Antrodin C as a multi-targeting agent with a consistent, pleiotropic anti-tumor effect, warranting further investigation in preclinical and clinical settings.
References
- 1. webbuilder.asiannet.com [webbuilder.asiannet.com]
- 2. Inhibitory effects of antrodins A-E from Antrodia cinnamomea and their metabolites on hepatitis C virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antrocin Sensitizes Prostate Cancer Cells to Radiotherapy through Inhibiting PI3K/AKT and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Anticancer Activity of Antrodia cinnamomea in Hepatocellular Carcinoma Cells via Cocultivation With Ginger: The Impact on Cancer Cell Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antrodin C Isolated from Antrodia Cinnamomea Induced Apoptosis through ROS/AKT/ERK/P38 Signaling Pathway and Epigenetic Histone Acetylation of TNFα in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antrodin C, an NADPH Dependent Metabolism, Encourages Crosstalk between Autophagy and Apoptosis in Lung Carcinoma Cells by Use of an AMPK Inhibition-Independent Blockade of the Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative analysis of different Antrodia camphorata strains for Antrodin A production
For Researchers, Scientists, and Drug Development Professionals
Antrodia camphorata, a medicinal mushroom native to Taiwan, is a prolific source of bioactive compounds, among which Antrodin A has garnered significant interest for its potential therapeutic properties. This guide provides a comparative analysis of this compound production, drawing from available scientific literature. Due to a notable gap in research directly comparing multiple Antrodia camphorata strains for this compound yield, this document presents available data on this compound production from a specific strain and outlines the experimental protocols utilized.
Data on this compound Production
Current research provides limited publicly available data directly comparing the this compound production capabilities of different Antrodia camphorata strains. However, a study by Bai et al. (2022) on Taiwanofungus camphoratus (a synonym for Antrodia camphorata) provides a significant benchmark for this compound yield under optimized liquid fermentation conditions.
| Strain/Cultivation Method | Key Optimization Factors | This compound Yield (mg/L) | Reference |
| Taiwanofungus camphoratus (Liquid Fermentation with in-situ extraction) | Simultaneous addition of soybean oil and 0.1 g/L phenylalanine | 268.30 | [1] |
Note: This data point highlights the potential for significant this compound production through optimized fermentation processes. Further research is critically needed to compare various wild and cultivated strains to identify high-yield producers for industrial applications.
Experimental Protocols
The following methodologies are based on the study that achieved significant this compound production through liquid fermentation with in-situ extraction[1].
Strain and Culture Conditions
-
Microorganism: Taiwanofungus camphoratus
-
Inoculum Preparation: The strain is typically maintained on a potato dextrose agar (PDA) slant. For liquid fermentation, a seed culture is prepared by inoculating a suitable liquid medium (e.g., potato dextrose broth) and incubating at a controlled temperature (e.g., 25-28°C) with agitation (e.g., 120-150 rpm) for a specific period (e.g., 5-7 days).
-
Liquid Fermentation: The main fermentation is carried out in a larger volume of liquid medium. The production medium composition and culture parameters are critical for maximizing this compound yield.
-
Basal Medium: A typical medium might contain glucose, yeast extract, peptone, and mineral salts.
-
Precursor Addition: The addition of precursors can significantly influence the biosynthesis of specific metabolites. In the referenced study, the addition of 0.1 g/L phenylalanine was found to enhance this compound production[1].
-
In-situ Extraction: To overcome product inhibition and enhance yield, an in-situ extraction method can be employed. This involves adding a non-metabolizable organic solvent to the fermentation broth to continuously extract the target compound. Soybean oil was used effectively for this purpose[1].
-
Fermentation Parameters: Key parameters such as temperature, pH, agitation speed, and aeration rate are meticulously controlled throughout the fermentation process.
-
Extraction and Quantification of this compound
-
Extraction from Fermentation Broth:
-
The fermentation broth, including the in-situ extractant (e.g., soybean oil), is harvested.
-
The mycelia are separated from the liquid phase by filtration or centrifugation.
-
The liquid phase (including the oil) is then subjected to liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate.
-
The organic solvent phase, containing this compound, is collected and concentrated under reduced pressure.
-
-
Extraction from Mycelia:
-
The harvested mycelia are dried (e.g., freeze-drying or oven-drying at low temperature).
-
The dried mycelial powder is extracted with an organic solvent (e.g., ethanol or methanol) using methods such as maceration, soxhlet extraction, or ultrasonic-assisted extraction.
-
The solvent is then evaporated to obtain a crude extract.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: The crude extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution system consisting of two solvents, such as acetonitrile and water (often with a small amount of acid like formic acid or acetic acid to improve peak shape), is typically employed.
-
Flow Rate: A constant flow rate, for instance, 1.0 mL/min, is maintained.
-
Detection: A UV detector set at a specific wavelength (e.g., 254 nm) is used to detect and quantify this compound.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of a purified this compound standard.
-
Visualizing the Workflow and Biosynthesis
To better understand the experimental process and the potential biochemical origins of this compound, the following diagrams are provided.
Caption: Experimental workflow for this compound production.
Caption: Hypothetical biosynthesis pathway of this compound.
Concluding Remarks
The production of this compound from Antrodia camphorata is a promising area of research with significant therapeutic potential. The data presented here, although limited to a single strain, demonstrates that substantial yields can be achieved through optimized liquid fermentation with in-situ extraction. To advance this field, further studies are essential to:
-
Screen and compare a wide variety of Antrodia camphorata strains to identify those with the highest intrinsic capacity for this compound production.
-
Elucidate the complete biosynthetic pathway of this compound to enable metabolic engineering strategies for yield improvement.
-
Further optimize fermentation and downstream processing protocols to enhance efficiency and scalability for commercial production.
This guide serves as a foundational resource for researchers and professionals in the field, highlighting the current state of knowledge and underscoring the key areas for future investigation.
References
Evaluating the Synergistic Potential of Antrodin A with Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds to enhance the efficacy of conventional cancer therapies is a burgeoning field of research. Antrodin A, a bioactive compound isolated from the medicinal mushroom Antrodia cinnamomea, has garnered attention for its potential anticancer properties. However, data on its synergistic effects when combined with other chemotherapeutic agents remain limited. This guide provides a comparative overview of the current research landscape, focusing on the synergistic potential of Antrodia cinnamomea (AC) extracts, as a proxy for this compound, with established chemotherapy drugs. It is crucial to note that the studies cited primarily utilize the whole extract of Antrodia cinnamomea, and further research is warranted to elucidate the specific contributions of this compound to these synergistic interactions.
Synergistic Effects of Antrodia cinnamomea Extract with Chemotherapeutic Agents
Current preclinical evidence suggests that extracts of Antrodia cinnamomea can act synergistically with certain chemotherapeutic drugs, enhancing their anti-tumor activity. The most studied combinations include cisplatin and 5-fluorouracil (5-FU).
Antrodia cinnamomea and Cisplatin in Lung Cancer
In a study investigating the effects of co-administering Antrodia cinnamomea extract with cisplatin on line-1 lung carcinoma cells, a significant synergistic effect was observed. The combination therapy resulted in a more pronounced reduction in tumor volume and weight in a mouse xenograft model compared to either treatment alone.[1] This enhanced anti-tumor activity was associated with the promotion of apoptosis-related gene expression.[2][3]
Table 1: Synergistic Effects of Antrodia cinnamomea (AC) Extract and Cisplatin on Lung Carcinoma
| Metric | AC Extract Alone | Cisplatin Alone | AC Extract + Cisplatin |
| Tumor Volume Reduction | Not specified | Significant | More significant than either agent alone |
| Apoptosis Induction | Moderate | Moderate | Enhanced |
| Key Signaling Pathways | STAT3/MAPK/ERK/JNK | DNA damage response | Enhanced apoptosis signaling |
Note: Specific quantitative data for Combination Index (CI) and Dose Reduction Index (DRI) are not available in the reviewed literature.
Antrodia cinnamomea and 5-Fluorouracil (5-FU) in Colon Cancer
Research on the combination of Antrodia cinnamomea extract and 5-FU in colon cancer cell lines has demonstrated a synergistic suppression of cell viability.[4][5] A study utilizing isobologram analysis showed that the combination of AC and 5-FU resulted in Combination Index (CI) values of less than 1, indicating a synergistic interaction.[4] This synergy was observed in both in vitro and in vivo models.[4][5]
Table 2: Synergistic Effects of Antrodia cinnamomea (AC) Extract and 5-Fluorouracil (5-FU) on Colon Cancer Cells
| Metric | AC Extract Alone | 5-FU Alone | AC Extract + 5-FU |
| Cell Viability | Dose-dependent decrease | Dose-dependent decrease | Synergistic decrease |
| Combination Index (CI) | - | - | < 1 (Synergistic) |
| Apoptosis Induction | Induces apoptosis | Induces apoptosis | Enhanced apoptosis |
Note: Specific Dose Reduction Index (DRI) values and detailed apoptosis rates for the combination are not provided in the available literature.
Experimental Protocols
Detailed experimental protocols for the specific studies on Antrodia cinnamomea extract are not fully available. However, this section outlines standardized methodologies for key experiments used to evaluate synergistic effects.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, and their combination for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells). The synergistic effect can be quantified using the Combination Index (CI) calculated with software like CompuSyn. A CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the individual drugs and their combination for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[6][7][8]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[6][7][8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.[9]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[9]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax).[9]
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
Visualizations
Signaling Pathways
The synergistic anti-cancer effects of Antrodia cinnamomea extract in combination with chemotherapeutic agents are thought to involve the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Caption: Modulation of cancer signaling pathways by AC extract and chemo agents.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound and a chemotherapeutic agent.
Caption: Workflow for assessing synergistic anticancer effects in vitro.
Conclusion
The available preclinical data suggests that extracts from Antrodia cinnamomea hold promise as synergistic partners for conventional chemotherapeutic agents like cisplatin and 5-FU. These combinations appear to enhance anti-tumor efficacy, primarily through the induction of apoptosis. However, a significant knowledge gap exists regarding the specific role of this compound in these synergistic interactions. Future research should focus on isolating this compound and systematically evaluating its synergistic potential with a broader range of chemotherapeutic drugs across various cancer types. Such studies are essential to validate its clinical utility and to develop more effective and less toxic combination cancer therapies.
References
- 1. Antrodia cinnamomea alleviates cisplatin-induced hepatotoxicity and enhances chemo-sensitivity of line-1 lung carcinoma xenografted in BALB/cByJ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Antrodia cinnamomea alleviates cisplatin-induced hepatotoxicity and enhances chemo-sensitivity of line-1 lung carcinoma xenografted in BALB/cByJ mice | Semantic Scholar [semanticscholar.org]
- 3. Antrodia cinnamomea alleviates cisplatin-induced hepatotoxicity and enhances chemo-sensitivity of line-1 lung carcinoma xenografted in BALB/cByJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antrodia cinnamomea Enhances Chemo-Sensitivity of 5-FU and Suppresses Colon Tumorigenesis and Cancer Stemness via Up-Regulation of Tumor Suppressor miR-142-3p | MDPI [mdpi.com]
- 5. Antrodia cinnamomea Enhances Chemo-Sensitivity of 5-FU and Suppresses Colon Tumorigenesis and Cancer Stemness via Up-Regulation of Tumor Suppressor miR-142-3p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. benchchem.com [benchchem.com]
Independent Validation of the Anti-inflammatory Effects of Antrodin A: A Comparative Guide
This guide provides an objective comparison of the anti-inflammatory properties of Antrodin A, a maleic acid derivative isolated from the medicinal mushroom Antrodia cinnamomea, with other anti-inflammatory agents. The information is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data and detailed methodologies to support independent validation.
Comparative Analysis of In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of a compound is often evaluated by its ability to inhibit the production of key inflammatory mediators in immune cells, such as macrophages, upon stimulation. The following tables summarize the available quantitative data for this compound and its structural analogs, alongside common non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Table 1: Inhibition of Pro-inflammatory Cytokine (IL-6) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | Chemical Class | IC50 (µg/mL) | IC50 (µM)¹ | Source |
| Compound 1² | Succinic Acid Derivative | 10 | ~25.8 | [1] |
| Compound 3³ | Maleic Acid Derivative | 17 | ~58.1 | [1] |
| Compound 4⁴ | Maleic Acid Derivative | 18 | ~61.6 | [1] |
| Compound 6⁵ | Maleic Acid Derivative | 25 | ~78.0 | [1] |
| This compound | Maleic Acid Derivative | Data Not Available | Data Not Available | |
| Dexamethasone | Corticosteroid | Data Not Available | Data Not Available |
¹ Molar concentrations are estimated based on reported chemical formulas. ² trans-3-isobutyl-4-[4-(3-methyl-2-butenyloxy)phenyl]pyrrolidine-2,5-dione ³ cis-3-(4-hydroxyphenyl)-4-isobutyldihydrofuran-2,5-dione ⁴ 3-(4-hydroxyphenyl)-4-isobutyl-1H-pyrrole-2,5-dione ⁵ dimethyl 2-(4-hydroxyphenyl)-3-isobutylmaleate
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | Chemical Class | IC50 | Source |
| This compound | Maleic Acid Derivative | Data Not Available | |
| Maleic Anhydride Derivatives from A. camphorata | Maleic Anhydride | >50 µM | [2] |
| Dexamethasone | Corticosteroid | 9 nM | |
| Ibuprofen | NSAID | Inhibition observed, but IC50 not specified | [3] |
| Luteolin | Flavonoid | 17.1 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation of experimental findings. Below are protocols for key in vitro anti-inflammatory assays.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (typically 1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
After the treatment period, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines in the cell culture supernatant.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
After another incubation and wash, add an enzyme-conjugated avidin (e.g., streptavidin-horseradish peroxidase).
-
Add a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration from the standard curve.
Western Blot Analysis for Inflammatory Proteins (iNOS, COX-2)
This technique is used to detect the expression levels of key inflammatory enzymes.
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, COX-2) and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways that regulate the expression of inflammatory genes.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
The activation of macrophages by LPS triggers intracellular signaling cascades, primarily involving the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes.
Caption: Simplified LPS-induced inflammatory signaling pathway.
References
- 1. Anti-inflammatory activities of new succinic and maleic derivatives from the fruiting body of Antrodia camphorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Constituents of Antrodia camphorata on RAW 264.7 Cells Induced by Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide inhibition of lipopolysaccharide-stimulated RAW 247.6 cells by ibuprofen-conjugated iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Hepatoprotection: A Comparative Safety Analysis of Antrodin A and Established Liver-Protective Drugs
For Immediate Release
In the dynamic landscape of liver therapeutics, the quest for novel hepatoprotective agents with favorable safety profiles is a paramount objective for researchers and clinicians. Antrodin A, a bioactive compound isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant attention for its potential therapeutic benefits. This guide provides a comprehensive comparison of the safety profile of this compound with established liver-protective drugs: Silymarin, Ursodeoxycholic acid (UDCA), and N-acetylcysteine (NAC). This analysis is supported by available preclinical and clinical data to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Quantitative Safety Profile Comparison
The following table summarizes key quantitative safety data for this compound and the comparator drugs. It is important to note that direct preclinical toxicity data for this compound is limited; therefore, data from studies on Antrodia cinnamomea extracts and other major active compounds are included to provide a preliminary safety assessment.
| Parameter | This compound / Antrodia cinnamomea Extracts | Silymarin | Ursodeoxycholic Acid (UDCA) | N-acetylcysteine (NAC) |
| LD50 (Oral, Rat) | No data available for this compound. For A. cinnamomea fruiting body powder, no treatment-related mortality was observed at doses up to 1000 mg/kg for 90 days.[1] | > 10 g/kg | > 5 g/kg | 5,050 mg/kg |
| LD50 (Oral, Mouse) | No data available for this compound. | > 20 g/kg | > 10 g/kg | 4,400 mg/kg |
| NOAEL (No-Observed-Adverse-Effect Level) | For A. cinnamomea mycelium (90-day study in mice), the NOAEL was determined to be 1666.67 mg/kg/day.[2] | Not explicitly found in the provided search results. | Not explicitly found in the provided search results. | Not explicitly found in the provided search results. |
| Maximum Tolerated Dose (Human) | For an A. cinnamomea extract (LEAC-102), the MTD was 2988 mg/day.[3][4][5] | High doses of 700 mg three times a day for 24 weeks were well tolerated. | High doses of 28-30 mg/kg/day have been associated with increased risk of adverse outcomes in certain patient populations. | Doses of 1200 mg/day are generally well-tolerated. |
| Common Adverse Effects | Urticaria (at the highest dose of an extract).[3][4][5] No adverse events were reported in a study with mycelium.[6] | Mild gastrointestinal effects (nausea, diarrhea, bloating). | Diarrhea, pruritus, nausea. | Nausea, vomiting, diarrhea, headache (oral); anaphylactoid reactions (intravenous). |
| Serious Adverse Effects | No serious adverse effects have been reported in the available clinical studies of A. cinnamomea extracts.[3][4][5] | Rare allergic reactions. | Liver decompensation in patients with pre-existing advanced liver disease. | Anaphylactoid reactions (intravenous administration), including bronchospasm and hypotension. |
Hepatoprotective Signaling Pathways
The hepatoprotective effects of these compounds are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate the key mechanisms of action.
References
- 1. Chemical Composition and Chronic Toxicity of Disc-Cultured Antrodia cinnamomea Fruiting Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicological Evaluation of Antrodia cinnamomea in BALB/c Mice | In Vivo [iv.iiarjournals.org]
- 3. x-cellr8.com [x-cellr8.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
A Meta-Analysis of Preclinical Studies on the Efficacy of Antrodin A
An In-depth Review of a Promising Bioactive Compound for Researchers and Drug Development Professionals
Antrodin A, a maleic anhydride derivative isolated from the mycelium of the medicinal fungus Antrodia cinnamomea, has garnered significant attention within the scientific community for its diverse pharmacological activities. Preclinical studies have demonstrated its potential efficacy in a range of therapeutic areas, including oncology, hepatoprotection, and anti-inflammatory applications. This guide provides a comprehensive meta-analysis of the existing preclinical data on this compound, offering a comparative overview of its performance and detailed experimental insights to inform future research and development.
Comparative Efficacy of this compound and Related Compounds
The preclinical efficacy of this compound and its related compounds, primarily Antrodin C, has been evaluated across various disease models. The following tables summarize the key quantitative data from these studies, providing a clear comparison of their therapeutic potential.
Table 1: Anti-Cancer Efficacy
| Compound | Cancer Type | Model | Key Findings | Reference |
| Antrodin C | Colorectal Cancer | HCT-116 xenograft mouse model | Significant reduction in tumor volume and weight at 18 days. | [1][2] |
| Antrodin C | Colorectal Cancer | HCT-116 & DLD-1 cells | Dose-dependently decreased cell viability. | [3] |
| Antroquinonol | Breast, Liver, Prostate Cancer | Cell lines | Exhibited cytotoxic activity. | [4] |
| A. cinnamomea extract | Colon Cancer | DLD-1 xenograft mouse model | Combination with 5-FU significantly decreased tumor size. | [5] |
| A. cinnamomea Polysaccharides | Hepatocellular Carcinoma | HCC-xenograft mice | Reduced tumor weight by 48% (200 mg/kg/day) and 67% (400 mg/kg/day). | [6] |
Table 2: Hepatoprotective and Anti-inflammatory Efficacy
| Compound | Condition | Model | Key Findings | Reference |
| This compound | Acute Alcoholic Liver Injury | C57BL/6J mice | Ameliorated hepatic lipid deposition, oxidative stress (MDA), and inflammation (TNF-α, IL-1β, IL-6, IL-17, IFN-γ). | [7][8][9] |
| This compound | Acute Alcoholic Liver Injury | Mice | Improved antioxidant and anti-inflammatory capacities of the liver. | [10][11] |
| Antrodin C | Liver Fibrosis | CCl4-induced mice & CFSC-8B cells | Inhibited HSC activation, migration, and ECM production. Down-regulated α-SMA and collagen I. Ameliorated ALT and AST elevation. | [12] |
| A. cinnamomea Triterpenoids | Liver Damage | Mice and Rats (Network Meta-analysis) | Most effective in reducing ALT (MD: -42.37) and AST (MD: -50.18) at high and medium doses. Significantly reduced MDA and TNF-α. | [13] |
Table 3: Antiviral Efficacy
| Compound | Virus | Assay | Key Findings | Reference |
| This compound | Hepatitis C Virus (HCV) | Protease Inhibition Assay | Most potent inhibitor among Antrodins A-E with an IC50 of 0.9 µg/mL. Exhibited competitive inhibition. | [14][15] |
Key Signaling Pathways Modulated by Antrodins
The therapeutic effects of Antrodins are attributed to their ability to modulate multiple intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways identified in preclinical studies.
Antrodin C in Colorectal Cancer
Antrodin C has been shown to induce apoptosis in colorectal cancer cells through the activation of ROS-mediated signaling cascades.
Caption: Antrodin C induces apoptosis via the ROS/MAPK/TNFα pathway in colorectal cancer.
Antrodin C in Liver Fibrosis
In the context of liver fibrosis, Antrodin C interferes with key signaling pathways activated by TGF-β1 and PDGF-BB, potent stimulators of hepatic stellate cell (HSC) activation.
Caption: Antrodin C inhibits liver fibrosis by blocking TGF-β and PDGF signaling.
Detailed Experimental Protocols
A critical aspect of evaluating preclinical data is understanding the methodologies employed. Below are summaries of the experimental protocols for key studies cited in this guide.
In Vivo Xenograft Mouse Model for Colorectal Cancer
-
Objective: To assess the in vivo anti-tumor effect of Antrodin C.
-
Animal Model: BALB/c nude mice.
-
Cell Line: 1 x 10^6 HCT-116 human colorectal cancer cells were subcutaneously injected.
-
Treatment: Once tumors were palpable, mice were treated with Antrodin C.
-
Data Collection: Tumor volume and weight were measured at regular intervals (e.g., days 0, 7, 10, 14, 18).
-
Endpoint Analysis: Immunohistochemical analysis of tumor tissues for markers such as PCNA, cyclin D1, cyclin E, MMP-9, and TNFα.
Acute Alcoholic Liver Injury Mouse Model
-
Objective: To investigate the protective effect of this compound against alcohol-induced liver damage.
-
Animal Model: C57BL/6J mice.
-
Induction of Injury: Mice were exposed to acute alcohol intake.
-
Treatment: Mice were administered this compound.
-
Data Collection:
-
Serum Analysis: Measurement of liver enzymes (ALT, AST).
-
Liver Tissue Analysis: Assessment of hepatic lipid deposition (TC, TG), oxidative stress markers (MDA), and inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-17, IFN-γ).
-
Gut Microbiome Analysis: 16S rRNA gene sequencing of fecal samples.
-
Metabolomic Analysis: Liver metabolome profiling.
-
In Vitro Hepatitis C Virus (HCV) Protease Assay
-
Objective: To determine the inhibitory effect of Antrodins on HCV protease activity.
-
Methodology: A protease inhibition assay was used.
-
Compounds Tested: Antrodins A-E and their metabolites.
-
Data Analysis: The concentration of each compound required to inhibit 50% of the protease activity (IC50) was calculated. A Lineweaver-Burk plot was used to determine the mode of inhibition for the most potent compound.
Conclusion
The preclinical data strongly suggest that this compound and related compounds, particularly Antrodin C, hold significant therapeutic promise. This compound has demonstrated notable hepatoprotective and anti-inflammatory effects, while Antrodin C shows potent anti-cancer activity by inducing apoptosis and cell cycle arrest. The identification of their molecular targets and mechanisms of action, primarily through the modulation of key signaling pathways such as MAPK, AKT, and TGF-β, provides a solid foundation for further investigation.
This meta-analysis highlights the need for continued research to fully elucidate the structure-activity relationships among the different Antrodins and to translate these promising preclinical findings into clinical applications. Future studies should focus on optimizing dosage regimens, evaluating long-term safety profiles, and exploring synergistic combinations with existing therapies.
References
- 1. Antrodin C Isolated from Antrodia Cinnamomea Induced Apoptosis through ROS/AKT/ERK/P38 Signaling Pathway and Epigenetic Histone Acetylation of TNFα in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antrodia cinnamomea Enhances Chemo-Sensitivity of 5-FU and Suppresses Colon Tumorigenesis and Cancer Stemness via Up-Regulation of Tumor Suppressor miR-142-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antrodia cinnamomea exerts an anti-hepatoma effect by targeting PI3K/AKT-mediated cell cycle progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. This compound from Antrodia camphorata modulates the gut microbiome and liver metabolome in mice exposed to acute alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound from mycelium of Antrodia camphorata alleviates acute alcoholic liver injury and modulates intestinal flora dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | Antrodia camphorata-Derived Antrodin C Inhibits Liver Fibrosis by Blocking TGF-Beta and PDGF Signaling Pathways [frontiersin.org]
- 13. Comparative Efficacy of Antrodia cinnamomea on Liver Function Biomarkers in Mice and Rats: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory effects of antrodins A-E from Antrodia cinnamomea and their metabolites on hepatitis C virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
Safety Operating Guide
Proper Disposal Procedures for Antrodin A
The following guide provides essential safety and logistical information for the proper handling and disposal of Antrodin A, a microbial metabolite utilized in laboratory research. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
I. Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is crucial to consult the Safety Data Sheet (SDS). According to the available SDS, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, standard laboratory precautions should always be observed.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are recommended.
-
Body Protection: A standard laboratory coat should be worn.
-
-
Engineering Controls:
-
Ensure adequate ventilation in the work area.
-
An eyewash station and safety shower should be readily accessible.
-
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If symptoms persist, consult a physician.[1]
-
Skin Contact: The product is generally not an irritant. Wash with soap and water.[1]
-
Eye Contact: Rinse opened eyes for several minutes under running water.[1]
-
Ingestion: If symptoms persist, seek medical advice.[1]
-
II. Quantitative Data Summary
The following table summarizes key information for this compound, pertinent to its handling and disposal.
| Parameter | Value/Classification | Relevance to Disposal |
| GHS Hazard Classification | Not classified as hazardous[1] | While not officially hazardous, it should not be treated as regular waste. |
| NFPA Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0[1] | Indicates low immediate health, flammability, and reactivity hazards. |
| HMIS-Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0[1] | Confirms low hazard ratings for handling and storage. |
| Environmental Precautions | Do not allow to enter sewers/surface or ground water.[1] | Prohibits drain disposal and highlights the need for containment. |
| Storage Stability | ≥ 2 years at -20°C[2] | Stable under recommended storage; no decomposition if used as specified.[1] |
III. Experimental Protocol: Step-by-Step Disposal of this compound
While this compound is not classified as hazardous, a systematic disposal protocol is necessary to prevent environmental contamination and maintain a safe laboratory environment. The following protocol is based on general best practices for chemical waste disposal.
Objective: To safely collect, segregate, and prepare this compound waste for disposal by a certified hazardous waste management provider or in accordance with institutional Environmental Health and Safety (EHS) guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (leak-proof, with a secure lid)
-
Hazardous waste labels (as provided by your institution's EHS department)
-
Spill containment materials (e.g., absorbent pads, sand)
Procedure:
-
Waste Segregation:
-
Solid Waste: Collect solid this compound, contaminated labware (e.g., weigh boats, filter paper), and used PPE in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Containerization:
-
Select a waste container that is chemically compatible with this compound and any solvents used.
-
Ensure the container is in good condition, free of leaks, and has a secure screw-on cap.
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
A list of all other constituents in the container with their approximate percentages.
-
The date when the waste was first added.
-
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, contain the material to prevent it from entering drains.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, use absorbent materials like sand or vermiculite.
-
Place the spilled material and contaminated absorbents into a clearly labeled, sealed container for hazardous waste disposal.[1]
-
Clean the spill area with an appropriate solvent or detergent and water.
-
-
Arranging for Pickup:
-
Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Follow your institution's specific procedures for waste pickup requests.
-
IV. Mandatory Visualizations
The following diagrams illustrate the logical workflow for the handling and disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Antrodin A
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Antrodin A. It is designed to be your primary resource for ensuring laboratory safety and operational integrity when working with this compound.
This compound, a microbial metabolite with potential antiviral and hepatoprotective properties, requires careful handling in a laboratory setting.[1] While one safety data sheet (SDS) indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), another document from the same supplier suggests treating it as potentially hazardous until more information is available.[2][3] Therefore, a cautious approach is recommended to minimize exposure and ensure a safe research environment.
Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety
The following PPE is essential for all personnel handling this compound, particularly when dealing with the powdered form or creating solutions.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile gloves (powder-free). Consider double-gloving for prolonged contact. | Prevents direct skin contact with the compound.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and accidental splashes.[4] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher, especially when handling powder outside a fume hood. | Minimizes the risk of inhaling fine particles.[4][5] |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and personal clothing from contamination.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to minimizing risk during the handling of this compound.
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocols: Solvent Preparation
This compound is often supplied as a solution in ethanol or as a powder.[3][6] To prepare a solution from a solid or to change the solvent:
-
Evaporation of Original Solvent: If starting with a solution, evaporate the existing solvent (e.g., ethanol) under a gentle stream of nitrogen.
-
Solubilization: Immediately add the solvent of choice. Solvents such as DMSO and acetonitrile can be used.[3] For DMSO, concentrations up to 30 mg/mL (95.43 mM) are achievable; sonication is recommended to aid dissolution.[6]
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound should be treated as hazardous waste.
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled hazardous waste container. | Includes contaminated gloves, weigh boats, and other disposable labware. |
| Liquid Waste | Labeled hazardous waste container for liquids. | Includes unused solutions of this compound. Do not pour down the drain. |
| Sharps | Sharps container. | Includes needles and syringes used for transferring solutions. |
Follow your institution's specific guidelines for hazardous waste disposal.
Decision-Making for PPE Selection
Caption: A decision tree to guide the selection of appropriate PPE based on the experimental conditions.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 656830-24-9[2] |
| Molecular Formula | C19H22O4[3] |
| Formula Weight | 314.4 g/mol [3] |
| Appearance | Solid (powder) or in solution[3][6] |
| Stability | ≥ 2 years when stored at -20°C[3] |
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
